molecular formula C9H19NO5S B194203 Methyl 1-thiolincosaminide CAS No. 14810-93-6

Methyl 1-thiolincosaminide

Cat. No.: B194203
CAS No.: 14810-93-6
M. Wt: 253.32 g/mol
InChI Key: AEEIMWYSDWZKAT-HJTGYUAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-thiolincosaminide, also known as methyl α-thiolincosaminide (MTL), serves as a fundamental building block in antibiotic research and development. It is a crucial degradation product and synthetic precursor of the lincosamide antibiotic lincomycin . Its primary research value lies in the synthesis of novel lincomycin derivatives . Researchers utilize this compound to generate new analogs modified at the C-6 and C-7 positions, aiming to enhance antibacterial potency and overcome bacterial resistance mechanisms . A significant application is the creation of derivatives active against macrolide-resistant pathogens, such as Streptococcus pneumoniae and Streptococcus pyogenes carrying the erm gene . Some compounds synthesized from this compound have demonstrated in vitro antibacterial activities superior to established antibiotics like telithromycin . Furthermore, it is employed in the development of innovative synthetic methodologies, including protecting-group-free strategies and solid-phase synthesis, to efficiently access complex lincosamide analogues for biological evaluation . This compound is essential for advancing research in carbohydrate chemistry, oligosaccharide synthesis, and the biosynthesis of antibiotics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIMWYSDWZKAT-HJTGYUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624492
Record name Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14810-93-6
Record name Methyl-1-thiolincosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014810936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-1-THIOLINCOSAMINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCU8FXZ6BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-thiolincosaminide: From Discovery to a Cornerstone of Antibiotic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-thiolincosaminide (MTL), a unique amino-octose sugar, represents the chemical cornerstone of the lincosamide class of antibiotics. While not possessing intrinsic antimicrobial activity itself, its discovery as a fundamental component of lincomycin unlocked a new chapter in the fight against Gram-positive bacterial infections. This technical guide provides an in-depth exploration of this compound, tracing its historical discovery, detailing its complex chemical synthesis, summarizing its physicochemical properties, and examining its crucial role in the structure-activity relationships that drive the development of new lincosamide antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this pivotal molecule.

Introduction: The Emergence of a New Antibiotic Class

The story of this compound is intrinsically linked to the discovery of lincomycin, the first member of the lincosamide antibiotic family. In 1962, scientists isolated lincomycin from the soil bacterium Streptomyces lincolnensis[1]. This novel antibiotic demonstrated a potent bacteriostatic effect, particularly against Gram-positive bacteria, by inhibiting protein synthesis[1]. Early structural elucidation studies revealed that lincomycin was composed of two distinct moieties joined by an amide bond: an amino acid derivative (propylhygric acid) and a sulfur-containing amino sugar[2]. This sugar, Methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside, would come to be known as this compound (MTL). The discovery that this unique thiosugar was a key component of a powerful new class of antibiotics spurred significant interest in its chemistry and biological significance.

The subsequent development of clindamycin, a semi-synthetic derivative of lincomycin with enhanced antibacterial activity and better oral absorption, further solidified the importance of the lincosamide scaffold in clinical practice[1]. These early successes highlighted the MTL moiety as a critical pharmacophore and a prime target for medicinal chemistry efforts aimed at overcoming emerging bacterial resistance.

Physicochemical and Structural Characteristics

This compound is a white, crystalline solid with the following key properties:

PropertyValueReference
Molecular Formula C₉H₁₉NO₅S[3][4][5]
Molecular Weight 253.32 g/mol [3][4][5]
IUPAC Name (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol[4][5]
CAS Number 14810-93-6[4][5]

The structural architecture of MTL is fundamental to its role in the biological activity of lincosamides. The molecule features a pyranose ring with a thiomethyl group at the anomeric carbon (C1) in an α-configuration. The stereochemistry of the chiral centers on the sugar ring and the amino alcohol side chain is crucial for proper binding to the bacterial ribosome.

G A Starting Materials B Nitroaldol (Henry) Reaction A->B C-C bond formation C Cyclization to form Pyranose Ring B->C Ring formation D α-Thiomethyl Glycosylation C->D Introduction of thioether E Deprotection D->E Removal of protecting groups F This compound E->F

Figure 2: Conceptual workflow for the chemical synthesis of this compound.

Representative Experimental Protocol

The following is a generalized protocol based on modern synthetic methods. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: N-benzyl-4,6-O,N-methylene-α-thiolincosaminide Synthesis

  • To a solution of Methyl α-thiolincosaminide in a suitable solvent (e.g., methanol), add an appropriate benzaldehyde derivative and a reducing agent (e.g., sodium cyanoborohydride).

  • Acidify the reaction mixture to facilitate the reductive amination.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzylated intermediate.

Step 2: Hydrogenolysis to Methyl N-methyl-α-thiolincosaminide

  • Dissolve the N-benzylated intermediate in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the N-methylated product.

Note: This is a simplified representation. The actual synthesis involves multiple steps with careful control of stereochemistry.

Spectroscopic Characterization

The definitive identification of synthesized this compound relies on a combination of spectroscopic techniques. Below are the expected characterization data.

Technique Expected Data
¹H NMR Complex multiplet signals in the aliphatic region corresponding to the protons on the pyranose ring and the side chain. A singlet corresponding to the S-CH₃ group and a doublet for the C-CH₃ group.
¹³C NMR Nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the different chemical environments (e.g., carbons bearing hydroxyl groups, the anomeric carbon, and the methyl groups).
Mass Spec. The molecular ion peak (M+H)⁺ should be observed at m/z 254.10. Fragmentation patterns would likely involve the loss of water, the thiomethyl group, and cleavage of the glycosidic bond.
IR Broad absorption bands in the 3200-3600 cm⁻¹ region corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Biological Significance and Role in Drug Discovery

While this compound itself is considered to be biologically inactive as an antibacterial agent, its importance in the field of drug discovery cannot be overstated. It serves as a crucial building block for the synthesis of lincosamide antibiotics. The structural integrity of the MTL moiety is essential for the antibacterial activity of lincomycin and its analogues.

Mechanism of Action of Lincosamides

Lincosamide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center. This binding event interferes with the accommodation of aminoacyl-tRNA at the A-site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis. The hydroxyl groups and the thiomethyl moiety of the MTL core play a critical role in establishing the necessary interactions with the ribosomal RNA and proteins.

G cluster_0 Bacterial Ribosome (50S Subunit) A Peptidyl Transferase Center B Lincosamide Antibiotic C Binding to 50S Subunit B->C C->A MTL moiety interaction D Inhibition of Protein Synthesis C->D E Bacteriostatic Effect D->E

Figure 3: Simplified schematic of the mechanism of action of lincosamide antibiotics, highlighting the role of the MTL moiety in ribosomal binding.

Structure-Activity Relationship (SAR) Studies

The MTL moiety has been a focal point for extensive SAR studies aimed at developing new lincosamides with improved properties, such as enhanced potency, a broader spectrum of activity, and the ability to overcome resistance. Key findings from these studies include:

  • Stereochemistry: The specific stereoconfiguration of the hydroxyl and amino groups on the MTL core is essential for activity. Any deviation from the natural stereochemistry typically leads to a significant loss of antibacterial potency.[6]

  • C7 Position: Modifications at the C7 position of the MTL ring have been particularly fruitful. The substitution of the hydroxyl group with a chlorine atom with inversion of stereochemistry led to the development of clindamycin, which is more potent than lincomycin. Further modifications at this position with various thioether linkages have been shown to improve activity against resistant strains.[7]

  • C1 Position: The α-thiomethyl group at the C1 position is important for activity. While some modifications are tolerated, drastic changes often lead to a decrease in potency.

  • Hydroxyl Groups: The hydroxyl groups at the C2, C3, and C4 positions are critical for binding to the ribosome through hydrogen bond interactions. Their removal or modification generally results in a loss of activity.[2]

The use of this compound as a starting material has been instrumental in the synthesis of novel lincosamide derivatives with dual modifications at the C-6 and C-7 positions, leading to compounds with improved activity against macrolide-resistant bacteria.[7]

Conclusion

This compound, from its initial discovery as a structural component of lincomycin to its current status as a versatile synthetic precursor, has played a pivotal role in the development of lincosamide antibiotics. While devoid of intrinsic antibacterial activity, its unique chemical architecture is indispensable for the biological function of this important class of drugs. A thorough understanding of the history, synthesis, and chemical properties of MTL is essential for any researcher working in the field of antibiotic development. The continued exploration of novel modifications to the MTL scaffold holds significant promise for the creation of next-generation lincosamides capable of combating the growing threat of antibiotic resistance.

References

  • Cপূর্বে, P. (1985). Structure activity relationships in lincosamide and streptogramin antibiotics. Journal of Antimicrobial Chemotherapy, 16(Suppl A), 13–21.
  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28.
  • U.S. Food and Drug Administration. (2025). METHYL-1-THIOLINCOSAMINIDE.
  • Wakiyama, Y., et al. (2017). Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions. The Journal of Antibiotics, 71(2), 214-233.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Chemguide. (n.d.).
  • LGC Standards. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Spížek, J., Novotná, J., & Řezanka, T. (2004). Lincosamides: A review. Advances in Applied Microbiology, 56, 121-154.
  • Mori, T., & Abe, I. (2024). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. ChemBioChem, 25(6), e202300840.
  • Chemistry LibreTexts. (2023, August 29).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (n.d.). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis.
  • Al-Amiery, A. A., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(18), 10639-10646.
  • Supuran, C. T., et al. (2021). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1395.
  • ResearchGate. (n.d.). Antibacterial activities of the representative macrolides, lincomycin (LCM) and clindamycin (CLDM).
  • ResearchGate. (n.d.). (PDF)
  • Froneman, D. L., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Microbiology, 12, 649818.

Sources

An In-depth Technical Guide to the Natural Occurrence and Sourcing of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-thiolincosaminide (MTL), a pivotal eight-carbon aminothiosugar, represents the core scaffold of the lincosamide class of antibiotics.[1][2] While not found as an independent, naturally occurring metabolite, its "natural occurrence" is inextricably linked to its role as a biosynthetic precursor and structural component of clinically significant antibiotics, most notably lincomycin.[3][4] This guide provides a comprehensive exploration of the ultimate natural source of this compound—the microorganism Streptomyces lincolnensis—and delineates the technical processes for its production and isolation via the biosynthesis and subsequent processing of lincomycin. We will delve into the biology of the producing organism, the intricate enzymatic pathway that constructs the MTL moiety, and the methodologies for fermentation, isolation, and characterization.

Section 1: The Natural Source: Streptomyces lincolnensis

The journey to sourcing this compound begins with its producer, the soil-dwelling bacterium Streptomyces lincolnensis. First isolated from a soil sample in Lincoln, Nebraska, this organism is the primary industrial source for lincomycin production.[5][6]

Microbiological Characteristics

Streptomyces lincolnensis is a Gram-positive, aerobic, filamentous bacterium belonging to the phylum Actinomycetota.[5] Key characteristics relevant to its utility in antibiotic production are summarized in the table below.

CharacteristicDescriptionSignificance for Production
Morphology Forms a complex, branching mycelial network. Produces spores for dissemination.Filamentous growth can affect viscosity in fermenters, influencing aeration and nutrient distribution. Spore production is crucial for inoculum preparation.
Metabolism Aerobic, mesophilic, with an optimal growth temperature range of 20°C to 45°C.[7]Temperature control is a critical parameter in fermentation to maximize lincomycin yield. Aeration must be maintained throughout the fermentation process.
Genetics Possesses a high GC-content genome. The genes for lincomycin biosynthesis are organized in a single biosynthetic gene cluster (BGC), denoted as the lmb cluster.[1][5]The sequenced genome and identified BGC allow for genetic engineering and optimization of lincomycin production strains.[5]
Secondary Metabolism Produces lincomycin as a secondary metabolite. Has also been shown to produce other bioactive compounds, such as lincolnenins.[5]Understanding the triggers for secondary metabolism is key to designing fermentation media and strategies that promote antibiotic synthesis over primary growth.

Streptomyces lincolnensis, particularly strains like NRRL 2936 and ATCC 25466, serves as a model organism for studying lincosamide biosynthesis and is the foundational biological system for producing the precursors to MTL.[5][8]

Section 2: Biosynthesis of the this compound Moiety

This compound does not arise spontaneously; it is the product of a complex, multi-enzyme biosynthetic pathway within S. lincolnensis. The pathway is bifurcated, with one branch creating the amino acid moiety (4-propyl-L-proline) and the other synthesizing the MTL sugar core.[3] The MTL synthesis is a remarkable example of enzymatic carbohydrate transformation.

The pathway begins with sugar nucleotide precursors and proceeds through a series of epimerization, dehydration, and transamination reactions to build the final lincosamide core. Recent research has fully elucidated this pathway, identifying the key enzymes encoded by the lmb gene cluster.[9][10]

Key Enzymatic Steps in MTL Formation

The conversion of the key intermediate GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide, the immediate precursor to the lincosamide core of lincomycin, involves four crucial enzymes:[9][10]

  • LmbM (Epimerase): This enzyme catalyzes two distinct epimerization reactions at different positions on the sugar ring.

  • LmbL and LmbZ (Dehydratase Complex): This pair of enzymes works in concert to perform an α,γ-dehydration.

  • LmbS (Transaminase): This enzyme catalyzes the final step of adding the amino group to the sugar scaffold.

This sequence of reactions highlights nature's sophisticated catalytic logic in constructing complex natural products from simple metabolic building blocks.[10]

MTL Biosynthetic Pathway Fig. 1: Simplified Biosynthetic Pathway to the Lincosamide Core cluster_key Key Intermediates in MTL Synthesis GDP-D-erythro-α-D-gluco-octose GDP-D-erythro-α-D-gluco-octose Intermediate_1 Intermediate_1 GDP-D-erythro-α-D-gluco-octose->Intermediate_1 LmbM (6-epimerization) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 LmbL/LmbZ (dehydration) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 LmbM (4-epimerization) GDP-D-α-D-lincosamide GDP-D-α-D-lincosamide Intermediate_3->GDP-D-α-D-lincosamide LmbS (transamination) Lincomycin Lincomycin GDP-D-α-D-lincosamide->Lincomycin Condensation with Propylproline & Further Modifications

Caption: Fig. 1: Simplified Biosynthetic Pathway to the Lincosamide Core.

Section 3: Production, Isolation, and Derivation of this compound

Obtaining pure this compound from its natural source is a multi-stage process. It involves the cultivation of S. lincolnensis to produce lincomycin, followed by the extraction of the antibiotic and subsequent chemical cleavage to release the MTL moiety.

Workflow for MTL Sourcing Fig. 2: Overall Workflow for Sourcing MTL cluster_production Biological Production cluster_isolation Isolation & Purification cluster_derivation Chemical Derivation A Inoculum Preparation (S. lincolnensis) B Submerged Fermentation A->B C Harvest & Filtration of Broth B->C D Solvent Extraction (e.g., n-butanol) C->D E Purification & Crystallization of Lincomycin D->E F Acid Hydrolysis of Lincomycin E->F G Chromatographic Separation of MTL F->G H Pure this compound G->H Characterization

Caption: Fig. 2: Overall Workflow for Sourcing MTL.

Fermentation of Streptomyces lincolnensis

The production of lincomycin is achieved through submerged fermentation. The optimization of media composition and culture conditions is critical for maximizing the yield.

Experimental Protocol: Lincomycin Production

  • Inoculum Preparation:

    • Prepare a seed medium (e.g., containing yeast extract, glucose, peptone, meat extract).[11]

    • Inoculate with a stock culture of S. lincolnensis.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker to generate sufficient biomass.[11]

  • Production Fermentation:

    • Prepare the production medium. A typical medium consists of a combination of carbon sources (e.g., glucose, starch, molasses) and nitrogen sources (e.g., corn steep liquor, peptone), supplemented with CaCO₃ for pH buffering.[11]

    • Inoculate the production fermenter with the seed culture.

    • Maintain the fermentation at an optimal temperature (e.g., 30°C) and pH (e.g., 7.5) with continuous aeration.[11]

    • The fermentation is typically run for 120-144 hours.[11] Yields can be enhanced through strategies like fed-batch cultivation with supplemental nutrients such as calcium gluconate.[12][13]

Isolation and Purification of Lincomycin

After fermentation, lincomycin must be recovered from the complex culture broth.

Experimental Protocol: Lincomycin Isolation

  • Broth Harvesting and Clarification:

    • Separate the mycelial biomass from the liquid broth using filtration or centrifugation.[14]

    • Adjust the pH of the clarified broth to alkaline conditions (e.g., pH 9-10) to ensure lincomycin is in its free base form, which is more soluble in organic solvents.[14][15]

  • Solvent Extraction:

    • Perform liquid-liquid extraction of the clarified broth with an immiscible organic solvent, such as n-butanol or a mixture of long-chain alcohols (n-octanol/n-decanol), which can offer higher selectivity.[16][17]

    • Separate the organic phase containing lincomycin. This can be performed efficiently using multi-stage counter-current extractors in industrial settings.[16]

  • Purification and Crystallization:

    • Concentrate the organic extract.

    • Back-extract the lincomycin into an acidic aqueous solution.

    • Adjust the pH and perform subsequent crystallization, often as lincomycin hydrochloride, from a solvent like acetone.[15][18] The final product is purified through recrystallization.

Derivation of this compound via Hydrolysis

The final step to obtaining MTL is the cleavage of the amide bond that links it to the propylproline moiety in the lincomycin molecule.

Experimental Protocol: MTL Generation

  • Acid Hydrolysis:

    • Dissolve the purified lincomycin hydrochloride in a strong acid solution (e.g., HCl).

    • Heat the solution to facilitate the hydrolysis of the amide bond.

    • This process cleaves lincomycin into its two primary components: this compound and 4-propyl-L-proline.

  • Purification of MTL:

    • Neutralize the reaction mixture.

    • Employ chromatographic techniques, such as ion-exchange or reverse-phase chromatography, to separate the positively charged MTL from the amino acid and other byproducts.

    • Collect and concentrate the fractions containing pure MTL.

Section 4: Analytical Characterization

The identity and purity of the final this compound product, as well as the in-process monitoring of lincomycin, are confirmed using modern analytical techniques.

TechniqueApplicationKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of lincomycin and MTL.[19][20]Retention time provides identity confirmation against a reference standard. Peak area allows for precise quantification.
Mass Spectrometry (MS/MS) Structural confirmation and identification.[21]Provides exact mass and fragmentation patterns, confirming the molecular formula (C₉H₁₉NO₅S) and structure of MTL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation.Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the MTL structure.

Conclusion

This compound, while not directly isolated from nature as a standalone entity, is a naturally derived product sourced from the metabolic machinery of Streptomyces lincolnensis. Its "natural occurrence" is as the core sugar component of the lincomycin antibiotic. This guide has detailed the comprehensive scientific and technical pathway for obtaining this valuable chemical building block, beginning with the cultivation of the source organism, proceeding through the biosynthesis and purification of its parent compound, lincomycin, and culminating in its chemical release and characterization. This knowledge is foundational for researchers in drug development, enabling the semi-synthesis of novel lincosamide derivatives and furthering the study of this important class of antibiotics.

References
  • Streptomyces lincolnensis. (2026). Grokipedia. [Link]

  • Chen, Y., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(42), 26236-26242. [Link]

  • Chen, Y., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. PubMed. [Link]

  • Streptomyces lincolnensis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Novotna, J., et al. (2013). Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family. PLOS ONE, 8(12), e79974. [Link]

  • Kim, C. J., et al. (2004). Recovery and purification of lincomycin from the culture broth of Streptomyces lincolnensis. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Bergy, M. E., et al. (1981). Process for preparing lincomycin. U.S.
  • Novotna, J., et al. (2013). Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family. PMC - PubMed Central. [Link]

  • Kadlcik, S., et al. (2013). The lincomycin biosynthetic pathway. ResearchGate. [Link]

  • Streptomyces lincolnensis (DSM 40355, ATCC 25466, CBS 630.70). (n.d.). BacDive. Retrieved January 15, 2026, from [Link]

  • Streptomyces lincolnensis. (n.d.). Germ AI. Retrieved January 15, 2026, from [Link]

  • Zhuang, Y., et al. (2015). Enhanced lincomycin A production by calcium gluconate feeding in fermentation of Streptomyces lincolnensis. Hepatoma Research. [Link]

  • Jabeen, R., et al. (2017). Enhanced lincomycin production by Streptomyces lincolnensis through optimization of culture conditions. ResearchGate. [Link]

  • Purification of Lincomycin by Multi-stage Counter-current Extraction Centrifuge. (2025). Liancui Technology. [Link]

  • Wu, B., et al. (2003). Use of Long-chain Alcohol in Extraction and Purification of Lincomycin from Fermentation Broth. SciSpace. [Link]

  • CN103724380A - Extraction method of lincomycin. (n.d.). Google Patents.
  • Zhuang, Y., et al. (2015). Enhanced lincomycin A production by calcium gluconate feeding in fermentation of Streptomyces lincolnensis. ResearchGate. [Link]

  • Argoudelis, A. D. (1978). Process for recovering lincomycin from fermentation beer. U.S.
  • Streptomyces lincolnensis. (n.d.). NCBI. Retrieved January 15, 2026, from [Link]

  • Spížek, J., & Řezanka, T. (2004). Lincomycin, cultivation of producing strains and biosynthesis. PubMed. [Link]

  • Lincomycin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • What is the structure of Lincosamides (Lincomycin derivatives)? (2025). Dr.Oracle. [Link]

  • Hoeksema, H., et al. (1964). Lincomycin. IL Characterization and Gross Structure. ElectronicsAndBooks. [Link]

  • Lincomycin. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • KR850000065B1 - Method for preparing lincomycin and clindamycin. (n.d.). Google Patents.
  • Kumar, P. R., & Kumar, R. R. (2017). A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate. [Link]

  • Wang, Y., et al. (2022). A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Kaza, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Lincosamide Intermediate

Methyl 1-thiolincosaminide (MTL) is a pivotal aminothioglycoside that serves as a fundamental building block in the synthesis of lincosamide antibiotics, most notably Lincomycin and its semi-synthetic derivative, Clindamycin.[1][2] Its chemical identity is established by the CAS Number 14810-93-6, a molecular formula of C₉H₁₉NO₅S, and a molecular weight of 253.32 g/mol .[3][4] As a primary degradation product and known impurity of Lincomycin, the precise and unambiguous characterization of MTL is a critical requirement in pharmaceutical development and quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][5]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—used to characterize the structure of this compound. The methodologies and data interpretations are presented from the perspective of a seasoned application scientist, emphasizing not just the results, but the causality behind the experimental choices and the self-validating nature of a multi-technique approach to structural confirmation.

Molecular Structure

The structural foundation of this compound is a galacto-octopyranose ring system, featuring a methylthio group at the anomeric position (C1), an amino group at C6, and a 1-hydroxypropyl side chain. The precise stereochemistry is crucial for its biological precursors and is defined by its IUPAC name: (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol.[3][6]

G C1 C1 O_ring O C1->O_ring S S C1->S H_anomeric H C1->H_anomeric C5 C5 O_ring->C5 C2 C2 C2->C1 C6 C6 C2->C6 C3 C3 C3->C2 OH_C3 OH C3->OH_C3 C4 C4 C4->C3 OH_C4 OH C4->OH_C4 C5->C4 OH_C5 OH C5->OH_C5 C_Me_S CH3 S->C_Me_S N NH2 C6->N C7 C7 C6->C7 C8 C8 C7->C8 OH_C7 OH C7->OH_C7 label_anomeric Anomeric Center (α-thioglycoside) label_sidechain Amino-hydroxypropyl Side Chain

Caption: 2D Chemical Structure of this compound.

Mass Spectrometry (MS) Analysis: Confirming Molecular Identity

Mass spectrometry is the foundational technique for confirming the molecular weight and elemental composition of a compound. For a molecule like MTL, which contains a basic primary amine, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The amine group is readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula.

ParameterValueSource
Molecular FormulaC₉H₁₉NO₅S[6]
Monoisotopic Mass253.09839 Da[6]
Accurate Mass253.0984 Da[3]
Expected Ion (ESI+) [M+H]⁺ -
Expected m/z 254.0957 -
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the definitive identification and purity assessment of MTL. The choice of a C18 reversed-phase column is standard for polar small molecules, while a gradient elution ensures efficient separation from potential impurities. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte and enhances the ESI+ signal.

Workflow for LC-MS Analysis

Sources

A Comprehensive Technical Guide to the Stability and Storage of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 1-thiolincosaminide, a key intermediate in the biosynthesis of the antibiotic lincomycin, is a molecule of significant interest in pharmaceutical research and development.[1][2] Understanding its stability profile is paramount for ensuring the integrity of research outcomes, the development of robust analytical methods, and the manufacturing of safe and effective therapeutics. This guide provides an in-depth exploration of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for its stability assessment. As a pivotal precursor to lincomycin, insights into the stability of the parent compound will be leveraged to infer and guide the handling of this compound, providing a scientifically grounded framework for its management.

Chemical Profile of this compound

This compound, systematically named (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol, is a sulfur-containing monosaccharide derivative.[3][4] Its structure, comprising a pyranose ring with a thiomethyl group and an amino alcohol side chain, dictates its chemical reactivity and susceptibility to degradation.

PropertyValueSource
CAS Number 14810-93-6[4]
Molecular Formula C₉H₁₉NO₅S[1][5]
Molecular Weight 253.32 g/mol [5]
Synonyms Methyl thiolincosaminide, MTL, Lincomycin EP Impurity F[1][5]

Fundamental Principles of Stability

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For this compound, degradation can be initiated by several factors, including temperature, pH, light, and oxidizing agents.[6]

Key Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the known degradation of its parent compound, lincomycin, provides valuable insights. The primary degradation routes are anticipated to be:

  • Hydrolysis: The glycosidic bond and the amide bond (in the case of lincomycin) are susceptible to cleavage under acidic or basic conditions.[2] For this compound, the thioglycosidic bond is a potential site of hydrolysis.

  • Oxidation: The sulfide group is prone to oxidation, potentially forming sulfoxides and sulfones. Studies on lincomycin have shown rapid degradation in the presence of hydrogen peroxide.[7]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions. The thermal degradation of lincomycin has been shown to follow first-order kinetics.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9][10]

Degradation_Pathways cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways MTL This compound Hydrolysis Hydrolysis (Thioglycosidic bond cleavage) MTL->Hydrolysis pH, Temp Oxidation Oxidation (Sulfide to Sulfoxide/Sulfone) MTL->Oxidation Oxidizing Agents Other Other Reactions MTL->Other Light, Temp Temperature Temperature Temperature->Hydrolysis Temperature->Other pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->Hydrolysis Light (UV) Light (UV) Light (UV)->Other Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation

Caption: Potential degradation pathways for this compound under various stress conditions.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

General Storage Conditions

Based on supplier recommendations, the following conditions are advised:

ParameterRecommendationRationale
Temperature Refrigerate at +4°C.Low temperatures slow down the rate of chemical degradation reactions.
Container Store in a tightly closed vial.Prevents exposure to moisture and atmospheric oxygen, minimizing hydrolysis and oxidation.
Light Protect from light.Although specific photostability data is limited, it is prudent to avoid light exposure to prevent potential photodegradation.
Handling Precautions
  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles if stored frozen, or frequent opening of the main container, it is advisable to aliquot the material into smaller, single-use vials.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for stability testing. A validated stability-indicating HPLC method for lincomycin has been reported and can serve as a strong starting point for developing a method for this compound.[11][12][13][14][15]

Example Starting HPLC Method (based on Lincomycin analysis): [11][12][13][14]

ParameterCondition
Column RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 6)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Method Development Considerations:

  • Specificity: The method must be able to resolve this compound from its potential degradation products. This is typically assessed through forced degradation studies.

  • Linearity, Accuracy, and Precision: These parameters must be validated over a suitable concentration range.[11]

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MTL_Sample This compound (Stressed and Unstressed) Dissolution Dissolve in Mobile Phase MTL_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (220 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification of MTL and Degradants Peak_Integration->Quantification

Caption: A typical workflow for stability analysis of this compound using HPLC.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating methods.[6][16][17][18]

Experimental Protocol for Forced Degradation

The following protocol outlines the conditions for subjecting this compound to various stresses. The extent of degradation should be monitored at appropriate time points.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with 0.1 N HCl before analysis. A study on lincomycin suggests it is less stable in basic conditions.[19]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature and protect from light.

    • Withdraw samples at various time points. Lincomycin has been shown to degrade rapidly in hydrogen peroxide.[7]

  • Thermal Degradation:

    • Store the stock solution (in a neutral buffer) at elevated temperatures (e.g., 60°C, 80°C).

    • Withdraw samples at various time points.

  • Photodegradation:

    • Expose the stock solution to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined period of exposure.

3. Sample Analysis:

  • Analyze all stressed and control samples using a developed and validated stability-indicating HPLC method.

Summary of Stability Profile and Recommendations

Stress ConditionExpected Stability of this compound (Inferred from Lincomycin)Recommendations for Handling and Storage
Acidic pH Moderately stable, but degradation occurs. Lincomycin is least stable at pH 2.[7]Avoid prolonged exposure to strong acids. Use buffered solutions when possible.
Alkaline pH Unstable. Degradation is faster than in acidic conditions.[7][19]Avoid alkaline conditions.
Neutral pH Most stable around pH 4.[7]For solutions, maintain a slightly acidic pH (around 4-5) for optimal stability.
Oxidation Highly susceptible to oxidation.Avoid contact with oxidizing agents. Store under an inert atmosphere for long-term stability.
Elevated Temperature Degradation rate increases with temperature, following first-order kinetics.[7][8]Store at recommended refrigerated temperatures (+4°C). Avoid exposure to high temperatures.
Light Potentially labile to UV light.[9][10]Protect from light by using amber vials or storing in the dark.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While direct stability data is limited, a comprehensive understanding can be derived from the well-documented stability of its parent compound, lincomycin. The primary degradation pathways are likely to be hydrolysis and oxidation, which are accelerated by non-optimal pH, elevated temperatures, and the presence of oxidizing agents. Adherence to the recommended storage conditions of refrigeration in a tightly sealed, light-protected container is essential. For rigorous stability assessment, the development and validation of a stability-indicating HPLC method, guided by forced degradation studies, is strongly recommended. This technical guide provides the foundational knowledge and practical methodologies to ensure the integrity and reliability of this compound in its various applications.

References

  • ABUALHASAN, M. N., BATRAWI, N., SUTCLIFFE, O. B., & ZAID, A. N. (2012). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Scientia Pharmaceutica, 80(4), 977-986. [Link]

  • Abualhasan, M. N., Batrawi, N., Sutcliffe, O. B., & Zaid, A. N. (2012). A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation. Scientia pharmaceutica, 80(4), 977–986. [Link]

  • ABUALHASAN MN, BATRAWI N, SUTCLIFFE OB, ZAID AN. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Scientia Pharmaceutica. 2012; 80(4):977-986. [Link]

  • A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. (2012). ResearchGate. [Link]

  • A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. (2012). Semantic Scholar. [Link]

  • Zhang, Y., et al. (2018). Degradation of lincomycin in aqueous solution with hydrothermal treatment: Kinetics, pathway, and toxicity evaluation. Harbin Institute of Technology. [Link]

  • Degradation Of Lincomycin Research Articles. R Discovery. [Link]

  • Hassouan, M. K., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed. [Link]

  • Felczak, A., et al. (2021). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. PMC. [Link]

  • Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. (2013). National Institutes of Health. [Link]

  • Felczak, A., et al. (2021). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. PubMed. [Link]

  • Stability studies on Lincomycin HCl using validated developed second derivative spectrophotometric method. Journal of Innovative Pharmacy and Biological Sciences. [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205–220. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Lincosamides. Wikipedia. [Link]

  • This compound – CAS 14810-93-6. SigutLabs. [Link]

  • Lincosamides. Wikipedia. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • This compound. PubChem. [Link]

  • METHYL-1-THIOLINCOSAMINIDE. precisionFDA. [Link]

  • METHYL-1-THIOLINCOSAMINIDE. GSRS. [Link]

  • METHYL-1-THIOLINCOSAMINIDE. precisionFDA. [Link]

Sources

Methyl 1-thiolincosaminide: A Strategic Chiral Building Block for Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary

In the persistent battle against microbial resistance, the strategic selection of chiral building blocks is paramount for the design of next-generation therapeutics. Methyl 1-thiolincosaminide (MTL), the core aminosugar scaffold of the lincosamide antibiotics, represents a privileged structure with immense potential for innovation. Historically derived from the degradation of lincomycin, modern synthetic advancements now permit access to this complex molecule de novo, unlocking the door to rationally designed analogues previously unattainable. This guide provides a senior-level overview of MTL's strategic value, delves into the technical nuances of its synthesis, and showcases its application as a versatile platform for developing novel lincosamide antibiotics with the potential to circumvent existing resistance mechanisms.

Introduction: The Strategic Value of a Unique Chiral Scaffold

The lincosamide family of antibiotics, which includes the clinically significant agents lincomycin and clindamycin, has long been a mainstay for treating infections caused by Gram-positive bacteria.[1] Their mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. However, the rise of bacterial resistance, particularly through modification of the ribosomal target site, has diminished their clinical efficacy.[2] This challenge has catalyzed a renewed focus on creating non-natural lincosamide analogues.[1]

This compound (MTL) is the structural linchpin of these antibiotics, an intricate aza-monosaccharide that comprises the "northern half" of the final drug molecule.[1] Its strategic importance as a chiral building block stems from several key features:

  • Dense Stereochemistry: MTL possesses seven defined stereocenters, offering a rigid and highly defined three-dimensional scaffold for precise pharmacophore presentation.[3]

  • The 2,3,4-Triol System: X-ray co-crystallography has revealed that this vicinal triol system forms an extensive hydrogen-bond network within the bacterial ribosome's peptide-exit tunnel. This interaction is indispensable for potent antibacterial activity.[2]

  • Multiple Points for Diversification: The C1-thiomethyl, C6-amino, and C7-hydroxyl groups serve as critical handles for synthetic modification, allowing chemists to fine-tune the molecule's properties to enhance potency, broaden its spectrum, or evade resistance.

  • The Thioglycosidic Linkage: The presence of a sulfur atom at the anomeric position (C1) is not merely a linker; it plays a subtle but significant role in the molecule's activity and provides a unique site for chemical manipulation.[2]

This combination of a conserved, activity-critical core and multiple sites for strategic modification makes MTL a quintessential "chiral building block" for modern medicinal chemistry.

Physicochemical and Structural Properties

A precise understanding of the core scaffold is the foundation of any rational drug design program. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 14810-93-6[4][5][6]
Molecular Formula C₉H₁₉NO₅S[4][5][6]
Molecular Weight 253.32 g/mol [4][5][6]
IUPAC Name (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol[4][5]
Synonyms Methyl α-thiolincosaminide, MTL, Lincomycin EP Impurity F[3][5]
Stereocenters 7 (Absolute)[3]
Purity (Typical) >95% (HPLC)[7]

Figure 1: Chemical Structure of this compound (MTL)

Caption: 2D structure of MTL highlighting its seven stereocenters.

Procurement and Synthesis: Accessing the Core Building Block

Access to high-purity MTL is the gateway to lincosamide diversification. Historically, this was achieved by degradation of the natural product, but modern chemistry has opened a more versatile synthetic route.

Route 1: Semisynthesis via Degradation of Lincomycin

The traditional method involves the chemical breakdown of lincomycin, which is readily available through fermentation. This approach leverages nature's stereocontrol to provide enantiomerically pure MTL.[1][5]

Caption: High-level workflow for obtaining MTL via semisynthesis.

  • Expertise & Causality: This route is efficient for producing the natural MTL scaffold. The choice of hydrolytic conditions (e.g., strong base) is critical to selectively cleave the amide bond linking the northern and southern halves without degrading the sensitive aminosugar core.[1] However, this method is inherently limiting; it cannot be used to produce analogues with modifications to the core pyranose ring, which is a key area for overcoming resistance.

Route 2: De Novo Total Synthesis

To unlock the full potential of the MTL scaffold, a flexible, ground-up total synthesis is required. This approach allows for the introduction of non-natural functionalities and the exchange of entire fragments. A recently developed route hinges on powerful reactions like the nitroaldol (Henry) reaction to construct the complex backbone.[2][8]

Caption: Conceptual workflow for the de novo total synthesis of MTL.

  • Trustworthiness & Self-Validation: A key advantage of this synthetic approach is the ability to generate a wide array of analogues by either modifying late-stage intermediates or swapping out the initial building blocks.[2] The success of the synthesis is validated at each step through rigorous spectroscopic characterization, ensuring the stereochemical and structural integrity of each intermediate before proceeding.

Detailed Experimental Protocol: Stereoselective cis-α-thioglycosylation

This step is critical for installing the C1-thiomethyl group with the correct α-stereochemistry, which is crucial for biological activity. The protocol below is based on a reported effective methodology.[2]

Objective: To convert a glycal epoxide intermediate into the corresponding α-methyl thioglycoside.

Materials:

  • Glycal epoxide intermediate (1.0 equiv)

  • Trimethyl(methylthio)silane (Me₃SiSMe) (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), distilled

  • Anhydrous dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the glycal epoxide intermediate (e.g., 0.5 mmol, 1.0 equiv). Dissolve the intermediate in anhydrous THF (0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add trimethyl(methylthio)silane (1.5 equiv) to the stirred solution. After 5 minutes, add trimethylsilyl trifluoromethanesulfonate (1.2 equiv) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired α-methyl thioglycoside product (27).[2]

  • Expertise & Causality: The choice of THF as a solvent is critical; it participates in the reaction mechanism via an oxonium intermediate, facilitating a double-displacement that ensures high α-selectivity (reported as 91:9 dr).[2] TMSOTf is a potent Lewis acid required to activate the glycal epoxide. The use of trimethyl(methylthio)silane provides both the methylthio nucleophile and a silyl group that can be easily removed during workup, making it an efficient and clean reagent for this transformation.

Applications in Medicinal Chemistry: A Platform for Diversification

The true power of MTL as a building block is realized in its application to generate novel lincosamide analogues designed to combat resistance.

Case Study 1: Amide Coupling at the C6-Amino Group

The C6-amine is the natural point of attachment for the proline-derived "southern half" of lincomycin. Synthetic strategies allow for the coupling of a diverse array of amino acids and other carboxylic acids at this position. A solid-phase approach using an oxime resin offers a rapid method for generating libraries of analogues.[9]

Caption: Solid-phase workflow for C6-amide diversification of MTL.

Detailed Experimental Protocol: Solid-Phase Synthesis of a Lincosamide Analogue

Objective: To couple a new amino acid moiety to the C6-amine of MTL using a solid-phase approach.[9]

Materials:

  • Oxime resin (e.g., 1.1 mmol/g loading, 1.25 equiv)

  • Desired N-protected amino acid (for coupling to the resin, not detailed here)

  • This compound (MTL) (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Acetic Acid (5.0 equiv)

  • Anhydrous Dichloromethane/DMF (8:2 v/v)

  • Methanol (for washing)

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation: Swell the amino acid-loaded oxime resin (1.25 equiv) in a peptide synthesis vessel with anhydrous DCM (3 x 5 mL).

  • Nucleophile Addition: Prepare a solution of MTL (1.0 equiv) and DIPEA (2.5 equiv) in DCM/DMF (8:2, 0.02 M). Add this solution to the swelled resin in the vessel.

  • Aminolysis Initiation: Agitate the vessel mechanically for a few seconds, then add acetic acid (5.0 equiv) to the mixture.

  • Reaction: Continue to agitate the vessel at room temperature. The reaction proceeds via aminolysis, where the C6-amine of MTL attacks the oxime ester, cleaving the product from the solid support. Monitor for consumption of MTL (typically overnight).

  • Product Collection: Collect the reaction solution by filtration. Wash the resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired C6-acylated lincosamide analogue.

  • Trustworthiness & Self-Validation: This solid-phase strategy is inherently self-validating. The mild cleavage condition ensures that only the desired product is released into the solution, while unreacted materials remain bound to the resin, simplifying purification. The success of the coupling and cleavage can be confirmed by LC-MS analysis of the final product.

Case Study 2: Structure-Activity Relationships at C1

While the thiomethyl group is the natural substituent at C1, total synthesis allows for exploration of other groups. This has yielded critical insights into the subtle requirements for potent activity.[2]

C1-SubstituentRelative Potency vs. Gram-positive (e.g., S. pneumoniae)Relative Potency vs. Resistant Strains (MLSB)Reference
-S-CH₃ (Natural) ++++++[2]
-CH₂CH₃ (Ethyl) +++[2]
-CH₂Cl (Chloromethyl) +++[2]
  • Expertise & Causality: The data clearly show that even a nearly isosteric replacement of the C1-thiomethyl group with an ethyl group leads to a significant drop in activity, particularly against resistant strains.[2] This underscores the subtle but critical electronic and/or conformational role of the sulfur atom. It is hypothesized that the sulfur atom's ability to engage in specific non-covalent interactions or to properly orient the entire MTL scaffold within the ribosome is key to its superior activity. These are insights that could only be gained through the power of de novo total synthesis.

Conclusion and Future Outlook

This compound has transitioned from a simple degradation product to a highly strategic, versatile chiral building block. Its value lies not only in its densely functionalized, stereochemically complex core but also in the chemical tractability that allows for precise, rational modifications. Modern synthetic routes have liberated drug discovery programs from the constraints of the natural scaffold, enabling the exploration of previously inaccessible chemical space.

The future of MTL-based drug discovery is bright. Continued innovation in stereoselective synthesis will further streamline access to this core. The application of these advanced building blocks in combination with computational modeling and structural biology will undoubtedly lead to the discovery of next-generation lincosamides capable of treating infections caused by the most recalcitrant bacterial pathogens.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • SigutLabs. (n.d.). This compound – CAS 14810-93-6. Retrieved January 15, 2026, from [Link]

  • precisionFDA. (n.d.). METHYL-1-THIOLINCOSAMINIDE. U.S. Food & Drug Administration. Retrieved January 15, 2026, from [Link]

  • Herzon, S. B., et al. (2020). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

  • Al-Tameemi, W., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. [Link]

  • Proulx, C., et al. (2018). Synthesis of Lincosamide Analogues via Oxime Resin Aminolysis. The Journal of Organic Chemistry. [Link]

  • Magerlein, B. J. (1970). Lincomycin. XII. Preparation of methyl N-methyl-.alpha.-thiolincosaminide. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Protocols for the Glycosylation of Methyl 1-Thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-thiolincosaminide (MTL) is the pivotal amino-octose sugar core of the lincosamide class of antibiotics, which includes the clinically significant drugs lincomycin and clindamycin.[1][2] The synthetic derivatization of this scaffold is a cornerstone of research aimed at overcoming bacterial resistance and improving the pharmacological profile of these antibiotics. As a thioglycoside, MTL serves as a versatile glycosyl donor, amenable to a variety of activation strategies for forging new glycosidic linkages.[3] This guide provides an in-depth analysis of the underlying chemical principles and offers detailed, field-proven protocols for performing glycosylation reactions with MTL. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex carbohydrates and novel antibiotic analogues.

Part 1: The Chemistry of Thioglycoside Activation

The Thioglycoside Donor: A Balance of Stability and Reactivity

Thioglycosides, such as this compound, are widely used glycosyl donors in complex oligosaccharide synthesis due to their excellent balance of properties.[4] They are generally stable, often crystalline solids that can be easily prepared and purified, making them amenable to multi-step synthetic sequences.[4] This shelf-stability contrasts with more reactive donors like glycosyl halides, which can be prone to hydrolysis or anomerization.

The key to their utility lies in the anomeric thioalkyl group (e.g., -SMe). The sulfur atom is a "soft" nucleophile, rendering the anomeric C-S bond stable to many standard reaction conditions used for manipulating protecting groups on the sugar backbone. However, this same soft character allows for selective activation by "thiophilic" reagents—electrophiles that have a strong affinity for sulfur.[4][5]

The Mechanism: From Stable Donor to Reactive Intermediate

The central event in any thioglycoside glycosylation is the activation of the anomeric sulfur, which converts the inert thioglycoside into a highly reactive glycosylating species. This process typically proceeds through the formation of a sulfonium ion intermediate upon reaction with a thiophilic promoter. The departure of the resulting thioether (e.g., dimethyl disulfide or a protonated methylthiol) generates a transient, electrophilic glycosyl cation, often stabilized as an oxocarbenium ion. This cation is then intercepted by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired O-glycosidic bond.

The stereochemical outcome of the reaction (α or β linkage) is governed by a complex interplay of factors including the presence of a participating group at the C-2 position, the choice of solvent, the reaction temperature, and the specific nature of the donor and acceptor.[6]

G cluster_0 Glycosylation Mechanism Donor This compound (Glycosyl Donor) Intermediate Sulfonium Ion Intermediate Donor->Intermediate + Promoter Promoter Thiophilic Promoter (e.g., NIS) Promoter->Intermediate Acceptor Glycosyl Acceptor (R-OH) Product Glycosylated Product Acceptor->Product Cation Oxocarbenium Ion Intermediate Intermediate->Cation - MeS-Promoter Cation->Product + Acceptor (R-OH) Byproduct Thio-byproduct Cation->Byproduct

Caption: General mechanism of thioglycoside activation.

Part 2: Pre-Reaction Considerations for Robust Glycosylation

A successful glycosylation reaction is predicated on meticulous preparation. The protocols described below are self-validating systems, but their success hinges on the quality of the starting materials and the rigor of the experimental setup.

  • Purity of Reactants: Both the MTL donor and the glycosyl acceptor must be of the highest purity and, critically, must be anhydrous. Trace water can compete with the glycosyl acceptor, leading to hydrolysis of the activated donor and significantly reduced yields. Drying reactants under high vacuum for several hours before use is essential.

  • Protecting Group Strategy: The native hydroxyl and amino functionalities on the lincosaminide core must be appropriately protected to prevent self-condensation and other side reactions. The choice of protecting groups is critical.

    • Hydroxyl Groups (C3, C4, C7): Benzyl ethers (Bn) are common non-participating groups, often favoring 1,2-cis glycosylation, while acyl groups like benzoyl (Bz) or acetyl (Ac) can act as participating groups, typically leading to 1,2-trans products.[6][7]

    • Amino Group (C2): The amine is often protected as an azide (N3) or a phthalimide (NPhth) group, which are non-participating and stable to a wide range of conditions.[8]

  • Solvent Selection: Anhydrous, non-protic solvents are mandatory. Dichloromethane (DCM) is the most common choice due to its ability to dissolve a wide range of substrates and its low freezing point, which is ideal for low-temperature reactions. Other solvents like diethyl ether or acetonitrile can influence stereoselectivity.[6]

  • Inert Atmosphere: All glycosylation reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and oxygen. This is typically achieved using standard Schlenk line techniques.

Part 3: Experimental Protocols

The following protocols describe common and effective methods for the glycosylation of a protected this compound donor.

Protocol 1: Halonium-Mediated Activation using NIS and Triflic Acid

This is a highly versatile and widely used method. N-Iodosuccinimide (NIS) acts as the primary thiophile, and a catalytic amount of a strong Brønsted or Lewis acid, such as triflic acid (TfOH), is used as a co-promoter to accelerate the reaction.

Materials:

  • Protected this compound donor (1.0 equiv)

  • Glycosyl acceptor (1.2–1.5 equiv)

  • N-Iodosuccinimide (NIS) (1.3 equiv), recrystallized

  • Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf) (0.1 equiv)

  • Activated molecular sieves (4 Å)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Preparation: Add the protected MTL donor (e.g., 100 mg, 1.0 equiv), the glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes.

  • Dissolution: Add anhydrous DCM via syringe to dissolve the reactants. Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace moisture.

  • Initiation: Cool the flask to the desired starting temperature (typically -40 °C to -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Add NIS (1.3 equiv) to the stirring mixture. After 5 minutes, add a stock solution of TfOH in DCM (0.1 equiv) dropwise via syringe. The solution may change color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the MTL donor spot indicates reaction completion. This can take anywhere from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench by adding triethylamine (approx. 5-10 equiv relative to TfOH) to neutralize the acid. Allow the mixture to warm to room temperature.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na2S2O3 (to remove excess iodine), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired glycosylated product.[9]

Protocol 2: Activation with Dimethyl(methylthio)sulfonium Triflate (DMTST)

DMTST is a powerful, pre-formed electrophilic promoter derived from dimethyl disulfide and methyl triflate. It often provides high yields and can be effective for coupling with less reactive acceptors.[10]

Materials:

  • Protected this compound donor (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • Dimethyl(methylthio)sulfonium triflate (DMTST) (2.0–2.5 equiv)

  • Activated molecular sieves (4 Å)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or 2,4,6-Collidine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Preparation: Follow steps 1-3 from Protocol 1 to prepare the mixture of donor, acceptor, and molecular sieves in anhydrous DCM under an inert atmosphere.

  • Initiation: Cool the reaction mixture to 0 °C.

  • Reagent Addition: Add DMTST (2.0 equiv) in one portion to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 1-2 hours.

  • Quenching: Once complete, quench the reaction by adding triethylamine or collidine.

  • Work-up & Purification: Follow steps 8 and 9 from Protocol 1 to work-up and purify the product.

Part 4: Data Summary and Troubleshooting

The optimal conditions for glycosylation can vary significantly based on the specific donor and acceptor. The following table provides a general comparison of common activation methods.

Promoter SystemTypical Temp.Reaction TimeStrengthsConsiderations
NIS / cat. TfOH -78 to 0 °C0.5 - 4 hHighly versatile, widely used, tunable reactivity.Requires careful control of stoichiometry and temperature.
DMTST 0 to 25 °C1 - 3 hPowerful activator, good for unreactive acceptors.[10]Can be less stereoselective in some cases.
MeOTf -20 to 25 °C2 - 12 hClassic, potent alkylating activator.[4]Highly toxic and carcinogenic; requires extreme caution.[4]
Bromine / AgOTf -40 to 0 °C0.5 - 2 hMild, one-pot procedure with high stereocontrol.[11]Requires handling of bromine; silver salts can be costly.

Troubleshooting Common Issues [6]

  • Issue: Incomplete Reaction / Low Conversion

    • Possible Cause: Insufficient activation; poor acceptor nucleophilicity; moisture contamination.

    • Solution: Increase equivalents of promoter; increase reaction temperature slightly; ensure all reagents and solvents are rigorously dried.

  • Issue: Low Yield / Donor Decomposition

    • Possible Cause: Reaction conditions too harsh; promoter too reactive for the substrate.

    • Solution: Lower the reaction temperature; use a milder promoter system; add the promoter more slowly.

  • Issue: Formation of Side Products (e.g., Glycal, Orthoester)

    • Possible Cause: Unstable oxocarbenium ion; presence of participating groups leading to orthoester formation.

    • Solution: Change solvent to one that better stabilizes the intermediate; for orthoester issues, consider a non-participating protecting group at C2.

  • Issue: Poor Anomeric Selectivity (α/β Ratio)

    • Possible Cause: Complex interplay of solvent, temperature, and protecting groups.

    • Solution: Screen different solvents (e.g., ether vs. DCM); change temperature; switch from a non-participating to a participating group at C2 (or vice-versa) to favor the desired anomer.

Part 5: Visualization of Experimental Workflow

The following diagram outlines the logical flow of a typical glycosylation experiment, emphasizing the critical control points for ensuring a successful outcome.

G cluster_workflow Experimental Workflow A 1. Preparation - Dry Donor & Acceptor - Flame-dry glassware B 2. Reaction Setup - Add reactants & sieves - Establish inert atmosphere (Ar/N2) A->B C 3. Cooling & Initiation - Cool to target temp (-78 to 0°C) - Add promoter/catalyst B->C D 4. Reaction Monitoring - Track donor consumption by TLC C->D E 5. Quenching - Neutralize acid with base (e.g., Et3N) D->E F 6. Aqueous Work-up - Filter sieves - Wash with Na2S2O3, NaHCO3, Brine E->F G 7. Purification - Dry with Na2SO4 - Concentrate solvent - Flash Column Chromatography F->G H 8. Characterization - NMR, Mass Spectrometry - Determine yield & α/β ratio G->H

Caption: Standard workflow for a thioglycoside glycosylation reaction.

Conclusion

The glycosylation of this compound is a powerful strategy for the chemical diversification of lincosamide antibiotics. By leveraging the unique reactivity of the thioglycoside donor, chemists can access a wide array of novel structures for biological evaluation. Success in these complex reactions requires a deep understanding of the underlying activation mechanisms, meticulous attention to anhydrous and inert reaction conditions, and a systematic approach to optimization and troubleshooting. The protocols and insights provided herein serve as a robust foundation for researchers aiming to explore the chemical space of this important class of natural products.

References

  • Lincosamides - Wikipedia. Wikipedia. [Link]

  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. National Institutes of Health (NIH). [Link]

  • Activation of thioglycosides under mild alkylation conditions. PubMed Central (PMC). [Link]

  • Glycosidation of Thioglycosides in the Presence of Bromine: Mechanism, Reactivity, and Stereoselectivity. ACS Publications. [Link]

  • Thioglycoside activation strategies. ResearchGate. [Link]

  • Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. ACS Publications. [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

  • A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. ResearchGate. [Link]

  • A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PubMed Central (PMC). [Link]

  • The in situ activation of thioglycosides with bromine: An improved glycosylation method. The University of Manchester Research Explorer. [Link]

  • Thioglycosides as Potential Glycosyl Donors in Electrochemical Glycosylation Reactions. Part 1: Their Preparation and Reactivity Toward Simple Alcohols. Springer. [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversific
  • N-glycosylation reaction of thio-glycoside using hypervalent iodine(III) reagent. The Chemical Society of Japan. [Link]

  • Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. National Institutes of Health (NIH). [Link]

  • Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. PubMed. [Link]

  • Separation and Purification of Glycans Out of Glycoproteins. ResearchGate. [Link]

  • Purification method for serum free glycans. National Center for Biotechnology Information (NCBI). [Link]

  • Solid-phase glycan isolation for glycomics analysis. PubMed Central (PMC). [Link]

  • Rapid De-O-glycosylation Concomitant with Peptide Labeling Using Microwave Radiation and an Alkyl Amine Base. National Institutes of Health (NIH). [Link]

  • What is the structure of Lincosamides (Lincomycin derivatives)? Dr.Oracle. [Link]

  • Structures of lincosamide antibiotics. ResearchGate. [Link]

  • Global Health: Antimicrobial Resistance: Lincosamide. PDB-101. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. AcadeChem. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Lincosamide Analogues from Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Lincosamides and the Quest for Novel Analogues

The lincosamide class of antibiotics, which includes the clinically significant agents lincomycin and its semi-synthetic derivative clindamycin, represents a critical tool in combating bacterial infections, particularly those caused by Gram-positive pathogens.[1][2][3] These antibiotics function by inhibiting protein synthesis through binding to the 50S ribosomal subunit, thereby preventing bacterial replication.[2][4][5] Clindamycin, derived from lincomycin via a (7S)-chloro-substitution of the (7R)-hydroxyl group, exhibits enhanced antibacterial activity and is widely used against anaerobic bacteria and in patients with penicillin allergies.[1][2][5]

However, the rise of antibiotic resistance, often mediated by methylation of the 23S ribosomal RNA target site (the MLSB phenotype), threatens the long-term efficacy of existing lincosamides.[1][4][6] This challenge has catalyzed a renewed interest in the development of novel lincosamide analogues with improved potency, expanded spectrum, and the ability to overcome resistance mechanisms.

At the heart of this synthetic endeavor is Methyl 1-thiolincosaminide (MTL) , the core aminosugar moiety of the lincosamide structure.[6] MTL serves as a versatile and indispensable chiral building block for the semi-synthesis and total synthesis of new lincosamide derivatives.[7][8] By chemically coupling diverse amino acid moieties to the C6-amino group of MTL, researchers can systematically explore structure-activity relationships (SAR) and engineer next-generation antibiotics. This guide provides a detailed exploration of the synthetic strategies and protocols for creating novel lincosamide analogues using MTL as the foundational starting material.

Core Synthetic Strategy: The Amide Coupling Reaction

The primary chemical transformation in the synthesis of lincosamides from MTL is the formation of an amide bond between the C6-amino group of the MTL scaffold (the "northern half") and the carboxylic acid of a proline derivative or other amino acid (the "southern half").[2] Achieving a clean, high-yield coupling requires careful consideration of reaction conditions, particularly the activation of the carboxylic acid and the potential need for protecting the multiple hydroxyl groups on the MTL sugar ring.

Causality in Experimental Design: To Protect or Not to Protect?

The MTL scaffold possesses three free hydroxyl groups at the C2, C3, and C4 positions. These nucleophilic groups can potentially compete with the C6-amine during the amide coupling reaction, leading to undesired side products (e.g., O-acylation).

  • Protecting Group Strategy: Employing protecting groups to temporarily mask the hydroxyls ensures that the acylation occurs exclusively at the desired C6-amino position.[9][10] Silyl ethers (e.g., TBDMS) are often used for this purpose due to their ease of installation and removal under mild conditions.[11] This approach enhances the purity of the coupled product and simplifies downstream purification.

  • Protecting-Group-Free Strategy: Under carefully controlled conditions with specific coupling reagents, it is possible to achieve selective N-acylation without protecting the hydroxyls.[12] This approach is more atom-economical and shortens the overall synthetic sequence. Success often depends on the higher nucleophilicity of the amine compared to the hydroxyls and the choice of a highly efficient coupling reagent that minimizes side reactions.

The choice between these strategies depends on the scale of the reaction, the complexity of the amino acid component, and the desired purity of the final product. For library synthesis or early-stage discovery, a protecting-group-free approach may be faster, while for late-stage development and scale-up, a robust protecting group strategy often proves more reliable.

G cluster_0 Optional Protection Strategy cluster_1 Core Synthesis MTL This compound (MTL) ProtectedMTL Protected MTL (e.g., Silyl Ethers) MTL->ProtectedMTL Silylation (e.g., TBDMSCl) FinalAnalogue Final Lincosamide Analogue MTL->FinalAnalogue Protecting-Group-Free Route CoupledProduct Protected Lincosamide Analogue ProtectedMTL->CoupledProduct Amide Coupling (e.g., HATU, EDC) AminoAcid Amino Acid Moiety (e.g., Proline derivative) AminoAcid->CoupledProduct CoupledProduct->FinalAnalogue Deprotection (e.g., TBAF)

Caption: General workflow for lincosamide analogue synthesis from MTL.

Experimental Protocols

Protocol 1: Amide Coupling via a Protecting Group Strategy

This protocol details a robust method for coupling MTL with an N-protected amino acid, followed by deprotection. It is designed to maximize yield and purity.

Step 1: Protection of MTL Hydroxyl Groups (Silylation)

  • Preparation: Dissolve this compound (MTL) (1.0 eq) in anhydrous pyridine or DMF in a flame-dried, argon-purged flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (3.5 eq) and imidazole (4.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the per-silylated MTL.

Step 2: Amide Coupling

  • Preparation: In a separate argon-purged flask, dissolve the N-protected amino acid (e.g., Boc-L-proline) (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).[13] Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the per-silylated MTL (1.0 eq) from Step 1 in the same solvent to the activated amino acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Deprotection (Desilylation and N-Boc Removal)

  • Silyl Removal: Dissolve the crude product from Step 2 in THF. Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 4.0 eq). Stir at room temperature for 2-4 hours.

  • N-Boc Removal: After confirming desilylation by TLC, concentrate the mixture. Dissolve the residue in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The crude product can be purified by reverse-phase HPLC or flash chromatography to yield the final lincosamide analogue, often as a TFA salt.

G CarboxylicAcid R-COOH (Amino Acid) ActiveEster Activated Intermediate (O-Acylurea / Active Ester) CarboxylicAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Amide Amide Bond (Lincosamide) ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (MTL) Amine->Amide Byproduct Byproducts (e.g., HOBt, Urea derivative)

Caption: Mechanism of the amide coupling reaction.

Protocol 2: Solid-Phase Synthesis via Oxime Resin Aminolysis

This advanced, protecting-group-free method is suitable for the rapid generation of lincosamide analogue libraries.[12] The amino acid is first attached to a solid support, which is then cleaved directly by the amino group of MTL.

  • Resin Preparation: Swell an oxime resin in DCM in a peptide synthesis vessel.

  • Amino Acid Loading: To the swelled resin, add the desired N-protected amino acid, a carbodiimide coupling agent (e.g., DIC), and an activator (e.g., HOBt) in DMF. Agitate at room temperature overnight. Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • N-Deprotection: If an Fmoc protecting group was used, treat the resin with 20% piperidine in DMF to free the amine. Wash thoroughly.

  • Peptide Elongation (Optional): Repeat steps 2 and 3 to build a dipeptide or tripeptide on the resin.

  • Cleavage with MTL: To the resin (1.25 eq), add a solution of this compound (MTL) (1.0 eq) in a DCM/DMF mixture. Add DIPEA (2.5 eq) followed by acetic acid (5.0 eq).[12]

  • Reaction: Stir the vessel mechanically overnight at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with DCM and MeOH. Combine the organic phases and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica, MeOH/DCM gradient) to obtain the pure lincosamide analogue.[12]

Alternative Synthetic Pathway: The Ugi Multicomponent Reaction

For rapid, diversity-oriented synthesis, the Ugi four-component reaction (Ugi-4CR) offers a powerful alternative.[14][15] This one-pot reaction combines an aldehyde, an amine (MTL), a carboxylic acid, and an isocyanide to rapidly assemble complex, peptide-like molecules.

The key advantage is the ability to vary four separate components, leading to a vast chemical space of potential analogues from a small set of starting materials.[16] The reaction proceeds by forming an iminium ion from MTL and an aldehyde, which is then attacked by the isocyanide, followed by an intramolecular rearrangement involving the carboxylic acid to yield the final α-acylamino carboxamide product.[14]

Data Presentation: Characterization of a Representative Analogue

Proper characterization is essential to confirm the structure and purity of newly synthesized analogues. The following table provides an example of the data collected for a novel lincosamide.

ParameterMethodResultReference
Yield Gravimetric75% (after purification)N/A
Retention Factor (Rf) TLC (Silica, 1:9 MeOH/DCM)0.35[12]
Optical Rotation [α]D25 Polarimetry (c 0.5, MeOH)+115.2°[12]
Mass Spectrometry High-Resolution ESI-MSm/z [M+H]+ calcd for C20H38N2O6S: 451.2527; found: 451.2521[12]
13C NMR (125 MHz, MeOD) NMR Spectroscopyδ = 173.5 (CO), 89.1 (C1), 72.8 (C7), 71.5 (C3), 70.2 (C4), 68.9 (C2), 56.4 (C6), 17.1 (C8), 13.5 (SCH3)[12]

Expert Insights & Troubleshooting

  • Racemization: During amide coupling, especially with chiral amino acids, there is a risk of epimerization at the α-carbon. Using coupling reagents with additives like HOBt or HOAt can suppress this side reaction. Performing the reaction at lower temperatures (0 °C) is also advisable.

  • Purification Challenges: Lincosamide analogues are often polar and water-soluble, which can make purification by normal-phase chromatography difficult. Using a more polar mobile phase (e.g., with methanol or a small amount of ammonium hydroxide) or switching to reverse-phase chromatography is often necessary.

  • Incomplete Reactions: If a coupling reaction stalls, ensure all reagents and solvents are strictly anhydrous. The pre-activation time of the carboxylic acid can also be extended. For sterically hindered amino acids or amines, a more powerful coupling reagent like COMU may be required.

  • Protecting Group Stability: Ensure the chosen protecting groups are stable to all reaction conditions until the dedicated deprotection step. For instance, if a base-labile amino acid protecting group (e.g., Fmoc) is used, a base-stable hydroxyl protecting group should be chosen if following a protection strategy.

Conclusion

The synthesis of novel lincosamide analogues using this compound as a core scaffold is a vibrant and critical area of research in the fight against antibiotic resistance. The choice of synthetic strategy—from robust protection-based methods to rapid solid-phase and multicomponent reactions—allows for a flexible approach tailored to the specific goals of the research program. By understanding the causality behind experimental choices and leveraging detailed, validated protocols, scientists can efficiently generate and evaluate new lincosamide candidates, paving the way for the next generation of these essential medicines.

References

  • Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology. Available at: [Link]

  • Lincosamides. Wikipedia. Available at: [Link]

  • G. A. G. Pereira, et al. (2012). Synthesis of Lincosamide Analogues via Oxime Resin Aminolysis. Synlett. Available at: [Link]

  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. ResearchGate. Available at: [Link]

  • Spížek, J., & Novotná, J. (2013). Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. ResearchGate. Available at: [Link]

  • Mitcheltree, M. J., et al. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. Available at: [Link]

  • Mitcheltree, M. J., et al. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ResearchGate. Available at: [Link]

  • Mitcheltree, M. J., et al. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. G., et al. (2019). Lincosamide antibiotics and uses thereof. Google Patents.
  • Krokidis, M. G., et al. (2017). Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. Nucleic Acids Research. Available at: [Link]

  • Method for preparing lincomycin and clindamycin. (1985). Google Patents.
  • Deng, H., et al. (2018). Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. Accounts of Chemical Research. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Wessjohann, L. A., et al. (2005). Synthesis of multivalent aminoglycoside mimics via the Ugi multicomponent reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wehlan, M., et al. (2017). Development of Scalable Conditions for the Ugi Reaction – Application to the Synthesis of (R)-Lacosamide. ResearchGate. Available at: [Link]

  • Process for synthesizing clindamycin hydrochloride. (2010). Patsnap.
  • El-Kaïssoumi, B., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]

  • An alternative synthesis of clindamycin. (2011). ResearchGate. Available at: [Link]

  • Birkenmeyer, R. D., & Kagan, F. (1970). Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Novotna, J., et al. (2013). Structures of synthetic and biotechnologically prepared lincosamides. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Study of Lincosamide Antibiotics Containing a Bicyclic Amino Acid Moiety. (2019). Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2022). Recent development and fighting strategies for lincosamide antibiotic resistance. Frontiers in Microbiology. Available at: [Link]

Sources

"Methyl 1-thiolincosaminide" as a glycosyl donor in oligosaccharide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 1-thiolincosaminide derivatives as glycosyl donors in the strategic synthesis of oligosaccharides and glycoconjugates.

Introduction: The Strategic Value of Lincosaminide Glycosyl Donors

The lincosamide antibiotics, with lincomycin and clindamycin as flagship members, represent a critical class of therapeutics targeting bacterial protein synthesis. Their biological activity is intrinsically linked to their unique northern-half component, an octose aminosugar known as lincosamine. The precise architecture of this sugar, including its glycosidic linkage to the southern-half proline moiety, is essential for its interaction with the bacterial ribosome.[1] Consequently, the chemical synthesis of lincosamide analogues to combat rising antibiotic resistance hinges on the ability to form these crucial glycosidic bonds in a controlled and efficient manner.

This compound (MTL), the 1-thiomethyl derivative of this sugar, emerges as a highly strategic precursor for these synthetic endeavors. Thioglycosides are renowned in modern carbohydrate chemistry for their ideal balance of stability and reactivity.[2] They are stable enough to withstand a wide array of chemical transformations, such as the installation of protecting groups, yet can be readily activated under specific, thiophilic conditions to function as potent glycosyl donors.[3][4][5] This dual nature allows them to serve as versatile building blocks in complex synthetic pathways.

This Application Note provides a comprehensive technical guide on leveraging protected this compound derivatives as glycosyl donors. We will delve into the mechanistic principles of thioglycoside activation, detail robust experimental protocols, and explain the causal logic behind the selection of protecting groups and promoter systems, empowering researchers to construct novel lincosamide-based structures.

The Donor Molecule: Strategic Design of Protected MTL Derivatives

The successful use of this compound as a glycosyl donor is entirely dependent on a thoughtful protecting group strategy. The free hydroxyl and amino functionalities are nucleophilic and would interfere with the desired glycosylation reaction. A protecting group is a temporary modification that masks a reactive functional group, preventing it from participating in a reaction, and can be removed later.[6][7]

Protecting Group Strategy for Lincosaminides

The choice of protecting groups not only prevents side reactions but also modulates the reactivity of the glycosyl donor. This concept is known as the "armed-disarmed" principle.[8]

  • "Armed" Donors : Protected with electron-donating groups, typically ethers (e.g., Benzyl, Bn). These groups enhance the electron density of the pyranose ring, making the donor more reactive.

  • "Disarmed" Donors : Protected with electron-withdrawing groups, such as esters (e.g., Benzoyl, Bz) or carbamates. These groups decrease the ring's electron density, rendering the donor less reactive.[8]

This reactivity difference is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective and one-pot strategies where an armed donor can be activated in the presence of a disarmed acceptor.[9][10]

For a this compound donor, a typical protecting group scheme would be:

  • C7-Amino Group : Protected as a non-participating group to favor direct glycosylation pathways. Common choices include the phthalimido (Phth), trichloroethoxycarbonyl (Troc), or azido (N3) groups.[11][12]

  • Hydroxyl Groups (C2, C3, C4) : Often protected with benzyl (Bn) ethers for an "armed" donor or benzoyl (Bz) esters for a "disarmed" donor.

The table below summarizes potential protecting groups and their impact on reactivity.

Functional GroupProtecting GroupAbbreviationTypeDonor ReactivityRemoval Conditions
C7-AminePhthalimidoPhthImideDisarmingHydrazine
C7-AmineTrichloroethoxycarbonylTrocCarbamateDisarmingZn, Acetic Acid
HydroxylsBenzylBnEtherArming Catalytic Hydrogenolysis (H₂/Pd)
HydroxylsBenzoylBzEsterDisarming Mild Base (e.g., NaOMe)
Hydroxylstert-ButyldimethylsilylTBDMSSilyl EtherArmingFluoride Source (e.g., TBAF)

Mechanism of Glycosylation with Thioglycoside Donors

The activation of a thioglycoside donor is a cornerstone reaction in carbohydrate chemistry. The process involves the conversion of the stable anomeric thioether into an excellent leaving group, facilitating nucleophilic attack by the glycosyl acceptor.[2]

The key steps are as follows:

  • Activation of Sulfur : A thiophilic promoter, typically a source of an electrophilic species (e.g., I⁺ from NIS, Br⁺ from Br₂), coordinates to the anomeric sulfur atom. This transforms the methylthio group into a highly effective leaving group (e.g., a sulfonium ion).

  • Formation of the Oxocarbenium Ion : The activated leaving group departs, leading to the formation of a resonance-stabilized oxocarbenium ion. This planar, electrophilic intermediate is the key species that reacts with the acceptor.

  • Nucleophilic Attack : A free hydroxyl group from the glycosyl acceptor molecule attacks the anomeric carbon of the oxocarbenium ion. This attack can occur from either the top (β) or bottom (α) face.

  • Product Formation : After the attack, a proton transfer completes the formation of the new glycosidic bond, yielding the desired oligosaccharide.

The stereochemical outcome of the reaction is influenced by several factors, most notably the nature of the protecting group at the C2 position. A participating group at C2 (like an acetyl or benzoyl group) can form a cyclic intermediate (e.g., a dioxalenium ion), which blocks the α-face and directs the acceptor to attack from the β-face, resulting in a 1,2-trans glycosidic linkage.[12] Non-participating groups, like benzyl ethers, do not provide this anchimeric assistance, and the stereochemical outcome is governed by other factors like solvent effects and the anomeric effect.

Thioglycoside Activation Mechanism Donor MTL Donor (R-SMe) Activated_Complex Activated Complex [R-S⁺(Me)I] Donor->Activated_Complex E⁺ attack Promoter Promoter (e.g., NIS/TfOH) Promoter->Donor Oxocarbenium Oxocarbenium Ion (Electrophile) Activated_Complex->Oxocarbenium Leaving group departure Acceptor Acceptor (R'-OH) Oxocarbenium->Acceptor Product Oligosaccharide (R-O-R') Acceptor->Product Nucleophilic attack

General mechanism of thioglycoside activation.

Promoter Systems for MTL Donor Activation

The choice of promoter is critical and depends on the reactivity of the donor (armed vs. disarmed) and the acceptor. Several powerful promoter systems have been developed for activating thioglycosides.[5]

Promoter SystemReagentsTypical ConditionsCharacteristics & Best Use Cases
Iodonium-based N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH)CH₂Cl₂ or Et₂O, -78°C to 0°CHighly effective and versatile for both armed and disarmed donors. The most common and reliable system.[13][14]
Sulfoxide-based 1-Benzenesulfinyl piperidine (BSP) / Trifluoromethanesulfonic anhydride (Tf₂O)CH₂Cl₂, -60°CPowerful system, particularly useful for disarmed donors. Requires a hindered base (e.g., TTBP) to scavenge acid.
Metal Halide Copper(II) Bromide (CuBr₂) / Triflic Acid (TfOH)DichloromethaneA milder, less expensive alternative. Effective for armed donors; may require acid co-promoter for disarmed donors.[4]
Palladium(II)-based Palladium(II) Bromide (PdBr₂)Dichloromethane, with additivesA newer method offering unique chemoselectivity, potentially useful in complex syntheses.[3]

For most applications involving a protected MTL donor, the NIS/TfOH system is the recommended starting point due to its broad applicability and high efficiency.

Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should perform small-scale optimization reactions to determine the ideal temperature, time, and stoichiometry for their specific donor and acceptor pair.

Protocol 1: Synthesis of a Protected 'Armed' MTL Donor

This protocol outlines the synthesis of a fully benzylated, N-phthalimido protected this compound donor. This is a hypothetical pathway based on established transformations in carbohydrate chemistry.[1]

Workflow Diagram:

Donor Synthesis Workflow Start This compound (MTL) Step1 1. N-Phthaloylation (Phthalic anhydride, heat) Start->Step1 Intermediate1 N-Phth-MTL Step1->Intermediate1 Step2 2. Benzylation (BnBr, NaH, DMF) Intermediate1->Step2 Product Fully Protected 'Armed' Donor Step2->Product

Workflow for preparing an 'armed' MTL donor.

Step-by-Step Procedure:

  • N-Phthaloylation of the C7-Amine: a. To a solution of this compound (1.0 equiv) in pyridine, add phthalic anhydride (1.2 equiv). b. Heat the mixture to 80-90°C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. c. Cool the reaction to room temperature and concentrate under reduced pressure. d. Purify the residue by silica gel chromatography to yield the N-Phth protected intermediate.

  • O-Benzylation of Hydroxyl Groups: a. Caution: Use a well-ventilated fume hood. NaH is highly reactive. b. Dissolve the N-Phth intermediate (1.0 equiv) in anhydrous DMF and cool the solution to 0°C in an ice bath. c. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 equiv for 3 OH groups) portion-wise over 15 minutes. d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. e. Cool the mixture back to 0°C and add benzyl bromide (BnBr, 4.0 equiv) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by water. h. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. i. Purify the crude product by silica gel chromatography to afford the final 'armed' glycosyl donor.

Protocol 2: NIS/TfOH-Promoted Glycosylation

This general protocol describes the coupling of the protected MTL donor with a generic glycosyl acceptor.[5]

Materials & Setup:

  • Protected MTL Donor (1.2 equiv)

  • Glycosyl Acceptor (1.0 equiv)

  • Activated 4 Å Molecular Sieves

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv, as a stock solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Quenching solutions: Saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃

  • Inert atmosphere (Argon or Nitrogen) and oven-dried glassware are essential.

Step-by-Step Procedure:

  • Preparation: a. Add the protected MTL donor, glycosyl acceptor, and activated molecular sieves to a flame-dried, two-neck round-bottom flask equipped with a stir bar. b. Place the flask under a high vacuum for at least 1 hour, then backfill with an inert gas. c. Add anhydrous CH₂Cl₂ via syringe and stir the resulting suspension.

  • Reaction Initiation: a. Cool the flask to the desired starting temperature (typically -40°C to -78°C, depending on donor reactivity). A cryocool or a dry ice/acetone bath can be used. b. Add NIS in one portion to the stirring suspension. c. Stir for 10-15 minutes at this temperature. d. Add the TfOH stock solution dropwise via syringe. The reaction mixture may change color (e.g., to a dark brown or purple).

  • Reaction Monitoring and Completion: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). The donor spot should disappear as the product spot appears. b. If the reaction is sluggish, allow the temperature to rise slowly (e.g., from -40°C to -20°C). The activation temperature is a critical parameter that may require optimization.[14] c. Once the donor is consumed (typically 30-90 minutes), the reaction is complete.

  • Workup and Purification: a. Quench the reaction by adding triethylamine or pyridine (to neutralize the acid), followed by saturated aqueous NaHCO₃. b. Add 10% aqueous Na₂S₂O₃ to consume excess iodine (the dark color should fade). c. Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove molecular sieves and inorganic salts, washing the pad thoroughly with CH₂Cl₂. d. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude residue by silica gel column chromatography to isolate the desired oligosaccharide.

Conclusion and Future Outlook

This compound derivatives are powerful and versatile glycosyl donors for the synthesis of novel lincosamide analogues and other complex glycoconjugates. By understanding the principles of armed/disarmed reactivity and employing robust promoter systems like NIS/TfOH, researchers can effectively construct challenging glycosidic linkages. The protocols provided herein offer a solid foundation for the application of these valuable building blocks in drug discovery and chemical biology, paving the way for the development of next-generation antibiotics and sophisticated chemical probes.

References

  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis.

  • van der Vorm, S., et al. (1991). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. Recueil des Travaux Chimiques des Pays-Bas.

  • Yang, X. P. (2017). Thioperoxide-Mediated Activation Of Thioglycosides And Application In Oligosaccharide Synthesis. Globe Thesis.

  • Karelin, A. A., et al. (2015). Palladium(ii)-assisted activation of thioglycosides. Organic & Biomolecular Chemistry.

  • Marra, A. (2015). Photochemical induced direct activation of thioglycosides. Molecules.

  • ResearchGate. (n.d.). (a) Thioglycoside donors 1 , 2 , 6 , 7 , and 8 . (b) Glycoside...

  • Gervay-Hague, J., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal.

  • Wikipedia. (n.d.). Chemical glycosylation.

  • ResearchGate. (n.d.). "Active-Latent" Thioglycosyl Donors and Acceptors in Oligosaccharide Syntheses.

  • NCBI. (2021). Glycosidation using thioglycoside donor - Glycoscience Protocols.

  • Fleming, M. D., et al. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv.

  • ResearchGate. (n.d.). Glycosyl Esters as Stable Donors in Chemical Glycosylation.

  • White Rose Research Online. (n.d.). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy.

  • NCBI. (n.d.). Glycosyl Thioimidates as Versatile Building Blocks for Organic Synthesis.

  • Wikipedia. (n.d.). Glycosyl donor.

  • NCBI. (n.d.). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.

  • MDPI. (2019). Amino Acid-Protecting Groups. Molecules.

  • NCBI. (n.d.). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Wikipedia. (n.d.). Protecting group.

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

Sources

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-thiolincosaminide (MTL) is a pivotal synthetic intermediate, serving as the northern-half component of the lincosamide class of antibiotics, which includes the clinically significant drugs lincomycin and clindamycin.[1][2] The structure of MTL, an aminooctose, is characterized by a thioglycoside linked to a C8 sugar backbone containing a primary amine and multiple hydroxyl groups.[2][3] The synthesis of such a complex and densely functionalized molecule presents a significant challenge in organic chemistry, primarily due to the need to differentiate between functional groups of similar reactivity.[4][5]

This guide provides an in-depth exploration of protecting group strategies essential for the successful synthesis of this compound. As a Senior Application Scientist, the focus here is not merely on presenting protocols, but on elucidating the underlying chemical logic and strategic considerations that inform the choice of protecting groups. We will delve into the principles of orthogonal protection, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the complexities of amino sugar synthesis.[4][6][7] The strategic use of protecting groups is the cornerstone of modern synthetic chemistry, enabling chemists to temporarily mask reactive sites, thereby directing reactions to specific positions within a molecule.[8][9]

The Strategic Imperative: Analyzing the Functional Groups of MTL

The chemical architecture of this compound features several reactive sites that must be managed during synthesis:

  • A Primary Amino Group: Highly nucleophilic and readily reactive under both acidic and basic conditions.

  • Multiple Secondary Hydroxyl Groups: These groups on the pyranose ring (at C-2, C-3, C-4) and the side chain exhibit similar nucleophilicity, making their differentiation a primary synthetic hurdle.[5]

A successful synthesis hinges on an orthogonal protecting group strategy , which allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions.[4][6] This approach provides the necessary control to build the molecule step-by-step.

Logical Flow for Protecting Group Selection

The choice of a protecting group is dictated by the planned reaction sequence. The following diagram illustrates a typical decision-making process for selecting appropriate protecting groups in a multi-step synthesis.

G cluster_conditions Downstream Reaction Conditions Start Identify Functional Groups (Amine, Hydroxyls) Amine Protect Amino Group Start->Amine Hydroxyls Protect Hydroxyl Groups Start->Hydroxyls Orthogonal Select Orthogonal Groups (Acid, Base, H₂-labile) Amine->Orthogonal Hydroxyls->Orthogonal Acid Acidic? Orthogonal->Acid Base Basic? Acid->Base No Select_Amine_PG Choose Amine PG (e.g., Boc, Cbz) Acid->Select_Amine_PG Yes (Avoid acid-labile) Reductive Reductive? Base->Reductive No Select_Hydroxyl_PG Choose Hydroxyl PGs (e.g., Bn, Ac, Silyl) Base->Select_Hydroxyl_PG Yes (Avoid base-labile) Reductive->Select_Hydroxyl_PG Yes (Avoid H₂-labile) Final Proceed to Synthesis Reductive->Final No Select_Amine_PG->Final Select_Hydroxyl_PG->Final

Caption: Decision workflow for selecting orthogonal protecting groups.

Core Strategies for Functional Group Protection

Protection of the Amino Group

The primary amine is often the first group to be protected due to its high reactivity. Carbamates are the most common choice, offering excellent stability and predictable cleavage conditions.[8][10]

  • tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride ((Boc)₂O), it is stable to basic conditions and hydrogenolysis but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[8]

  • Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a highly selective method.[10]

  • Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions and hydrogenolysis, but cleaved under mild basic conditions, typically with piperidine. This makes it orthogonal to both Boc and Cbz groups.[4][11]

  • Trifluoroacetyl (TFA): Can be introduced using methyl trifluoroacetate.[12] It is a robust group, often requiring strong basic conditions for removal.[13]

Protection of the Hydroxyl Groups

Differentiating the multiple hydroxyl groups is the most intricate part of the synthesis. A combination of strategies is typically employed.

  • Benzyl Ethers (Bn): One of the most reliable and robust protecting groups for hydroxyls.[7] They are introduced using benzyl bromide (BnBr) or benzyl trichloroacetimidate under basic or acidic conditions, respectively. Their key advantage is their stability across a wide range of reaction conditions. Removal is achieved via catalytic hydrogenolysis, which is orthogonal to most other protecting groups except Cbz.

  • Silyl Ethers (e.g., TBDMS, TIPS): These groups are invaluable for their tunable stability and the ability to achieve regioselective protection based on steric hindrance.[9][12] For instance, a bulky silyl chloride can selectively protect a less sterically hindered primary hydroxyl over secondary ones. They are typically stable to basic conditions but are cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).

  • Acyl Groups (e.g., Acetyl (Ac), Benzoyl (Bz)): Acetyl groups are easily introduced with acetic anhydride and are stable to acidic and hydrogenolytic conditions.[14] Their removal under basic conditions (e.g., sodium methoxide in methanol, known as the Zemplén condition) makes them orthogonal to acid-labile (Boc, silyl) and hydrogenolysis-labile (Bn, Cbz) groups.[15]

  • Cyclic Acetals (e.g., Benzylidene, Isopropylidene): These are used to simultaneously protect 1,2- or 1,3-diols. For instance, a benzylidene acetal can selectively protect the C-4 and C-6 hydroxyls in a pyranoside ring system, a common strategy in carbohydrate chemistry.[5]

Summary of Protecting Groups
Protecting GroupFunctional GroupIntroduction ReagentsCleavage ConditionsOrthogonal To
Boc Amine, Hydroxyl(Boc)₂O, DMAPStrong Acid (TFA, HCl)Cbz, Fmoc, Bn, Ac
Cbz (Z) Amine, HydroxylCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, Ac, Silyl
Fmoc Amine, HydroxylFmoc-Cl, BaseBase (Piperidine)Boc, Cbz, Bn, Silyl
Benzyl (Bn) HydroxylBnBr, NaHH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, Ac, Silyl
TBDMS HydroxylTBDMS-Cl, ImidazoleFluoride (TBAF), AcidCbz, Fmoc, Bn, Ac
Acetyl (Ac) Hydroxyl, AmineAc₂O, PyridineBase (NaOMe, K₂CO₃/MeOH)Boc, Cbz, Bn, Silyl

A Proposed Synthetic Workflow: An Orthogonal Strategy in Action

The following workflow illustrates a hypothetical, yet chemically sound, strategy for the synthesis of a protected MTL precursor, demonstrating the application of orthogonal principles.

G A Starting Material (Amino Sugar Precursor) B N-Protection (Boc)₂O, TEA A->B Step 1 C Regioselective Protection of primary -OH (TBDMS-Cl, Imidazole) B->C Step 2 D Protection of remaining -OHs (BnBr, NaH) C->D Step 3 E Selective Deprotection of primary -OH (TBAF) D->E Step 4 F Side Chain Modification at C-6 E->F Step 5 G Global Deprotection Step 1: H₂, Pd/C (Removes Bn) Step 2: TFA (Removes Boc) F->G Step 6 H Final MTL Derivative G->H Step 7

Caption: Orthogonal protecting group strategy for an MTL precursor.

This strategy leverages:

  • Boc protection for the amine (acid-labile).

  • Silyl ether protection for a specific hydroxyl (fluoride-labile).

  • Benzyl ether protection for the remaining hydroxyls (hydrogenolysis-labile).

This orthogonal set allows for the selective deprotection of the primary hydroxyl (via TBAF) for further modification, while the amine and other hydroxyls remain masked. The final global deprotection unmasks all groups to yield the target structure.

Experimental Protocols

The following protocols are representative examples for the key protection/deprotection steps outlined in the workflow. Researchers should adapt concentrations, equivalents, and reaction times based on the specific substrate.

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of the Amino Group

Objective: To protect the primary amino group of an amino sugar precursor.

Materials:

  • Amino sugar substrate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the amino sugar substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of a solution of (Boc)₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected compound.

Protocol 2: Benzylation of Hydroxyl Groups

Objective: To protect free hydroxyl groups as benzyl ethers.

Materials:

  • N-protected sugar substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq per -OH group)

  • Benzyl bromide (BnBr) (1.3 eq per -OH group)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Caution: NaH is highly reactive. Handle under an inert atmosphere (N₂ or Ar).

  • Suspend the N-protected sugar substrate in anhydrous DMF/THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add NaH portion-wise to the stirred suspension. A brief effervescence (H₂ gas) may be observed. Stir for 30-60 minutes at 0 °C.

  • Add benzyl bromide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol at 0 °C to destroy excess NaH.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Protocol 3: Selective Deprotection of a TBDMS Ether

Objective: To selectively remove a TBDMS protecting group in the presence of benzyl ethers and a Boc group.

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected substrate in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the TBAF solution dropwise.

  • Stir the reaction at 0 °C or room temperature, monitoring carefully by TLC (typically complete within 1-4 hours).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the resulting alcohol by flash column chromatography.

Conclusion

The synthesis of this compound is a testament to the power and necessity of strategic protecting group chemistry. A thorough understanding of the stability and reactivity of various protecting groups, combined with the principles of orthogonality, is paramount for success. The strategies and protocols detailed in this guide provide a robust framework for researchers in drug discovery and synthetic chemistry. By carefully planning the sequence of protection and deprotection, the complex architecture of lincosamide antibiotics can be assembled with precision and efficiency, paving the way for the development of novel antibacterial agents.

References

  • Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]

  • University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Walvoort, M. T. C., et al. (2009). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(15), 3362-3365. [Link]

  • Boltje, T. J., et al. (2009). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 12(3-4), 339-361. [Link]

  • Andersen, M. C. F., et al. (2016). Orthogonal protecting group strategies in carbohydrate chemistry. Tetrahedron: Asymmetry, 27(16), 707-728. [Link]

  • Goldschmidt Gőz, K., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 969-979. [Link]

  • Herzon, S. B., et al. (2020). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Lincosamides. Wikipedia, The Free Encyclopedia. [Link]

  • SigutLabs. (n.d.). This compound – CAS 14810-93-6. [Link]

  • Lázár, L., et al. (2018). Synthesis of Lincosamide Analogues via Oxime Resin Aminolysis. The Journal of Organic Chemistry, 83(15), 8346-8353. [Link]

  • Goldschmidt Gőz, K., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. [Link]

  • Magerlein, B. J. (1970). Lincomycin. XII. Preparation of methyl N-methyl-.alpha.-thiolincosaminide. The Journal of Organic Chemistry, 35(6), 1904-1906. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Dr. Oracle. (2024). What is the structure of Lincosamides (Lincomycin derivatives)?[Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • Spížek, J., & Řezanka, T. (2017). Structures of synthetic and biotechnologically prepared lincosamides. Natural Product Reports, 34(7), 844-859. [Link]

  • Magerlein, B. J. (1970). Lincomycin. XII. Preparation of methyl N-methyl-. alpha. -thiolincosaminide. The Journal of Organic Chemistry. [Link]

  • Greenberg, J. A. (2019). Design, Synthesis, and Study of Lincosamide Antibiotics Containing a Bicyclic Amino Acid Moiety. Semantic Scholar. [Link]

  • Mori, T., & Abe, I. (2024). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. ChemBioChem. [Link]

  • Peptidessciences.com. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis with Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 1-thiolincosaminide in Medicinal Chemistry

This compound (MTL) is a cornerstone of the lincosamide class of antibiotics, a group of compounds that have been vital in combating Gram-positive bacterial infections for decades.[1] The structure of MTL, an unusual eight-carbon thiosugar, is characterized by a unique thiooctose core and a pendant alkylproline moiety in the final antibiotic.[1] Its inherent chirality and dense functionality make it a challenging and compelling target for synthetic chemists. Beyond its role as a key fragment of the blockbuster antibiotic lincomycin and its semi-synthetic derivative clindamycin, MTL serves as a versatile chiral starting material for the development of novel antibacterial agents.[2] The strategic manipulation of its stereocenters, particularly at the C6, C7, and C8 positions, and the modification of its hydroxyl and amino functionalities, offer a fertile ground for generating structural diversity to overcome growing antibiotic resistance.

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the stereoselective synthesis and modification of this compound. The protocols described herein are grounded in established synthetic transformations and are presented with a focus on the underlying principles that govern their stereochemical outcomes.

Core Principles of Stereocontrol in MTL Chemistry

The stereochemical integrity of this compound is paramount to its biological activity. The spatial arrangement of its substituents dictates its binding affinity to the bacterial ribosome, the molecular target of lincosamide antibiotics. Consequently, any synthetic manipulation of MTL must proceed with a high degree of stereocontrol. Key strategies to achieve this include:

  • Substrate-Controlled Diastereoselection: The inherent chirality of the MTL scaffold can be exploited to direct the stereochemical outcome of reactions. The steric and electronic properties of the existing stereocenters can favor the approach of reagents from a specific face, leading to the preferential formation of one diastereomer.

  • Reagent-Controlled Stereoselection: The use of chiral reagents or catalysts can induce stereoselectivity in reactions involving prochiral centers on the MTL molecule or its derivatives.

  • Protecting Group Strategies: The judicious use of protecting groups is not only essential to prevent unwanted side reactions at the multiple hydroxyl and amino groups but can also play a crucial role in directing stereoselectivity. Bulky protecting groups can block certain trajectories of reagent approach, thereby enhancing the formation of a desired stereoisomer.

Application Note 1: Stereoselective N-Acylation of this compound for Lincosamide Analogue Synthesis

The amide bond linkage between the C6 amino group of this compound and a proline derivative is a defining feature of lincosamide antibiotics. The stereoselective formation of this bond is a critical step in the synthesis of novel lincosamide analogues. This protocol details a robust method for the N-acylation of MTL with a protected amino acid, a key step in the semisynthesis of new antibiotic candidates.

Causality of Experimental Choices

The choice of coupling reagents and reaction conditions is critical to ensure efficient amide bond formation without epimerization of the chiral centers in either the amino sugar or the amino acid. The use of a carbodiimide coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), in the presence of an activating agent like HOBt (1-hydroxybenzotriazole), effectively suppresses racemization by converting the carboxylic acid into a less reactive but more selective activated ester. The reaction is typically carried out at low temperatures to further minimize side reactions.

Experimental Protocol: N-Acylation of this compound

Materials:

  • This compound (MTL)

  • N-Boc-L-proline (or other desired N-protected amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-L-proline (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DMF. Add anhydrous DCM to the flask.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: To the activated amino acid solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-acylated this compound derivative.

Workflow Diagram

N_Acylation_Workflow cluster_activation Amino Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification N-Boc-L-proline N-Boc-L-proline Activated Ester Activated Ester N-Boc-L-proline->Activated Ester DCC, HOBt, 0°C N-Acylated MTL N-Acylated MTL Activated Ester->N-Acylated MTL MTL, RT Pure Product Pure Product N-Acylated MTL->Pure Product MTL This compound

Caption: Workflow for the N-acylation of this compound.

Application Note 2: Stereoselective C7-Chlorination: The Gateway to Clindamycin and its Analogues

The conversion of lincomycin to clindamycin involves the stereoselective replacement of the C7 hydroxyl group with a chlorine atom with inversion of configuration. This transformation dramatically enhances the antibacterial activity and pharmacokinetic properties of the parent compound. A similar strategy can be applied to MTL derivatives to generate novel C7-modified analogues. This protocol outlines a modified Appel reaction for the stereoselective chlorination of a suitably protected this compound derivative.

Mechanistic Insight: The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides. The reaction proceeds via the formation of a phosphonium salt intermediate from the reaction of triphenylphosphine with a carbon tetrahalide (in this case, carbon tetrachloride). The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt. A subsequent SN2 displacement by the halide ion results in the desired alkyl halide with inversion of stereochemistry. The stereospecificity of the SN2 attack is the cornerstone of this protocol's utility in stereoselective synthesis.

Experimental Protocol: Stereoselective C7-Chlorination

Materials:

  • C2,C3,C4-tri-O-protected, C6-N-protected this compound

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Protecting Group Strategy: Prior to chlorination, it is essential to protect the other hydroxyl groups (C2, C3, C4) and the C6-amino group of this compound to ensure regioselectivity for the C7 hydroxyl group. Standard protecting groups such as silyl ethers or acetonides can be employed.

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the protected MTL derivative (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous acetonitrile.

  • Chlorination: Heat the solution to reflux and add carbon tetrachloride (2.0 equivalents) dropwise.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the C7-chloro derivative.

Quantitative Data
EntrySubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (R:S at C7)
1Protected MTLPPh₃, CCl₄Acetonitrile82585>95:5
Reaction Mechanism Diagram

Appel_Mechanism cluster_formation Phosphonium Salt Formation cluster_activation Alcohol Activation cluster_sn2 SN2 Displacement PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Cl]⁺Cl⁻ PPh3->Phosphonium_Salt CCl4 CCl₄ CCl4->Phosphonium_Salt Alkoxyphosphonium [Protected MTL-C7-OPPh₃]⁺Cl⁻ Phosphonium_Salt->Alkoxyphosphonium MTL_OH Protected MTL-C7-OH MTL_OH->Alkoxyphosphonium Attack on P MTL_Cl Protected MTL-C7-Cl (Inversion) Alkoxyphosphonium->MTL_Cl SN2 attack by Cl⁻ Chloride Cl⁻

Caption: Mechanism of the stereoselective Appel reaction at C7.

Application Note 3: Stereoselective Glycosylation using a this compound Donor

This compound, with its anomeric thioether, can be activated to serve as a glycosyl donor for the formation of novel glycosidic linkages. The stereochemical outcome of the glycosylation is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. This protocol describes the use of a protected MTL derivative as a glycosyl donor in a stereoselective glycosylation reaction.

Rationale for Stereocontrol

The stereoselectivity of glycosylation reactions is a complex interplay of several factors. In the case of thioglycosides, activation with a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like triflic acid (TfOH), generates a reactive glycosyl oxocarbenium ion intermediate. The stereochemical outcome is then influenced by factors such as the nature of the protecting group at the C2 position (neighboring group participation) and the anomeric effect. For MTL, which has a galacto-configuration, the axial hydroxyl group at C4 can also influence the facial selectivity of the incoming nucleophile.

Experimental Protocol: Stereoselective Glycosylation

Materials:

  • Fully protected this compound (glycosyl donor)

  • Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask containing activated 4 Å molecular sieves, dissolve the protected MTL donor (1.0 equivalent) and the glycosyl acceptor (1.5 equivalents) in anhydrous DCM under an argon atmosphere. Stir the mixture at room temperature for 30 minutes.

  • Activation: Cool the reaction mixture to -40 °C. Add NIS (1.2 equivalents) to the mixture.

  • Promotion: Add a catalytic amount of TfOH (0.1 equivalents) dropwise.

  • Reaction Progression: Stir the reaction at -40 °C and allow it to slowly warm to 0 °C over 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench it by adding triethylamine.

  • Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Redissolve the residue in DCM and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of novel lincosamide antibiotics and other complex molecules. The protocols and application notes presented here provide a foundation for the stereoselective manipulation of this important scaffold. A thorough understanding of the underlying principles of stereocontrol, coupled with careful experimental execution, will enable researchers to unlock the full potential of this compound in the quest for new therapeutic agents.

References

  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. Accounts of Chemical Research, 50(5), 1278–1286.
  • Mitcheltree, M. J., Stevenson, J. W., Pisipati, A., & Myers, A. G. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Journal of the American Chemical Society, 143(18), 6829–6835. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 1-thiolincosaminide in the Strategic Synthesis of Novel Clindamycin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Clindamycin, a prominent member of the lincosamide class of antibiotics, is a critical therapeutic agent against Gram-positive and anaerobic bacteria. Its mechanism, the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, has been a cornerstone of infectious disease treatment.[1][2][3] However, the rise of bacterial resistance, notably the MLSB (Macrolide-Lincosamide-Streptogramin B) phenotype, necessitates the development of new analogues with enhanced potency, improved pharmacokinetic profiles, and the ability to circumvent resistance mechanisms.[4][5][6] This guide provides a detailed exploration of Methyl 1-thiolincosaminide (MTL), the quintessential aminosugar "northern-half" of clindamycin, as the foundational building block for the semi-synthesis of novel clindamycin analogues.[6][7] We present robust protocols for the crucial amide bond formation, discuss the rationale behind reagent selection, and offer insights into process optimization for researchers in drug discovery and development.

Strategic Overview: The Central Role of this compound (MTL)

The structure of any lincosamide can be conceptually dissected into two primary components: the aminosugar, this compound (MTL), and an N-acylated amino acid moiety. In the parent compound, lincomycin, this amino acid is propylhygric acid. Clindamycin is a semi-synthetic derivative where the C7-hydroxyl group of lincomycin's MTL core is substituted with chlorine, a modification that significantly enhances its antibacterial activity.

The strategic approach to creating novel analogues hinges on the convergent synthesis where the MTL core is coupled with a diverse library of synthetic or naturally-derived amino acids. This modularity allows for systematic exploration of the structure-activity relationship (SAR). By retaining the MTL core, which is essential for ribosomal binding, and modifying the amino acid "southern-half," researchers can fine-tune the molecule's properties.[4][6] The primary chemical challenge in this approach is the efficient and high-yielding formation of the amide bond between the C6-amino group of MTL and the carboxylic acid of the chosen amino acid partner.

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the high-level strategy for synthesizing clindamycin analogues starting from this compound and a protected amino acid.

G cluster_start Starting Materials MTL This compound (MTL) Coupling Amide Bond Formation (Peptide Coupling) MTL->Coupling AA N-Protected Amino Acid Analogue AA->Coupling Protected_Analogue Protected Clindamycin Analogue Coupling->Protected_Analogue Formation of Amide Linkage Deprotection Removal of N-Protecting Group Protected_Analogue->Deprotection Final_Analogue Final Clindamycin Analogue Deprotection->Final_Analogue Yields Final Compound Purification Purification & Characterization (Chromatography, NMR, MS) Final_Analogue->Purification

Caption: High-level workflow for clindamycin analogue synthesis.

The Core Reaction: Amide Bond Formation

The synthesis of the target molecule is achieved through a peptide coupling reaction. Direct reaction between the amine of MTL and the carboxylic acid of the amino acid is inefficient. Therefore, the carboxyl group must be "activated" to transform the hydroxyl into a better leaving group, facilitating nucleophilic attack by the primary amine of MTL.

Rationale for Reagent Selection: A Comparative Analysis

The choice of coupling reagent is paramount to the success of the synthesis, impacting reaction time, yield, and the prevention of side reactions, particularly racemization of the amino acid chiral center.

Coupling ReagentAcronymActivating MechanismKey AdvantagesConsiderations
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide EDCForms a highly reactive O-acylisourea intermediate. Often used with an additive like N-hydroxysuccinimide (NHS).Cost-effective; byproducts are water-soluble, simplifying work-up.Can be less effective for sterically hindered amino acids.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPForms an active HOBt ester.High efficiency; low racemization.Byproducts can be difficult to remove.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUForms a highly reactive activated ester via HOAt.Extremely rapid and efficient, especially for sterically hindered N-methylated amino acids.[8][9][10]Higher cost. The gold standard for difficult couplings.
Isobutyl Chloroformate -Forms a mixed anhydride intermediate.A classic, powerful activation method.[11]Requires careful temperature control to avoid side reactions.

Expert Insight: For novel analogue synthesis where sterically demanding or electronically unusual amino acids may be employed, HATU is the recommended first choice. Its superior reactivity and low propensity for racemization provide the most reliable and broadly applicable protocol, ensuring the integrity of the desired final compound.[9]

Diagram 2: Simplified HATU Activation Mechanism

This diagram shows the activation of a carboxylic acid by HATU, followed by nucleophilic attack from the amine of MTL to form the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Amino Acid (R-COOH) Activated_Ester Highly Reactive Activated Ester AA_COOH->Activated_Ester Activation HATU HATU + Base (DIPEA) HATU->Activated_Ester Amide_Bond Clindamycin Analogue (Amide Bond Formed) Activated_Ester->Amide_Bond MTL_NH2 MTL-NH2 MTL_NH2->Amide_Bond Nucleophilic Attack

Caption: The two-stage process of HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Material Safety Data Sheet (MSDS) for all reagents before use. This compound has a CAS Number of 14810-93-6.[12][13]

Protocol 1: Gold Standard Coupling with HATU

This protocol is designed for high efficiency and is suitable for a wide range of N-protected amino acids, including those with significant steric hindrance.

Materials:

  • This compound (MTL) (1.0 eq)

  • N-Fmoc or N-Boc protected amino acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Amino Acid: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the amino acid).

  • Stir the solution for 2 minutes at room temperature, then add DIPEA (2.5 eq) dropwise. Allow the activation to proceed for 5-10 minutes. The solution may change color. This pre-activation step is crucial for forming the reactive species before introducing the primary amine.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the MTL solution dropwise to the activated amino acid mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (consumption of MTL), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and the HOAt byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected clindamycin analogue.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure, protected analogue.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Classic Mixed Anhydride Method

This protocol utilizes isobutylchloroformate and is a cost-effective alternative, well-documented in foundational lincosamide literature.[11]

Materials:

  • This compound (MTL) (1.0 eq)

  • N-Boc protected amino acid (1.05 eq)

  • Triethylamine (TEA) (2.1 eq)

  • Isobutylchloroformate (1.05 eq)

  • Anhydrous Acetonitrile or Tetrahydrofuran (THF)

  • Reagents for work-up and purification as listed in Protocol 1.

Procedure:

  • Mixed Anhydride Formation: In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, dissolve the N-protected amino acid (1.05 eq) and triethylamine (1.05 eq) in anhydrous acetonitrile.

  • Cool the solution to -15°C to -10°C using an appropriate cooling bath (e.g., salt-ice).

  • Add isobutylchloroformate (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -10°C. Maintaining low temperature is critical to prevent disproportionation of the anhydride and other side reactions.

  • Stir the resulting white suspension at -10°C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.05 eq) in a mixture of acetonitrile and a small amount of water.

  • Add the MTL solution to the cold mixed anhydride suspension.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Proceed with the aqueous work-up and silica gel purification as described in Protocol 1.

Final Deprotection Step

The final step is the removal of the N-protecting group to yield the bioactive clindamycin analogue.

  • For N-Boc Protected Analogues: Dissolve the purified intermediate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure (often co-evaporating with toluene) to yield the final compound, typically as a TFA salt.

  • For N-Fmoc Protected Analogues: Dissolve the intermediate in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution and purify the resulting free amine by chromatography or crystallization.

References

  • Birkenmeyer, R. D., & Kroll, S. J. (1983). Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, 1,2 a potent antibacterial agent. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2020).
  • Al-Majid, A. M., et al. (2021). Design, synthesis, and bioactivity evaluation of clindamycin derivatives against multidrug-resistant bacterial strains. Archiv der Pharmazie.
  • Wikipedia. (2023). Lincosamides.
  • Birkenmeyer, R. D., et al. (1983). Synthesis and antimicrobial activity of clindamycin analogs: pirlimycin, a potent antibacterial agent. Journal of Medicinal Chemistry.
  • Mitcheltree, M. J., et al. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Journal of the American Chemical Society.
  • Spížek, J., & Řezanka, T. (2017). An alternative synthesis of clindamycin. Journal of the Serbian Chemical Society.
  • Mitcheltree, M. J., et al. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. PubMed.
  • Zhao, Q., et al. (2018). Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. Accounts of Chemical Research.
  • Han, H. G. (1985). Method for preparing lincomycin and clindamycin.
  • Chang, C., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Magerlein, B. J. (1969). Lincomycin. XII. Preparation of methyl N-methyl-.alpha.-thiolincosaminide. The Journal of Organic Chemistry.
  • Argoudelis, A. D. (1981). Lincomycin compounds.
  • Clearsynth. (n.d.). This compound. Product Page.
  • Global Substance Registration System (GSRS). (n.d.). METHYL-1-THIOLINCOSAMINIDE.
  • BenchChem. (n.d.).
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 22294670.
  • Shell, J. W. (1993). Clindamycin phosphate synthesis.
  • Kriechbaum, M., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic Chemistry.
  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Application Notes and Protocols for the Purification of Methyl 1-thiolincosaminide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Methyl 1-thiolincosaminide in Lincosamide Antibiotics

This compound (MTL) is a pivotal structural motif, forming the glycosidic core of the lincosamide class of antibiotics.[1][2][3] These antibiotics, including the naturally occurring lincomycin and its potent semi-synthetic derivative clindamycin, are crucial in treating infections caused by Gram-positive bacteria and anaerobic pathogens.[4][5] The biological activity of lincosamides is intrinsically linked to their ability to bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[5]

The burgeoning field of medicinal chemistry continuously explores novel derivatives of MTL to enhance antibacterial potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.[3][6] The synthesis of these new analogues invariably yields complex reaction mixtures containing the desired product, unreacted starting materials, byproducts, and various impurities. Consequently, robust and efficient purification strategies are paramount to isolating these derivatives with the high degree of purity required for downstream applications, including structural elucidation, biological assays, and pharmaceutical formulation.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives, addressing the common challenges encountered by researchers in both academic and industrial settings. We will delve into the principles and practical applications of chromatographic and crystallization techniques, offering field-proven insights to streamline your purification workflows.

Navigating the Purification Landscape: A Strategic Approach

The selection of an appropriate purification method for an MTL derivative is governed by its unique physicochemical properties, including polarity, solubility, charge, and the nature of the impurities present. A logical workflow for choosing the optimal strategy is outlined below.

Purification_Strategy Start Crude Reaction Mixture of MTL Derivative Initial_Assessment Initial Assessment: - Polarity (TLC) - Solubility - Presence of Charged Groups Start->Initial_Assessment Is_Crystalline Is the target compound likely to crystallize? Initial_Assessment->Is_Crystalline Chromatography_Hub Chromatographic Purification Is_Crystalline->Chromatography_Hub No Crystallization Crystallization Is_Crystalline->Crystallization Yes High_Polarity High Polarity? Chromatography_Hub->High_Polarity Final_Purity_Check Purity Assessment (HPLC, LC-MS, NMR) Crystallization->Final_Purity_Check Normal_Phase Normal-Phase Flash Chromatography High_Polarity->Normal_Phase No Reverse_Phase Reversed-Phase Chromatography (Flash/HPLC) High_Polarity->Reverse_Phase Yes Normal_Phase->Final_Purity_Check Reverse_Phase->Final_Purity_Check Pure_Product Pure MTL Derivative Final_Purity_Check->Pure_Product

Figure 1: Decision workflow for selecting a purification strategy for this compound derivatives.

Chromatographic Purification Methods

Chromatography is the most versatile and widely employed technique for the purification of MTL derivatives, owing to its high resolving power. The choice between normal-phase and reversed-phase chromatography is primarily dictated by the polarity of the target molecule.

Normal-Phase Flash Chromatography

Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is the workhorse for purifying moderately polar to non-polar MTL derivatives.[1][5] The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus elute later.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel (SiO₂) is the standard choice due to its excellent resolving power for a wide range of organic compounds and its cost-effectiveness. The particle size of the silica gel influences the resolution; smaller particles provide higher resolution but also generate higher backpressure.

  • Mobile Phase Selection: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol), is optimized to achieve a good separation of the target compound from impurities. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) is an indispensable tool for developing the optimal solvent system. Visualization of spots on a TLC plate can be achieved using a Cerium-Molybdate stain, which is effective for carbohydrate-containing molecules like MTL derivatives.[1]

Table 1: Recommended Starting Solvent Systems for Normal-Phase Flash Chromatography of MTL Derivatives

Derivative TypeTypical PolarityRecommended Starting Mobile Phase (v/v)
Protected MTL (e.g., with Boc, Ac)Low to Medium10-30% Ethyl Acetate in Hexane
MTL with modified aglyconeMedium50-100% Ethyl Acetate in Hexane
Amide-coupled MTL derivativesMedium to High2-10% Methanol in Dichloromethane[7]
Highly hydroxylated MTL analoguesHigh10-20% Methanol in Dichloromethane

Detailed Protocol: Normal-Phase Flash Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or methanol).

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial mobile phase solvent system.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.

  • Sample Loading:

    • For liquid loading, carefully apply the dissolved sample to the top of the packed column.

    • For dry loading, carefully add the silica gel with the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase composition.

    • The polarity of the mobile phase can be increased in a stepwise or gradient fashion to elute the compounds of interest. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified MTL derivative.

Normal_Phase_Workflow Start Crude MTL Derivative TLC_Analysis TLC Method Development (e.g., EtOAc/Hexane or MeOH/DCM) Start->TLC_Analysis Sample_Prep Sample Preparation (Liquid or Dry Loading) TLC_Analysis->Sample_Prep Column_Packing Pack Silica Gel Column Sample_Prep->Column_Packing Elution Elute with Solvent Gradient Column_Packing->Elution Fraction_Collection Collect & Monitor Fractions via TLC Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Figure 2: Workflow for normal-phase flash chromatography purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is the method of choice for purifying highly polar and water-soluble MTL derivatives, which are difficult to retain and separate on normal-phase silica gel. It is also a powerful analytical technique for assessing the purity of the final compound.[4][8] In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., water, acetonitrile, or methanol).

Causality Behind Experimental Choices:

  • Stationary Phase: Octadecylsilane (C18 or ODS) is the most common stationary phase, offering excellent retention for a broad range of compounds. The non-polar C18 chains interact with the non-polar regions of the analyte molecules.

  • Mobile Phase: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is used. The elution strength is increased by increasing the proportion of the organic solvent.

  • Additives: Buffers (e.g., phosphate buffer) are often added to the mobile phase to control the pH.[8] For MTL derivatives, which contain a basic amino group, maintaining a consistent pH is crucial for achieving reproducible retention times and sharp peak shapes. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are also commonly used to improve peak shape by protonating the amino group.

Detailed Protocol: Preparative RP-HPLC

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical RP-HPLC system first to determine the optimal mobile phase composition and gradient.

    • A typical starting point is a linear gradient of 10% to 90% acetonitrile in water (with 0.1% TFA) over 20-30 minutes.

    • Monitor the elution using a UV detector, typically at a low wavelength like 210 nm, as MTL derivatives may lack a strong chromophore.[8]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a solvent like DMSO or DMF.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • System Equilibration:

    • Equilibrate the preparative RP-HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run the preparative gradient, which should be a scaled-up version of the optimized analytical method.

    • Monitor the elution with the UV detector.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound. Automated fraction collectors are typically used.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.

Crystallization: The Path to High Purity

Crystallization is a powerful purification technique that can yield material of very high purity.[9][10] It is particularly useful for the final purification step of MTL derivatives that are intended for pharmaceutical use, such as clindamycin hydrochloride.[11] The process relies on the principle that the solubility of a compound in a solvent system is dependent on factors like temperature and solvent composition.

Causality Behind Experimental Choices:

  • Solvent Selection: The key is to find a solvent or a solvent system in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature. A good "crystallization solvent" will also be one in which the impurities are either highly soluble or very insoluble at all temperatures. Common techniques involve dissolving the crude product in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) to induce crystallization.[9]

  • Inducing Crystallization: Crystallization can be induced by slow cooling, slow evaporation of the solvent, or by adding a seed crystal of the pure compound.[9] Stirring can also promote crystallization. For hydrochloride salts of MTL derivatives, acetone is often used as a solvent in the salt formation and crystallization step.[11]

Detailed Protocol: Anti-Solvent Crystallization

  • Solvent Selection:

    • Through small-scale trials, identify a "good" solvent that readily dissolves the crude MTL derivative (e.g., methanol, ethanol, water).

    • Identify a "poor" solvent (anti-solvent) in which the derivative is sparingly soluble (e.g., acetone, diethyl ether, hexane). The two solvents must be miscible.

  • Dissolution:

    • Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Crystallization:

    • Slowly add the "poor" solvent dropwise to the stirred solution until a slight turbidity persists.

    • If necessary, gently warm the solution to redissolve the precipitate, and then allow it to cool slowly to room temperature.

  • Crystal Growth:

    • Allow the solution to stand undisturbed, often at a reduced temperature (e.g., 4°C or in a freezer), for several hours to days to allow for the formation of well-defined crystals.[9][12]

  • Harvesting and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Conclusion

The purification of this compound derivatives is a critical step in the development of new lincosamide antibiotics. A systematic approach, beginning with an assessment of the derivative's physicochemical properties, allows for the selection of the most appropriate purification strategy. Normal-phase flash chromatography is highly effective for less polar analogues, while reversed-phase HPLC provides excellent resolution for more polar, water-soluble compounds. For achieving the highest levels of purity, particularly for crystalline solids, crystallization remains an invaluable technique. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to efficiently and effectively isolate their target MTL derivatives, thereby accelerating the pace of discovery in this vital area of antibiotic research.

References

  • Analytical Perspectives on Clindamycin: Review of Methods in Formulations and Biological Samples. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Birkenmeyer, R. D., & Kroll, S. J. (1983). Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, 1,2 a potent antibacterial agent. Journal of Medicinal Chemistry, 26(3), 388–396. Available at: [Link]

  • Cialdella, J. I., Vavra, J. J., & Marshall, V. P. (1988). Purification of lincosaminide O-nucleotidyltransferase from Streptomyces coelicolor Müller. Journal of Antibiotics, 41(10), 1471–1476. Available at: [Link]

  • Eyal, Z., Matzov, D., Krupkin, M., Wekselman, I., Paukner, S., Zimmerman, E., ... & Yonath, A. (2017). Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. Nucleic Acids Research, 45(13), 8073–8081. Available at: [Link]

  • Process for synthesizing clindamycin hydrochloride. (2018). Eureka | Patsnap. Available at: [Link]

  • Wang, T., Li, Y., Wang, Y., Zhang, Y., & Qiao, G. (2021). Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization. European Polymer Journal, 159, 110738. Available at: [Link]

  • This compound – CAS 14810-93-6. SigutLabs. Available at: [Link]

  • An alternative synthesis of clindamycin. (2017). ResearchGate. Available at: [Link]

  • Synthesis of Lincosamide Analogues via Oxime Resin Aminolysis. (2019). The Journal of Organic Chemistry, 84(15), 9477-9483. Available at: [Link]

  • Synthesis process of clindamycin palmitate hydrochloride. (2021). Google Patents.
  • Galyametdinova, I. V., et al. (2021). Optical Sensor Systems for Antibiotic Detection in Water Solutions. Chemosensors, 9(9), 241. Available at: [Link]

  • Wang, Y., et al. (2022). Recent development and fighting strategies for lincosamide antibiotic resistance. Frontiers in Microbiology, 13, 960333. Available at: [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. (2021). ChemRxiv. Available at: [Link]

  • Lincosamides – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Orwa, J. A., Vandenbempt, K., Depuydt, S., Roets, E., & Hoogmartens, J. (1999). Liquid chromatography method for separation of clindamycin from related substances. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 745–752. Available at: [Link]

  • Lincomycin - Impurity F. Pharmaffiliates. Available at: [Link]

  • Crystalline macrolides and process for their preparation. (2004). Google Patents.
  • Crystallization of antibiotic substance. (1980). Google Patents.
  • Wang, Y., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Crystals, 13(9), 1331. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 1-thiolincosaminide Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for Methyl 1-thiolincosaminide applications. This compound is a pivotal thioglycoside donor, primarily utilized in the semi-synthesis of lincosamide antibiotics such as clindamycin from its precursor, lincomycin.[1][2] As a thioglycoside, it offers excellent stability for storage and handling but requires specific activation for efficient glycosidic bond formation.[3][4] Low yield is a frequent and frustrating challenge in this critical glycosylation step. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during these reactions, ensuring higher efficiency and reproducibility. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions to build a strong theoretical understanding before proceeding to specific troubleshooting scenarios.

Q1: What is this compound and why is it used as a glycosyl donor?

This compound is the sulfur-linked glycoside of the amino-octose sugar that forms the core of lincomycin.[5][6] In chemical synthesis, the anomeric thioether group (S-CH₃) serves as an excellent leaving group upon activation by a thiophilic promoter.

There are several reasons for its widespread use as a glycosyl donor:

  • Stability: Thioglycosides are remarkably stable under a wide range of reaction conditions used for installing or removing protecting groups on other parts of the molecule.[3][4] This allows for complex synthetic routes without premature degradation of the donor.

  • Tunable Reactivity: The reactivity of the thioglycoside can be modulated through the choice of protecting groups on the sugar backbone, allowing for precise control over glycosylation strategies.[7]

  • Versatile Activation: A vast arsenal of activation methods has been developed for thioglycosides, providing flexibility to accommodate various functional groups on the glycosyl acceptor.[3][8][9]

Q2: What are the fundamental principles of thioglycoside activation?

The core principle of thioglycoside activation is the conversion of the stable anomeric thioether into a highly reactive species that can be attacked by the hydroxyl group of a glycosyl acceptor. This is achieved using a "thiophilic" promoter, which is an electrophile that has a high affinity for the soft sulfur atom of the thioether.[9]

The general mechanism proceeds as follows:

  • Activation: The thiophilic promoter (e.g., an iodonium ion from N-iodosuccinimide (NIS), a metal salt, or a sulfenyl triflate) coordinates to the anomeric sulfur atom.[10][11]

  • Formation of Reactive Intermediate: This coordination makes the thioether an excellent leaving group. Its departure, often assisted by a counter-ion like triflate (TfO⁻), generates a highly electrophilic intermediate, typically an oxocarbenium ion in equilibrium with a covalent glycosyl triflate.[12]

  • Nucleophilic Attack: The hydroxyl group of the glycosyl acceptor attacks this electrophilic intermediate, forming the desired glycosidic bond.[11]

The efficiency and stereochemical outcome of this process are critically dependent on the choice of promoter, solvent, temperature, and the protecting groups on both the donor and acceptor.[4][12]

Q3: How do protecting groups influence the reactivity of my glycosyl donor (the "Armed" vs. "Disarmed" concept)?

Protecting groups on the hydroxyls of the this compound donor have a profound electronic effect on the reactivity of the anomeric center. This gives rise to the "armed" versus "disarmed" concept, a cornerstone of modern carbohydrate chemistry.

  • "Disarmed" Donors: These possess electron-withdrawing protecting groups (e.g., acyl groups like benzoyl or acetyl) at the C-2 position (or other nearby positions). These groups destabilize the developing positive charge of the oxocarbenium ion intermediate, making the donor less reactive and requiring harsher activation conditions.[9]

  • "Armed" Donors: These have electron-donating protecting groups (e.g., benzyl ethers) at the C-2 position. These groups stabilize the oxocarbenium ion, making the donor highly reactive and allowing for activation under milder conditions.[9]

This difference in reactivity is not a flaw but a powerful tool. It allows for selective glycosylation strategies where a highly reactive "armed" donor can be activated in the presence of a stable "disarmed" donor, which can itself act as an acceptor.[7]

Part 2: Troubleshooting Guide for Low Yield

This section provides direct answers to specific experimental problems.

Q4: My reaction is not proceeding, or the conversion is very low. What are the primary causes?

Low or no conversion typically points to a failure in the activation of the thioglycoside donor. Here are the most common culprits and their solutions.

  • Cause 1: Inadequate Promoter System. The chosen promoter may not be sufficiently powerful for your specific this compound donor, especially if it is "disarmed."

    • Troubleshooting:

      • Assess Donor Reactivity: If your donor has acyl (e.g., benzoyl) protecting groups, it is "disarmed" and requires a strong promoter system.

      • Select a Stronger Promoter: Systems like N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf) are common starting points.[10][13] For very unreactive donors, more potent systems like dimethyl(methylthio)sulfonium triflate (DMTST) or combinations involving triflic anhydride (Tf₂O) may be necessary.[11][14]

      • Verify Promoter Quality: Ensure your promoters are pure and anhydrous. NIS can degrade over time, appearing yellow or brown; it should be recrystallized from dioxane/ether if purity is suspect. TfOH and other triflates are extremely hygroscopic and should be handled under an inert atmosphere.

  • Cause 2: Sub-optimal Reaction Temperature. Glycosylation reactions are highly sensitive to temperature.[10] A temperature that is too low may prevent activation, while one that is too high can cause decomposition.

    • Troubleshooting:

      • Consult Literature: Find the established "activation temperature" for your donor/promoter system. Many reactions are initiated at very low temperatures (e.g., -78 °C) and slowly warmed until activation is observed on TLC.[10][15]

      • Stepwise Warming: Instead of setting a single reaction temperature, start cold (e.g., -78 °C or -40 °C) and allow the reaction to warm gradually to 0 °C or room temperature. Monitor the reaction by TLC at different temperature points to identify the onset of the reaction.

  • Cause 3: Presence of Inhibitors. Trace impurities can poison catalysts or quench reactive intermediates.

    • Troubleshooting:

      • Purify Starting Materials: Ensure both the this compound donor and the glycosyl acceptor are highly pure. Use flash chromatography if necessary.

      • Use High-Purity Solvents: Use anhydrous, reaction-grade solvents. Residual amines in solvents like DMF or residual water can inhibit the reaction.

Q5: My reaction produces a complex mixture of products, and the yield of the desired glycoside is low. What are the likely side reactions?

A low yield of the desired product accompanied by multiple spots on a TLC plate indicates that side reactions are outcompeting the main glycosylation pathway.

  • Side Reaction 1: Hydrolysis. If there is trace moisture in the reaction, the activated donor will react with water instead of your acceptor, leading to the hydrolysis of the glycoside.[16]

    • Diagnosis: Look for a polar spot on the TLC plate corresponding to the free sugar hemiacetal.

    • Solution: Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (3Å or 4Å) in the reaction vessel. Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Side Reaction 2: Intermolecular Aglycon Transfer. The thio-aglycon (e.g., -SMe) from one donor molecule can transfer to another, creating undesired thioglycoside byproducts.[17]

    • Diagnosis: This can be difficult to spot on TLC but may be identified by mass spectrometry of the crude reaction mixture.

    • Solution: This is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for activation can minimize this side reaction.[15]

  • Side Reaction 3: Reaction with the Promoter or Solvent.

    • N-Glycosyl Succinimide: When using NIS, the succinimide byproduct can sometimes act as a nucleophile, forming an N-glycosyl succinimide.[17]

    • Solvent Participation: Acetonitrile, a common solvent, can participate in the reaction under strongly acidic Lewis acid conditions to form a nitrilium-ion intermediate, leading to byproducts.[18]

    • Solution: If these byproducts are suspected, consider changing the promoter system (e.g., to DMTST) or the solvent (e.g., to dichloromethane or diethyl ether).[13][14]

  • Side Reaction 4: Protecting Group Migration or Cleavage. Acid-labile protecting groups (like silyl ethers or acetals) on the acceptor can be cleaved by the acidic conditions generated by some promoter systems (e.g., NIS/TfOH). This can lead to glycosylation at unintended positions.

    • Diagnosis: Unexpected product isomers are observed by NMR or mass spectrometry.

    • Solution: Use a neutral or less acidic activation method. For example, pre-activation of the donor with a reagent like N-(phenylthio)caprolactam/Tf₂O followed by the addition of a non-nucleophilic base like DTBMP can be effective.[11] Alternatively, switch to more robust protecting groups.

Table 1: Comparison of Common Promoter Systems for Thioglycoside Activation
Promoter SystemTypical ConditionsSuitable for "Disarmed" Donors?Key Considerations
NIS / cat. TfOH DCM, -78°C to RTYes, very commonHighly effective but acidic. Can cause side reactions with acid-labile groups.[10]
DMTST DCM or Et₂O, -20°C to RTYesPowerful and less acidic than TfOH systems. Can be prepared in situ.[14]
Iodine (I₂) DCM, RTModeratelyMilder activation, may not be sufficient for highly disarmed donors.[8]
Cu(OTf)₂ or AuCl₃ Toluene or DCM, RTYesTransition metal-catalyzed. Can be sensitive to other functional groups.[3][8]
Ph₂SO / Tf₂O DCM, -78°CYes, very powerfulActivates even the most unreactive donors. Requires careful handling of Tf₂O.

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for a Test Glycosylation with this compound

This protocol uses a standard NIS/TfOH promoter system and should be adapted based on the specific reactivity of the donor and acceptor.

  • Preparation:

    • Flame-dry all glassware under vacuum and cool under a stream of dry Argon or Nitrogen.

    • Add freshly activated, powdered 4Å molecular sieves to the reaction flask.

    • Prepare stock solutions of the this compound donor (1.2 equiv), the alcohol acceptor (1.0 equiv), and TfOH (e.g., 0.1 M in dry DCM).

  • Reaction Setup:

    • In the reaction flask, dissolve the donor and acceptor in anhydrous Dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to the desired starting temperature (e.g., -40 °C).

  • Activation and Glycosylation:

    • Add N-Iodosuccinimide (NIS, 1.3 equiv) to the stirred solution.

    • Slowly add the TfOH solution (0.1 - 0.2 equiv) dropwise via syringe. The solution may turn a dark color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear as the starting materials are consumed.

    • If the reaction is sluggish, allow the mixture to warm slowly (e.g., to -20 °C, then 0 °C) while continuing to monitor.

  • Quenching and Workup:

    • Once the reaction is complete (or has stalled), quench it by adding a few drops of saturated aqueous sodium thiosulfate solution followed by saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove molecular sieves.

    • Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or toluene/acetone).

Part 4: Visual Guides

Diagram 1: General Thioglycoside Activation Workflow

This diagram illustrates the key steps in a typical glycosylation experiment using a thioglycoside donor.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification prep_reagents Dry Reagents & Solvents setup_inert Setup Inert Atmosphere prep_reagents->setup_inert dissolve Dissolve Donor & Acceptor setup_inert->dissolve cool Cool to Start Temp (e.g., -40°C) dissolve->cool add_promoter Add Promoter (e.g., NIS) cool->add_promoter add_catalyst Add Catalyst (e.g., TfOH) add_promoter->add_catalyst monitor Monitor by TLC add_catalyst->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify

Caption: Workflow for a typical thioglycoside glycosylation reaction.

Diagram 2: Troubleshooting Decision Tree for Low Glycosylation Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

G start_node Low Yield Observed d1 Is Donor SM consumed? start_node->d1 Start Diagnosis decision_node decision_node outcome_node outcome_node d2 Multiple Spots on TLC? d1->d2 Yes o3 Activation Failure: - Increase promoter strength - Increase temperature slowly - Check reagent purity d1->o3 No o1 Likely Side Reactions: - Hydrolysis (check moisture) - Aglycon Transfer (lower temp) - Solvent/Promoter reaction d2->o1 Yes o2 Product is likely unstable on silica or during workup. Consider milder purification. d2->o2 No, just baseline

Caption: A decision tree for troubleshooting low glycosylation yields.

References

  • ResearchGate. (n.d.). Thioglycoside activation strategies. [Link]

  • Demchenko, A. V., & Stine, K. J. (2021). Activation of thioglycosides under mild alkylation conditions. PMC. [Link]

  • MDPI. (2020). Activation of Thioglycosides with Copper(II) Bromide. [Link]

  • ACS Publications. (2000). A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Organic Letters. [Link]

  • RSC Publishing. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. [Link]

  • Patsnap. (n.d.). Process for synthesizing clindamycin hydrochloride. Eureka. [Link]

  • PlumX. (n.d.). One-pot single step process for synthesis of lincomycin to clindamycin: A straightforward, environmentally friendly, robust, and economically viable featuring fewer impurities. [Link]

  • ResearchGate. (2018). (PDF) An alternative synthesis of clindamycin. [Link]

  • Google Patents. (n.d.). CN101891778B - Process for synthesizing clindamycin hydrochloride.
  • ResearchGate. (n.d.). Thioglycosides in Sequential Glycosylation Strategies | Request PDF. [Link]

  • NIH. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC. [Link]

  • Google Patents. (n.d.).
  • UMSL. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

  • ACS Publications. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry. [Link]

  • NIH. (2017). Chemical O‐Glycosylations: An Overview. PMC. [Link]

  • NIH. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC. [Link]

  • ResearchGate. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. [Link]

  • Wikipedia. (n.d.). Lincosamides. [Link]

  • NIH. (2019). A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PMC. [Link]

  • Dr.Oracle. (n.d.). What is the structure of Lincosamides (Lincomycin derivatives)?. [Link]

  • ResearchGate. (n.d.). Optimization of Glycosylation Conditions Using 7 and 8 | Download Table. [Link]

  • J-STAGE. (n.d.). Structure-Function Analysis of the S-Glycosylation Reaction in the Biosynthesis of Lincosamide Antibiotics. [Link]

  • ResearchGate. (n.d.). Structures of lincosamide antibiotics. | Download Scientific Diagram. [Link]

  • PubMed. (2016). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. [Link]

  • NIH. (2011). Synthesis of thymol glycosides under SCCO2 conditions using amyloglucosidase from Rhizopus mold. PMC. [Link]

  • NIH. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC. [Link]

Sources

Technical Support Center: Optimizing Anomeric Selectivity in Methyl 1-thiolincosaminide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced glycosylation chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of lincosamide antibiotics and related analogs. Here, we address the critical challenge of controlling anomeric stereoselectivity in glycosylation reactions involving Methyl 1-thiolincosaminide (MTL) and its precursors. Our focus is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Anomeric Control

This section addresses foundational concepts essential for understanding and troubleshooting your glycosylation reactions.

Q1: What is anomeric selectivity, and why is it critical for lincosamide activity?

Anomeric selectivity refers to the preferential formation of one anomer (α or β) over the other during a glycosylation reaction. The anomeric center (C-1) of the sugar is a stereocenter created when the cyclic form of the sugar is generated. For lincosamide antibiotics, the stereochemistry at this position is paramount. This compound is the "northern-half" of lincomycin, and its α-anomeric linkage is crucial for binding to the bacterial ribosome.[1] An incorrect anomeric configuration can drastically reduce or eliminate the antibiotic's ability to inhibit protein synthesis, rendering the compound inactive.[2][3]

Q2: What are the primary mechanistic pathways that govern the α/β outcome in thioglycoside activation?

Glycosylation reactions with thioglycosides exist on a mechanistic continuum between SN1 and SN2 pathways.[4][5] The outcome is dictated by the stability of the intermediate species formed upon activation of the thioglycoside donor.

  • SN1-like Pathway: This pathway proceeds through a discrete oxocarbenium ion intermediate, which is a flattened, sp²-hybridized species.[6] The incoming nucleophile (the acceptor alcohol) can attack from either the α or β face, often leading to a mixture of anomers. The final ratio is influenced by thermodynamics (the anomeric effect, which favors α) and steric hindrance.[7]

  • SN2-like Pathway: This pathway involves the direct displacement of the activated leaving group by the nucleophile in a single, concerted step. This results in an inversion of stereochemistry at the anomeric center. For example, a β-thioglycoside donor would yield an α-glycoside product. Achieving a pure SN2 reaction is often challenging.[8]

The interplay between these pathways is highly sensitive to reaction conditions.[9]

Troubleshooting Guide: Common Issues & Solutions

This guide is structured to address specific experimental problems you may encounter.

Problem 1: My reaction yields a mixture of α and β anomers with poor selectivity for the desired α-lincosaminide.

This is the most common challenge and usually points to an SN1-like mechanism without proper facial control.

Cause A: Inappropriate Solvent Choice The solvent plays a profound role in stabilizing or participating in the reaction intermediate.[10] Non-participating solvents like dichloromethane (DCM) often lead to poor selectivity as they do not effectively shield one face of the oxocarbenium ion.[4][11]

Solution:

  • Utilize Ethereal Solvents: Solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to promote α-selectivity.[7] They can coordinate with the transient oxocarbenium ion intermediate, forming a solvent-caged species that sterically blocks the β-face, directing the incoming nucleophile to the α-face.[1] A recent synthesis of MTL specifically highlights THF as the solvent of choice for achieving high α-selectivity (91:9 dr).[1]

dot

Caption: Diagram 1: Role of Ethereal Solvents in α-Selectivity.

Cause B: Reaction Temperature is Too High Generally, lower temperatures favor kinetic control, which can sometimes enhance selectivity.[7] While the thermodynamically stable α-anomer is often desired, running the reaction at the lowest possible temperature that still permits reasonable reaction rates can minimize side reactions and improve the influence of other directing factors.[9]

Solution:

  • Optimize Temperature: Start reactions at a low temperature (e.g., -78 °C or -40 °C) during the activation step, and then allow the reaction to warm slowly to the optimal temperature.[12] Monitor the reaction by TLC or LC-MS to find the sweet spot between reaction rate and selectivity.

Problem 2: I need to synthesize the β-lincosaminide anomer, but my reaction is non-selective or favors the α-product.

Achieving high β-selectivity requires overriding the inherent thermodynamic preference for the α-anomer (the anomeric effect).

Cause: Lack of a Participating Neighboring Group The most reliable method for installing a 1,2-trans glycosidic linkage (which corresponds to the β-anomer in the galacto-series of lincosaminide) is through neighboring group participation (NGP).[13][14] If the protecting group at the C-2 position is non-participating (e.g., a benzyl ether), selectivity will be poor.

Solution:

  • Install a C-2 Participating Group: Use a protecting group at the C-2 position that can participate in the reaction, such as an ester (acetate, benzoate) or a carbamate.[13][15] Upon activation of the thioglycoside, the C-2 acyl group attacks the anomeric center intramolecularly to form a stable cyclic acyl-oxonium ion. This intermediate completely shields the α-face of the sugar, forcing the acceptor to attack exclusively from the β-face.[16]

dot

Caption: Diagram 2: Neighboring Group Participation for β-Selectivity.

Problem 3: The glycosylation reaction is sluggish or results in a low yield.

Low yields can stem from several factors, including insufficient activation, donor/acceptor stability, or the presence of moisture.[12][17]

Cause A: Suboptimal Activator/Promoter System The choice of activator is crucial and depends on the reactivity of your thioglycoside donor.[9] "Disarmed" donors (with electron-withdrawing protecting groups like esters) are less reactive and require stronger activation conditions than "armed" donors (with electron-donating ether groups).[13][18]

Solution:

  • Match Activator to Donor Reactivity: For standard armed donors, a common and effective system is N-Iodosuccinimide (NIS) with a catalytic amount of Triflic acid (TfOH) or TMSOTf.[9] For highly reactive "superarmed" donors, milder activators like Iodonium dicollidine perchlorate (IDCP) might be sufficient. For very unreactive, disarmed donors, more potent systems may be required, but these can also lead to more side products.[18]

Activator System Typical Use Case Strengths Potential Issues
NIS / cat. TfOH General purpose, for armed donorsHighly effective, well-documented[9]Can promote side reactions if not controlled; sensitive to moisture
TMSOTf Powerful Lewis acid activatorStrong activation for less reactive donors[19]Can be too harsh, leading to degradation or glycal formation
BF₃·OEt₂ Lewis acid activator/anomerization agentCan be used to anomerize products to the thermodynamic α-anomer[20][21]Stoichiometric amounts often needed; can be complex to control
IDCP Milder thiophilic promoterGood for very reactive donors; less acidic conditionsMay not be strong enough for many substrates

Cause B: Presence of Moisture Glycosylation reactions are extremely sensitive to water. Trace amounts of water can quench the activator or hydrolyze the reactive intermediates, leading to a stalled reaction and low yields.[12]

Solution:

  • Ensure Rigorously Anhydrous Conditions:

    • Flame-dry all glassware under high vacuum and cool under an inert atmosphere (Argon or Nitrogen).

    • Use freshly activated molecular sieves (3Å or 4Å, activated in a vacuum oven at >250 °C).

    • Use anhydrous, freshly distilled solvents.

    • Ensure all reagents (donor, acceptor, activators) are anhydrous.

Optimized Protocol: α-Selective Synthesis of this compound Precursor

This protocol is adapted from methodologies demonstrated to be effective for the stereoselective synthesis of MTL precursors, emphasizing the key parameters for achieving high α-selectivity.[1]

Objective: To perform a cis-α-thioglycosylation using an epoxy glycal intermediate.

Materials:

  • Epoxy glycal donor (1.0 eq)

  • Trimethyl(methylthio)silane (Me₃SiSMe) (1.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Activated 4Å Molecular Sieves

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the epoxy glycal donor and activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add trimethyl(methylthio)silane to the reaction mixture via syringe.

  • Initiation: Add TMSOTf dropwise to the cold, stirring solution. The reaction should be initiated immediately.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or pyridine to neutralize the acid.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired α-methylthioglycoside product.

Rationale for Key Steps:

  • THF as Solvent: Critical for directing the reaction towards the α-anomer through solvent participation.[1][7]

  • Low Temperature (-78 °C): Minimizes potential side reactions and enhances the directing effect of the solvent.

  • TMSOTf as Promoter: A powerful Lewis acid that effectively promotes the ring-opening of the epoxy glycal and subsequent thioglycosylation.[1]

Mechanistic Overview: The SN1/SN2 Glycosylation Continuum

Understanding the mechanistic landscape is key to rational optimization. The following diagram illustrates the competing pathways available to an activated thioglycoside donor. Your goal is to choose conditions that favor one pathway over the other to achieve the desired stereochemical outcome.

dot

Caption: Diagram 3: The S_N1 / S_N2 Glycosylation Continuum.

By carefully selecting protecting groups, solvents, and activators, you can push the reaction along this continuum to favor the formation of your target anomer.

References

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (n.d.). Beilstein Journals. [Link]

  • Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (2022). ACS Publications. [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2022). ChemRxiv. [Link]

  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. (2021). ResearchGate. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2019). Frontiers in Chemistry. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (2012). Canadian Journal of Chemistry. [Link]

  • Glycosylations are postulated to proceed via anomeric substitutions... (n.d.). ResearchGate. [Link]

  • Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. (2010). Taylor & Francis Online. [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. (2024). PubMed. [Link]

  • Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. (2014). PubMed Central. [Link]

  • Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates. (2011). PubMed Central. [Link]

  • Lewis acid promoted anomerisation: Recent developments and applications. (2016). ScienceDirect. [Link]

  • Lewis acid promoted anomerisation: recent developments and applications. (2015). Royal Society of Chemistry. [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. (2020). ChemRxiv. [Link]

  • Neighbouring group participation. (n.d.). Grokipedia. [Link]

  • Studies of Lewis acid promoted anomerisation reactions. (2023). Maynooth University. [Link]

  • Thioglycoside activation strategies. (n.d.). ResearchGate. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). PubMed Central. [Link]

  • Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides. (2022). MDPI. [Link]

  • Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. (2022). Fritz Haber Institute. [Link]

  • Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. (2021). National Institutes of Health. [Link]

  • Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. (2010). PubMed. [Link]

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (2019). PubMed Central. [Link]

  • Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions. (2017). ResearchGate. [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2021). PubMed Central. [Link]

  • Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020). ACS Publications. [Link]

  • Activation of thioglycosides under mild alkylation conditions. (2013). PubMed Central. [Link]

  • Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. (2017). PubMed. [Link]

  • Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics. (1995). PubMed. [Link]

  • Media Optimization Can Improve Glycosylation Patterns and Consistency to Impact Protein Efficacy. (2016). Cell Culture Dish. [Link]

  • Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. (2019). PubMed Central. [Link]

Sources

Preventing side reactions in "Methyl 1-thiolincosaminide" couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 1-thiolincosaminide. As a key building block in the synthesis of lincomycin and its analogues, successful glycosidic coupling is paramount. However, its unique structure, featuring multiple hydroxyl groups and a primary amine, presents distinct challenges not encountered with simpler thioglycosides.

This guide is structured to provide direct, actionable solutions to common problems, explaining the chemical principles behind them.

Troubleshooting Guide: Common Coupling Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My coupling reaction has a very low yield or fails completely. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a this compound coupling is the most common issue and can stem from several factors, often related to inadequate activation of the thioglycoside or competing side reactions involving the unprotected functional groups.

Core Problem: The primary amine at the C-6 position and the multiple hydroxyl groups are nucleophilic. If left unprotected, they can interfere with the reaction in several ways:

  • Reaction with the Promoter: The amine can react with electrophilic promoters (e.g., N-Iodosuccinimide, NIS), quenching them before they can activate the anomeric sulfur.

  • Reaction with the Activated Donor: The amine or hydroxyls can compete with your desired acceptor, leading to self-polymerization or the formation of undesired dimers.

  • Substrate Degradation: The reaction conditions might be too harsh, leading to the decomposition of your starting materials.

Troubleshooting Workflow

G start Low / No Yield Observed check_protection Confirm Complete Protection of Donor (¹H NMR, Mass Spec) start->check_protection unprotected Unprotected Amine/Hydroxyls Detected check_protection->unprotected No check_promoter Evaluate Promoter System check_protection->check_promoter Yes reprotect Re-run Protection Protocol (See Protocol 1) unprotected->reprotect reprotect->check_protection promoter_issue Potential Issues: - Insufficient equivalents - Inappropriate choice - Decomposition check_promoter->promoter_issue check_conditions Assess Reaction Conditions (Temp, Time, Solvent) check_promoter->check_conditions Promoter OK promoter_solution Solutions: 1. Increase promoter equivalents (1.5-3.0 eq) 2. Switch to a different promoter (e.g., DMTST) 3. Use freshly prepared/stored reagents promoter_issue->promoter_solution end Reaction Optimized promoter_solution->end Implement & Re-run conditions_issue Potential Issues: - Temperature too low (slow kinetics) - Reaction time too short - Incompatible solvent check_conditions->conditions_issue conditions_solution Solutions: 1. Gradually increase temperature (-40°C -> -20°C -> 0°C) 2. Extend reaction time (monitor by TLC/LC-MS) 3. Ensure anhydrous conditions (use molecular sieves) conditions_issue->conditions_solution conditions_solution->end Implement & Re-run

Caption: Troubleshooting workflow for low yield couplings.

Recommended Actions:

  • Verify Protection: Before starting any coupling, you must confirm that all amine and hydroxyl groups are protected. The most critical is the C-6 amine. An N-acetyl or N-Boc group is standard. All hydroxyls should be protected, for instance, as benzyl ethers or silyl ethers. Use ¹H NMR and Mass Spectrometry to confirm the absence of N-H and O-H protons and the correct mass.

  • Optimize Promoter System: Thioglycoside activation is promoter-dependent.[1] The classic NIS/TfOH system is effective but can be harsh.[1] Consider alternatives like Dimethyl(methylthio)sulfonium triflate (DMTST), which is often milder. Ensure you are using a sufficient excess of the promoter (typically 1.5 to 3.0 equivalents).

  • Control Reaction Conditions: Start at a low temperature (e.g., -60°C to -40°C) and slowly warm the reaction if no conversion is observed by TLC or LC-MS. Ensure strictly anhydrous conditions, as water will quench the activated intermediates.

Question 2: I'm observing a significant byproduct with a mass corresponding to my starting material +42 Da. What is it and how do I prevent it?

Answer:

This byproduct is almost certainly the result of N-acetylation . This occurs when an acetyl group (mass of CH₃CO = 43, but loss of H gives a net addition of 42) is transferred to a free amine.

Causality: This side reaction is a clear indicator that the C-6 amino group on your this compound donor was not fully protected before the coupling step. If you are using acetyl-protected acceptors or if acetate is present from other sources (e.g., as a counter-ion), the free amine will readily act as a nucleophile, leading to this unwanted amide formation. N-acetylation of aminosugars is a well-known process.[2]

Prevention Strategy:

  • Robust N-Protection: The most effective solution is preventative. Before coupling, protect the C-6 amine. The choice of protecting group is critical and should be orthogonal to your other protecting groups and the final deprotection strategy.[3]

    • Boc (tert-Butoxycarbonyl): Excellent choice. It is stable to a wide range of conditions but is easily removed with acid (e.g., TFA).

    • Cbz (Benzyloxycarbonyl): Also a good option, removed by hydrogenolysis.

    • N-Acetyl (NHAc): While it protects the amine, the N-acetyl group can influence the reactivity of the donor and is harder to remove if further modification of the amine is desired.[2]

  • One-Pot Functionalization: If N-deacetylation is necessary, it can be followed by a one-pot functionalization to introduce a more suitable protecting group without isolating the free amine intermediate.[2]

Mechanism: Unwanted N-Acetylation

G cluster_0 Unprotected Donor cluster_1 Acetate Source Donor This compound (with free -NH₂ at C-6) Byproduct Unwanted N-Acetylated Byproduct (Mass +42 Da) Donor->Byproduct Nucleophilic attack by -NH₂ Acetate Acetyl-protected Acceptor or Acetic Anhydride (Ac₂O) Acetate->Byproduct Acetyl group transfer

Caption: Formation of N-acetylated byproduct.

Question 3: My reaction is messy, and I've isolated a byproduct that appears to be an elimination product (glycal). Why did this happen?

Answer:

The formation of a glycal (a cyclic enol ether) is a classic side reaction in glycosylation chemistry. It arises from the elimination of the activated anomeric group and a substituent on the adjacent C-2 carbon.

Mechanism and Cause:

  • Activation: The promoter activates the anomeric sulfur, leading to the formation of a key oxocarbenium ion intermediate.[4]

  • Elimination: If the C-2 substituent is not a "participating group" (like an acetyl or benzoyl group that can form a cyclic intermediate to shield one face of the molecule), a base in the reaction mixture can abstract the proton at C-2. This leads to the collapse of the intermediate into the stable glycal product.

  • Common Culprits:

    • Non-Participating C-2 Protecting Groups: Using protecting groups at C-2 that cannot form a cyclic intermediate, such as benzyl (Bn) or silyl (e.g., TBDMS) ethers, makes this pathway more likely.

    • Excess Base: The presence of a non-hindered base can promote the elimination. Some promoter systems or reaction additives can be basic.

Preventative Measures:

  • Use a C-2 Participating Group: If stereochemistry allows and it fits your synthetic strategy, use a C-2 acyl protecting group (e.g., acetate, benzoate). This group will form an oxonium or similar ion intermediate that blocks elimination and also directs the incoming acceptor to give a 1,2-trans product.[5]

  • Use a Hindered Base: If a base is required, use a sterically hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine or 2,4,6-tri-tert-butylpyrimidine (TTBP). These are poor proton abstractors for this type of elimination.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for coupling can suppress the activation energy barrier for elimination relative to glycosylation.

Frequently Asked Questions (FAQs)

Q1: What is the best overall protecting group strategy for this compound?

A1: An effective strategy requires orthogonal protecting groups that can be removed selectively.[6] A robust, commonly used scheme is:

  • C-6 Amine (N⁶): Protect as N-Boc . It is stable to most glycosylation conditions and is cleanly removed with mild acid (TFA).

  • Hydroxyls (O², O³, O⁴, O⁷): Protect as benzyl ethers (Bn) . They are stable to the acidic and basic conditions often used for Boc and Fmoc manipulation, respectively. They are typically removed simultaneously at the end of a synthesis via catalytic hydrogenolysis (H₂, Pd/C). This combination (Boc for amine, Bn for hydroxyls) is a classic orthogonal set.

Q2: How do I choose the right promoter for my specific acceptor?

A2: The choice depends on the reactivity of both your protected this compound donor and your acceptor.

  • For Reactive Acceptors (Primary Alcohols): A milder promoter system like NIS/TfOH (catalytic) or DMTST is often sufficient and minimizes side reactions.

  • For Unreactive Acceptors (Sterically Hindered Secondary Alcohols): A more powerful promoter system may be needed. A pre-activation protocol, where the donor is activated with a promoter like BSP/Tf₂O before the acceptor is added, can be effective.[7] This avoids exposing the sensitive acceptor to the harsh activation conditions.

Promoter SystemTypical ConditionsBest ForPotential Issues
NIS / TfOH CH₂Cl₂ or MeCN, -60°C to 0°CGeneral purpose, widely used.Can be acidic; may cause charring with sensitive substrates.[1]
DMTST CH₂Cl₂, -20°C to RTMild activation, good for acid-sensitive substrates.Can be moisture-sensitive.
BSP / Tf₂O CH₂Cl₂, -60°C (Pre-activation)Highly reactive, good for unreactive donors/acceptors.Can lead to side reactions if not controlled carefully.[7]

Q3: What is the Pummerer rearrangement and should I be concerned about it?

A3: The Pummerer rearrangement is a reaction of sulfoxides that can occur as a side reaction during thioglycoside activation. If your thioglycoside is inadvertently oxidized to the corresponding sulfoxide (e.g., by trace oxidants), the promoter (especially those containing triflic anhydride, Tf₂O) can activate the sulfoxide oxygen. This leads to a rearrangement that ultimately generates an α-acyloxy-thioether, which is not the desired glycoside. While less common than other side reactions, it can be a source of unusual byproducts. Using fresh, high-purity solvents and reagents, and running reactions under an inert atmosphere (Argon or Nitrogen) minimizes the risk of oxidation.

Experimental Protocols

Protocol 1: Robust Protection of this compound

This protocol describes a reliable method for protecting the key functional groups prior to coupling.

1. N-Boc Protection (C-6 Amine): a. Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane:Water. b. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq). c. Stir at room temperature for 4-6 hours, monitoring by TLC (stain with ninhydrin to check for free amine). d. Upon completion, concentrate the mixture in vacuo. Extract the aqueous residue with ethyl acetate. e. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate. Purify by column chromatography if necessary.

2. O-Benzylation (All Hydroxyls): a. Under an Argon atmosphere, dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF. b. Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq - 1.2 eq per -OH group) portion-wise. c. Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour. d. Cool back to 0°C and add benzyl bromide (BnBr, 5.0 eq) dropwise. e. Allow the reaction to stir at room temperature overnight. f. Quench the reaction carefully by slowly adding methanol at 0°C, followed by water. g. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. h. Purify the fully protected product by silica gel chromatography. Confirm structure by NMR and HRMS.

Protocol 2: Standard Glycosylation Coupling

This protocol uses the fully protected donor from Protocol 1 with NIS/TfOH.

1. Preparation: a. Dry the protected this compound donor (1.2 eq) and the alcohol acceptor (1.0 eq) under high vacuum for at least 4 hours. b. Add activated 4 Å molecular sieves to a flame-dried flask under Argon. c. Add anhydrous dichloromethane (CH₂Cl₂) and cool to -60°C.

2. Reaction: a. Dissolve the donor and acceptor in the cold CH₂Cl₂ and stir for 30 minutes. b. Add N-Iodosuccinimide (NIS, 1.5 eq). c. Add Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq) dropwise as a dilute solution in CH₂Cl₂. d. Monitor the reaction by TLC. If the reaction is sluggish, allow the temperature to slowly rise to -40°C or -30°C over 1-2 hours.

3. Quench and Workup: a. Once the donor is consumed (as judged by TLC), quench the reaction by adding triethylamine (TEA) or a saturated aqueous solution of sodium thiosulfate. b. Dilute the mixture with CH₂Cl₂, filter off the molecular sieves, and wash the filtrate with saturated NaHCO₃ solution and brine. c. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel chromatography.

References

  • Liu, H.W., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. PNAS. Available at: [Link]

  • Liu, H.W., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. National Institutes of Health. Available at: [Link]

  • Mori, T., et al. (2023). Molecular basis for carrier protein-dependent amide bond formation in the biosynthesis of lincosamide antibiotics. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Challenges and Relevance of Glycobiology. Available at: [Link]

  • Kopecký, J., et al. (2012). Structures of synthetic and biotechnologically prepared lincosamides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]

  • Demchenko, A.V., et al. (2019). Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. PMC. Available at: [Link]

  • Padler, V., et al. (2016). Remote Activation of Disarmed Thioglycosides in Latent-Active Glycosylation via Interrupted Pummerer Reaction. PubMed. Available at: [Link]

  • Zhu, X., et al. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journals. Available at: [Link]

  • van der Vorm, S., et al. (2018). Selective N‐Deacetylation and Functionalization of Aminosugars. ResearchGate. Available at: [Link]

  • van Kooyk, Y., et al. (2020). Biological and Technical Challenges in Unraveling the Role of N-Glycans in Immune Receptor Regulation. Frontiers. Available at: [Link]

  • Feldman, M.F., et al. (2021). Opportunities and Challenges of Bacterial Glycosylation for the Development of Novel Antibacterial Strategies. PMC. Available at: [Link]

  • Abe, I., et al. (2021). Structure-Function Analysis of the S-Glycosylation Reaction in the Biosynthesis of Lincosamide Antibiotics. The University of Tokyo Repository. Available at: [Link]

  • Ye, X.S., et al. (2013). Recent Advances in Chemical Synthesis of Amino Sugars. PMC. Available at: [Link]

  • Abe, I., et al. (2021). Structure‐Function Analysis of the S‐Glycosylation Reaction in Lincosamide Antibiotics Biosynthesis. ResearchGate. Available at: [Link]

  • Kent, P.W., et al. (1966). Studies on the enzymic N-acylation of amino sugars in the sheep colonic mucosa. National Institutes of Health. Available at: [Link]

  • Albericio, F., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • O'Doherty, G.A., et al. (2015). Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Glycosidic bond. Available at: [Link]

  • Janata, J., et al. (2022). Post-condensation steps of lincomycin biosynthesis leading from 507 (exhibiting no antimicrobial activity) to the final antibiotic. ResearchGate. Available at: [Link]

  • O'Doherty, G.A., et al. (2016). Synthesis and Structure-Activity Relationships of Novel Lincomycin Derivatives Part 3: Discovery of the 4-(pyrimidin-5-yl)phenyl Group in Synthesis of 7(S)-thiolincomycin Analogs. PubMed. Available at: [Link]

  • Vetvicka, V., et al. (2001). Enzymatic glycosylation of lincomycin. PubMed. Available at: [Link]

  • Knapp, S. (1995). Stereocontrolled Lincomycin Synthesis. Rutgers University. Available at: [Link]

  • Wang, R., et al. (2019). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aksnes, H., et al. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. Available at: [Link]

  • Codée, J.D.C., et al. (2023). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • Zhang, Y., et al. (2022). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC. Available at: [Link]

  • Wang, C.C., et al. (2010). Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions. National Institutes of Health. Available at: [Link]

  • Jiang, X., et al. (2023). Optimization for coupling conditions. ResearchGate. Available at: [Link]

  • Zhu, Y., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-thiolincosaminide (MTL). This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with dissolving this important synthetic building block. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What is this compound and why is its solubility a concern?

This compound (CAS 14810-93-6) is a pivotal intermediate in the synthesis of lincosamide antibiotics, such as Lincomycin and its derivatives.[1][2] Structurally, it is an amino-thiosugar, possessing multiple polar functional groups: several hydroxyl (-OH) groups, an amino (-NH2) group, and a thioether (-SCH3) linkage.[3][4][5]

Key Structural Features Influencing Solubility:

  • High Polarity: The numerous hydroxyl groups and the primary amine make the molecule highly polar and capable of extensive hydrogen bonding.[6][7]

  • Amino Group (Basic): The amino group provides a handle for pH-mediated solubility changes.

  • Thioether Linkage: The replacement of an anomeric oxygen with sulfur slightly reduces hydrogen bond accepting capacity and increases hydrophobicity compared to its O-glycoside counterpart, which can affect its interaction with certain solvents.[8]

The combination of these features results in a molecule that is often challenging to dissolve in common nonpolar organic solvents used for synthesis, while its solubility in highly polar or aqueous systems can also be complicated by its amphiphilic nature. Achieving sufficient concentration in a reaction-compatible solvent is a frequent experimental hurdle.

Question 2: I am starting a new reaction. What are the recommended initial solvents for dissolving this compound?

Based on its polar structure, the principle of "like dissolves like" is the best starting point.[9][10] Begin with polar solvents.

Table 1: Recommended Starting Solvents for this compound

Solvent ClassRecommended SolventsRationale & Considerations
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Excellent for dissolving polar compounds through hydrogen bonding.[6][7] Methanol is often a good first choice. Water is effective but may not be compatible with many organic reactions (e.g., those using water-sensitive reagents).
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)These solvents have large dipole moments and can dissolve a wide range of compounds, including polar molecules.[11] DMF and DMSO are particularly powerful solvents. Use anhydrous grades if your reaction is moisture-sensitive.

Initial Recommendation: For a typical organic reaction (e.g., acylation of the amine), Methanol or DMF are excellent starting points. Always perform a small-scale solubility test before committing your full batch of material.

Question 3: My MTL is not dissolving in my chosen reaction solvent. What are the next steps?

When initial attempts fail, a systematic approach is necessary. The following workflow provides a logical progression for troubleshooting poor solubility.

graph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Stepwise workflow for troubleshooting the solubility of this compound.

Step 1: Gentle Heating Often, a small amount of thermal energy can overcome the activation energy for dissolution. Gently warm the mixture (e.g., to 40-50 °C) with stirring. Be cautious not to exceed the boiling point of the solvent or cause degradation of the starting material.

Step 2: Employing Co-Solvents If a single solvent is ineffective, a mixture of two or more miscible solvents (a co-solvent system) can dramatically enhance solubility.[12] The goal is to fine-tune the polarity of the medium to better match the solute.

  • Strategy: Add a small amount of a highly polar "power" solvent to your primary reaction solvent.

  • Common Examples:

    • For reactions in Dichloromethane (DCM) or Tetrahydrofuran (THF), add 5-10% (v/v) of DMF or DMSO .

    • For reactions in Acetonitrile (MeCN), adding a small amount of water or methanol can be effective, provided it doesn't interfere with the reaction chemistry.[13]

Step 3: pH Adjustment (for Aqueous or Protic Systems) The primary amine group on MTL is basic. By protonating it to form an ammonium salt (R-NH3+), its polarity and aqueous solubility can be significantly increased.[14]

  • When to Use: This is most effective in aqueous or protic solvent systems (water, alcohols).

  • Procedure: Add a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension until the solid dissolves. This converts the neutral amine to its much more soluble cationic salt.

  • Critical Caveat: This is only suitable if the reaction conditions are compatible with an acidic pH and the presence of a salt. The free amine is often the desired reactive species, so this method is typically used for purification or workup rather than the reaction itself.

Experimental Protocol: Small-Scale Solubility Screening

Before committing large quantities of material, this protocol allows for rapid and efficient determination of a suitable solvent system.

Objective: To identify an effective solvent or co-solvent system for dissolving this compound at a target concentration.

Materials:

  • This compound (MTL)

  • Vials (e.g., 4 mL) with stir bars

  • A selection of candidate solvents (e.g., MeOH, DMF, DMSO, MeCN, THF, DCM)

  • Pipettes and graduated cylinders

Procedure:

  • Preparation: Weigh 10 mg of MTL into several separate vials.

  • Initial Solvent Addition: To the first vial, add 0.2 mL of your primary candidate solvent (this targets a concentration of 50 mg/mL).

  • Observation at Room Temperature: Stir the mixture vigorously at room temperature for 5-10 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating: If the MTL is not fully soluble, warm the vial to 40-50 °C for 10 minutes. Record any changes.

  • Co-Solvent Titration: If the compound remains insoluble after heating, begin adding a co-solvent (e.g., DMF) dropwise (approx. 20 µL per drop) while stirring. Continue adding drops and observing until the solid dissolves. Note the approximate volume percentage of the co-solvent required.

  • Test Other Systems: Repeat steps 2-5 with other candidate solvent systems.

  • Analysis: Compare the results to identify the most effective solvent system that uses the least amount of co-solvent and requires the mildest conditions.

Table 2: Example Solubility Screening Log

VialPrimary SolventVolume (mL)RT Solubility50 °C SolubilityCo-SolventVol. % Co-Solvent for Dissolution
1THF0.2InsolubleInsolubleDMF~15%
2MeCN0.2PartiallyFully SolubleN/AN/A
3MeOH0.2Fully SolubleN/AN/AN/A

Advanced Considerations

Question 4: Are there any other factors that could be affecting solubility?

Yes, several other factors can play a role:

  • Compound Purity: Impurities can significantly alter the solubility profile of a compound. Ensure your starting material is of high purity, as confirmed by analytical techniques like HPLC or NMR.[2][15]

  • Physical Form: The crystalline form (polymorph) or amorphous nature of the solid can impact the rate of dissolution and thermodynamic solubility. If you are experiencing batch-to-batch variability, this could be a contributing factor.

  • Hygroscopicity: Highly polar molecules like MTL can absorb atmospheric moisture. The presence of bound water can affect how the solid interacts with organic solvents. Ensure the material is stored in a desiccator.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, enabling smoother, more efficient, and reproducible synthetic outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22294670, this compound. Available from: [Link]

  • Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. Available from: [Link]

  • precisionFDA. METHYL-1-THIOLINCOSAMINIDE - Substance Details. Available from: [Link]

  • Global Substance Registration System (GSRS). METHYL-1-THIOLINCOSAMINIDE. Available from: [Link]

  • SigutLabs (2024). This compound – CAS 14810-93-6. Available from: [Link]

  • Compain, P., & Martin, O. R. (2001). Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications. Bioorganic & medicinal chemistry, 9(12), 3077–3092. Available from: [Link]

  • Kiran, E., & Tomasko, D. L. (2004). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available from: [Link]

  • Ferreira, O., & Pinho, S. P. (2005). Solubility of amino acids, sugars, and proteins. Semantic Scholar. Available from: [Link]

  • Science.gov. Factors affecting solubility. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available from: [Link]

  • StudySmarter. Polarity and Solubility of Organic Compounds. Available from: [Link]

  • Chemistry For Everyone (2023). Why Are Covalent Compounds Soluble In Organic Solvents? YouTube. Available from: [Link]

  • Pop, A., et al. (2022). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 27(15), 4887. Available from: [Link]

  • De-Miguel, I., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5340-5412. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • University of Calgary, Department of Chemistry. Solubility of Organic Compounds. Available from: [Link]

  • LibreTexts Chemistry. 1. Backgrounds of Amino Acids. Available from: [Link]

  • Banik, B., & Das, A. (2020). Thiosugars of Biological Significance. Encyclopedia.pub. Available from: [Link]

  • Gupta, S., & Gauthier, C. (2025). 1-Thiosugars: From Synthesis to Applications. Current Organic Chemistry, 29. Available from: [Link]

  • Broyles, A. D., et al. (2022). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 10(11), 2793-2823. Available from: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Methyl 1-thiolincosaminide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-thiolincosaminide (MTL). This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the unique challenges posed by the sterically demanding structure of this crucial lincosamide precursor. As the northern-half component of lincomycin, MTL is a cornerstone for the development of novel antibiotics, and mastering its reactivity is paramount for innovation in this space.[1] This resource addresses common experimental hurdles in a question-and-answer format, explaining the chemical principles behind the recommended solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing very low yields in my glycosylation reaction where this compound is the glycosyl acceptor. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in glycosylation reactions with sterically hindered acceptors like this compound are a common challenge. The primary culprit is the steric bulk surrounding the hydroxyl groups, which impedes the approach of the activated glycosyl donor. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Underlying Causes and Plausible Solutions:

  • Insufficient Donor Reactivity: The glycosyl donor may not be sufficiently electrophilic to overcome the steric barrier presented by MTL.

  • Steric Hindrance at the Acceptor: The inherent structure of MTL presents significant steric shielding of the hydroxyl groups, particularly at C-3 and C-4.

  • Suboptimal Activation Conditions: The choice of promoter or catalyst and the reaction conditions may not be suitable for such a demanding substrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield glycosylation with MTL as an acceptor.

Experimental Protocols:

Protocol 1: Enhancing Donor Reactivity with a Trichloroacetimidate Donor

  • Preparation of the Glycosyl Donor: Convert your desired sugar into a trichloroacetimidate donor by reacting the hemiacetal with trichloroacetonitrile in the presence of a base like DBU.

  • Glycosylation Reaction:

    • Dissolve the protected this compound acceptor (1.0 eq) and the trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the reaction mixture to -40 °C under an inert atmosphere.

    • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.

    • Monitor the reaction by TLC.

    • Quench the reaction with triethylamine and purify by silica gel chromatography.

The use of a more reactive trichloroacetimidate donor can often overcome the low nucleophilicity of the hindered hydroxyl groups on MTL.[2]

Protocol 2: High-Concentration Glycosylation

For reactions where an SN2-like pathway is desired to control stereochemistry, increasing the concentration of reactants can sometimes favor the desired reaction over decomposition pathways.[3]

  • Dissolve the glycosyl donor (1.0 eq) and MTL acceptor (1.2 eq) in a minimal amount of a non-coordinating solvent like toluene or a mixture of toluene and 1,4-dioxane.

  • Add the activator (e.g., NIS/TfOH) at the appropriate temperature (often starting low, e.g., -60 °C, and slowly warming).

  • Carefully monitor the reaction, as higher concentrations can also lead to side reactions if not properly controlled.

StrategyRationaleKey Considerations
Use of Highly Reactive Donors Overcomes the low nucleophilicity of sterically hindered acceptors.May decrease stereoselectivity.
Metal-Catalyzed Activation Can offer milder reaction conditions and unique reactivity profiles.[4]Catalyst choice is crucial and may require screening.
High-Concentration Conditions Can favor bimolecular reactions over unimolecular decomposition of the donor.Potential for increased side reactions.
Temperature Optimization Increasing temperature can provide the necessary activation energy.May lead to anomerization or decomposition.
Question 2: I am struggling with poor anomeric selectivity in my glycosylation reaction. How can I favor the formation of the desired α- or β-glycoside?

Answer:

Controlling anomeric stereoselectivity is a central challenge in carbohydrate chemistry, especially with complex substrates. The outcome is determined by a delicate balance of factors including the nature of the protecting group at C-2 of the donor, the solvent, the temperature, and the reaction mechanism (SN1 vs. SN2).

Key Factors Influencing Anomeric Selectivity:

  • Neighboring Group Participation: A participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans-glycoside (e.g., a β-glucoside).

  • The Anomeric Effect: In the absence of neighboring group participation, the thermodynamically favored α-glycoside is often the major product due to the anomeric effect.

  • Solvent Effects: Ethereal solvents like diethyl ether or tetrahydrofuran can stabilize the intermediate oxocarbenium ion, promoting the formation of the α-anomer.

  • Reaction Mechanism: SN2-type reactions proceed with inversion of stereochemistry at the anomeric center, while SN1-type reactions proceed through a planar oxocarbenium ion, often leading to a mixture of anomers.

Strategies for Controlling Anomeric Selectivity:

Caption: Key strategies for directing anomeric selectivity in glycosylation.

Protocol: Promoting β-Glycosylation with a Participating Group

  • Donor Synthesis: Prepare your glycosyl donor with a participating group, such as an acetate or benzoate ester, at the C-2 position.

  • Glycosylation Reaction:

    • Dissolve the C-2 acylated thioglycoside donor (1.2 eq) and the MTL acceptor (1.0 eq) in anhydrous acetonitrile.

    • Cool the mixture to -20 °C.

    • Add the promoter system (e.g., NIS/TfOH).

    • Allow the reaction to proceed, monitoring by TLC. The formation of a dioxolanylium ion intermediate should direct the stereochemical outcome to the desired 1,2-trans product.

    • Work up and purify as standard.

The choice of a participating group is a robust method for achieving 1,2-trans-glycosylation.[5] For challenging 1,2-cis glycosylations, the use of non-participating groups and careful control of reaction conditions are paramount.[4]

Question 3: My amide coupling reaction between the C6-amino group of this compound and a carboxylic acid is failing or giving very low yields. What troubleshooting steps should I take?

Answer:

The C6-amino group of MTL can be a challenging nucleophile for amide bond formation due to steric hindrance from the pyranose ring and potential electronic deactivation. Standard peptide coupling conditions may not be sufficient.

Potential Issues and Solutions:

  • Low Nucleophilicity of the Amine: The amino group's reactivity is sterically hindered.

  • Inefficient Acid Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid effectively for reaction with a hindered amine.

  • Side Reactions: The activated carboxylic acid may decompose or undergo side reactions before coupling can occur.

Troubleshooting Table for Amide Coupling:

ProblemPotential CauseRecommended Solution
No reaction Ineffective coupling reagent.Switch to a more powerful coupling reagent like HATU, HCTU, or COMU. These reagents form highly reactive activated esters.[6]
Low conversion Steric hindrance.Convert the carboxylic acid to its acid chloride using a non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge HCl. This is a more reactive electrophile.
Side product formation Decomposition of activated species.Perform the reaction at lower temperatures and add the coupling reagent slowly. Ensure all reagents and solvents are anhydrous.
Epimerization of amino acid If coupling an amino acid, the base can cause racemization.Add an epimerization suppressant like HOBt or Oxyma Pure®.

Protocol: High-Efficiency Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the activated acid mixture.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate), wash with aqueous solutions (e.g., 5% citric acid, saturated NaHCO₃, brine), dry, and purify.

Using potent coupling agents like HATU is often necessary for difficult amide bond formations involving sterically hindered or electron-deficient amines.[7]

References

  • Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis - PMC - NIH. (2025).
  • A Practical, Component-Based Synthetic Route to Methylthiolin- cosamine Permitting Facile Northern-Half Diversification of Lin- cosamide Antibiotics - ChemRxiv. (n.d.).
  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC - NIH. (2024).
  • Glycosylations are postulated to proceed via anomeric substitutions... - ResearchGate. (n.d.).
  • Approaches to stereoselective 1,1'-glycosylation - PMC - PubMed Central. (2025).
  • (PDF) Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions - ResearchGate. (2017).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021).
  • Challenges and Breakthroughs in Selective Amide Activation - PubMed. (2022).
  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. (n.d.).
  • Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation - PMC - NIH. (n.d.).
  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. (2017).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (n.d.).
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC - NIH. (2022).
  • Mechanistic studies a, Different anomers of the thioglycoside... - ResearchGate. (n.d.).

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 1-thiolincosaminide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 1-thiolincosaminide (MTL). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the multi-step synthesis of this critical lincosamide building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smoother transition from bench-scale to pilot-plant production.

I. Understanding the Core Challenges in MTL Scale-Up

The synthesis of this compound, a highly functionalized amino sugar, presents a unique set of challenges during scale-up. These primarily revolve around:

  • Stereochemical Control: Establishing and maintaining the correct stereochemistry at multiple chiral centers is paramount.

  • Reaction Efficiency at Scale: Reactions that perform well at the milligram scale may exhibit sluggishness, side-product formation, or exothermicity issues at the kilogram scale.

  • Purification of Polar Intermediates: The hydrophilic nature of MTL and its precursors often complicates purification, making standard chromatographic and crystallization techniques challenging.

  • Protecting Group Strategy: The judicious selection, introduction, and removal of protecting groups are critical for a successful synthesis, and their efficiency can vary with scale.

This guide will address these core challenges in a practical, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

II. Troubleshooting Guide: Common Issues and Solutions

A. Glycosylation and Thioglycoside Formation

The formation of the thioglycosidic bond is a crucial step in many MTL syntheses. Low yields or incorrect stereoselectivity are common hurdles.

Question 1: My thioglycosylation reaction is giving a low yield on a larger scale, although it worked well on a small scale. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in scaled-up thioglycosylation reactions are often multifactorial. Here’s a systematic approach to diagnosing and resolving the issue:

  • Moisture is the Enemy: Glycosylation reactions are notoriously sensitive to moisture. On a larger scale, ensuring completely anhydrous conditions is more challenging.

    • Causality: Water competes with the glycosyl acceptor, hydrolyzing the activated glycosyl donor and halting the reaction.

    • Troubleshooting:

      • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry all reagents, including the glycosyl acceptor and donor, under high vacuum for an extended period.

      • Activator and Additive Integrity: Use freshly opened or properly stored activators (e.g., N-Iodosuccinimide (NIS), Triflic acid (TfOH)). Ensure molecular sieves are freshly activated at high temperature under vacuum.

      • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process, from reagent addition to quenching.

  • Activator Stoichiometry and Addition: The stoichiometry and addition rate of the activator are critical.

    • Causality: Insufficient activator will lead to incomplete reaction. Conversely, an excess or rapid addition of a highly reactive activator like TfOH can lead to degradation of the starting materials or products, especially at higher concentrations.

    • Troubleshooting:

      • Optimize Stoichiometry: Re-evaluate the optimal stoichiometry of the activator for the larger scale. It may not be a linear extrapolation from the small-scale reaction.

      • Controlled Addition: Add the activator solution dropwise at a low temperature (e.g., -40 °C to -78 °C) to control the reaction rate and minimize side reactions.

  • Reaction Concentration and Temperature:

    • Causality: Reaction concentrations that are too high can lead to solubility issues and localized overheating upon activator addition. Temperatures that are too high can decrease stereoselectivity and promote side reactions.

    • Troubleshooting:

      • Concentration Adjustment: A typical concentration range for glycosylation is 0.05 to 0.2 M. You may need to adjust this for your specific system on a larger scale.

      • Temperature Control: Maintain a consistent low temperature during the activation step. A slow warm-up to room temperature may be necessary to drive the reaction to completion.

Question 2: I am observing the formation of the wrong anomer (β-thioglycoside instead of the desired α) during my thioglycosylation. How can I improve the α-selectivity?

Answer:

Controlling anomeric selectivity is a classic challenge in carbohydrate chemistry. The outcome is influenced by the solvent, temperature, and the nature of the glycosyl donor and acceptor.

  • Solvent Effects: The choice of solvent can have a profound impact on the stereochemical outcome.

    • Causality: Ethereal solvents like diethyl ether or tetrahydrofuran can participate in the reaction, favoring the formation of the α-anomer through an SN2-like displacement of the β-triflate intermediate. Nitrile solvents like acetonitrile can favor the formation of the β-anomer via the formation of a stable α-nitrilium ion intermediate.

    • Troubleshooting: If you are using a nitrile solvent and observing β-anomer formation, consider switching to an ethereal solvent or a non-participating solvent like dichloromethane (DCM).

  • Protecting Group Influence: The protecting group at the C2 position of the glycosyl donor plays a critical role.

    • Causality: A participating protecting group at C2 (e.g., an acetyl or benzoyl group) will favor the formation of the 1,2-trans product (in this case, the β-anomer) through the formation of an intermediate oxonium ion. A non-participating group (e.g., a benzyl or silyl ether) will favor the formation of the thermodynamically more stable anomer, which is often the α-anomer in the galacto-series due to the anomeric effect.

    • Troubleshooting: If your protecting group strategy allows, consider using a non-participating protecting group at the C2 position of your glycosyl donor.

B. Protecting Group Manipulations

The multiple hydroxyl and amino groups on the lincosaminide core necessitate a robust protecting group strategy.

Question 3: I am experiencing incomplete deprotection of my fully protected MTL precursor. What should I consider when scaling up deprotection reactions?

Answer:

Incomplete deprotection on a larger scale is a common issue, often related to mass transfer limitations and reagent stoichiometry.

  • Acid-Mediated Deprotection (e.g., TFA for Boc groups, HCl for silyl ethers):

    • Causality: Inadequate mixing or insufficient acid can lead to incomplete reaction. On a larger scale, it is more difficult to achieve homogeneous mixing, especially with viscous reaction mixtures.

    • Troubleshooting:

      • Mechanical Stirring: Ensure efficient mechanical stirring to maintain a homogeneous mixture.

      • Reagent Stoichiometry: Re-evaluate the equivalents of acid required. It may be necessary to use a larger excess than on a small scale.

      • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and extend the reaction time if necessary. A slight increase in temperature may be required, but be cautious of potential side reactions.

  • Hydrogenolysis for Benzyl Ether Removal:

    • Causality: Catalyst poisoning, poor hydrogen gas dispersion, and insufficient catalyst loading are common problems in large-scale hydrogenolysis.

    • Troubleshooting:

      • Catalyst Quality and Loading: Use a fresh, high-quality catalyst (e.g., Palladium on carbon). The catalyst loading (w/w%) may need to be increased for larger batches.

      • Hydrogen Pressure and Agitation: Ensure adequate hydrogen pressure and vigorous stirring to maximize the gas-liquid-solid phase mixing.

      • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are often effective.

C. Purification and Isolation

The high polarity of this compound makes its purification a significant hurdle.

Question 4: I am struggling to purify this compound by conventional silica gel chromatography. The compound either doesn't move from the baseline or streaks badly. What are my options?

Answer:

The free amino and multiple hydroxyl groups in MTL make it very polar and prone to strong interactions with silica gel, leading to poor chromatographic performance. Here are several alternative purification strategies:

  • Reverse-Phase Chromatography (C18):

    • Principle: This technique separates compounds based on hydrophobicity. Since MTL is polar, it will elute early.

    • Methodology: Use a C18 column with a mobile phase of water and a polar organic solvent like methanol or acetonitrile. A shallow gradient is often necessary for good separation. Volatile buffers like formic acid or ammonium acetate can be added to improve peak shape.

    • Considerations: This method is often more suitable for purifying highly polar compounds than normal-phase chromatography.

  • Ion-Exchange Chromatography:

    • Principle: At an appropriate pH, the amino group of MTL will be protonated, allowing it to bind to a cation-exchange resin.

    • Methodology: Load the crude product onto a cation-exchange column (e.g., Dowex 50WX8) in a low ionic strength solution. Wash with water or a weak buffer to remove neutral impurities. Elute the MTL with a gradient of a volatile base like ammonium hydroxide.

  • Crystallization:

    • Principle: If a suitable solvent system can be found, crystallization is the most effective and scalable purification method.

    • Challenges: The high polarity and multiple hydrogen bonding sites of MTL can make finding a suitable crystallization solvent difficult. It may also tend to form oils or amorphous solids.

    • Troubleshooting Crystallization:

      • Solvent Screening: Screen a wide range of solvent systems. A common approach for polar compounds is to dissolve them in a good solvent (e.g., water, methanol) and then add a poor solvent (e.g., isopropanol, acetone, ethyl acetate) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

      • Purity is Key: Crystallization is more likely to be successful with material that is already reasonably pure (>90%).

      • Seeding: If you have a small amount of pure crystalline material, use it to seed the crystallization.

Purification TechniqueAdvantagesDisadvantages
Normal-Phase Chromatography (Silica) Inexpensive, readily availablePoor peak shape, streaking, low recovery for MTL
Reverse-Phase Chromatography (C18) Good for polar compounds, volatile mobile phasesCan be expensive on a large scale
Ion-Exchange Chromatography High capacity, excellent for separating charged moleculesRequires subsequent desalting
Crystallization Highly scalable, yields very pure materialCan be difficult to establish conditions

III. Frequently Asked Questions (FAQs)

Q1: What are the critical analytical techniques for monitoring the progress of my MTL synthesis during scale-up?

A1: While Thin Layer Chromatography (TLC) is useful for quick checks at the bench, it often lacks the resolution needed for complex reaction mixtures during scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress and assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying intermediates, byproducts, and the final product, especially when authentic standards are not available.

Q2: I've noticed the formation of an unexpected byproduct during the final deprotection step. What are some common side reactions to be aware of?

A2: The specific byproducts will depend on your protecting group strategy and deprotection conditions. However, some general possibilities include:

  • Incomplete Deprotection: As discussed earlier, this can lead to a mixture of partially protected intermediates.

  • Migration of Protecting Groups: Under certain conditions (especially with acyl groups), protecting groups can migrate between hydroxyl groups.

  • Elimination Reactions: Harsh acidic or basic conditions can sometimes lead to elimination of hydroxyl groups, forming unsaturated byproducts.

Q3: How can I improve the overall efficiency and scalability of my MTL synthesis?

A3:

  • Convergent Synthesis: A convergent synthetic route, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for scale-up than a linear synthesis.

  • Telescoping Reactions: If possible, consider "telescoping" reactions, where the product of one step is used directly in the next without a full work-up and purification. This can save time and reduce solvent waste but requires careful optimization to ensure impurities from the first step do not interfere with the second.

  • Process Safety Evaluation: For any scale-up, a thorough process safety evaluation is essential to identify and mitigate any potential hazards, such as highly exothermic reactions or the use of hazardous reagents.

IV. Visualizing the Workflow

A. General Troubleshooting Workflow for Low-Yield Reactions

troubleshooting_workflow start Low Yield Observed reagent_quality Verify Reagent Quality & Purity start->reagent_quality reaction_conditions Check Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions moisture Assess for Moisture Contamination reaction_conditions->moisture side_products Analyze for Side Products moisture->side_products optimize Optimize Reaction Parameters (Concentration, Stoichiometry, Solvent) side_products->optimize success Improved Yield optimize->success

Caption: A systematic approach to troubleshooting low-yield reactions in MTL synthesis.

B. Purification Strategy Decision Tree for this compound

purification_strategy start Crude this compound purity_check Assess Purity by LC-MS (>90%?) start->purity_check crystallization Attempt Crystallization purity_check->crystallization Yes ion_exchange Ion-Exchange Chromatography purity_check->ion_exchange No reverse_phase Reverse-Phase (C18) HPLC crystallization->reverse_phase Failure pure_product Pure Product (>98%) crystallization->pure_product Success ion_exchange->reverse_phase reverse_phase->pure_product

Caption: A decision tree for selecting an appropriate purification strategy for MTL.

V. References

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv.

  • This compound – CAS 14810-93-6. SigutLabs.

  • Overcoming challenges of lincomycin derivative scale-up. SigutLabs.

  • Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem.

  • HPLC Separation of Impurities of Aminosugar. SIELC Technologies.

  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.

  • Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.

  • Triflic Acid-Mediated Synthesis of Thioglycosides. ACS Omega.

  • A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. PMC.

Technical Support Center: Catalyst Selection for Methyl 1-thiolincosaminide Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the activation of Methyl 1-thiolincosaminide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate in lincosamide synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

This compound is the core thiooctose building block for lincosamide antibiotics, including the clinically significant lincomycin and its semisynthetic derivative, clindamycin.[1][2][3] The activation of its thioglycosidic bond is a pivotal step in the synthesis of these vital therapeutic agents, enabling the coupling of the sugar moiety with the proline derivative.[1][4] This guide will delve into the nuances of catalyst selection and troubleshooting for this specific activation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the activation of this compound in a question-and-answer format.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I resolve this?

Answer:

A slow or stalled reaction is a common issue. The root cause often lies in suboptimal catalyst/promoter choice, insufficient activation, or issues with your starting materials or reaction conditions.

  • Inadequate Promoter Thiophilicity: The methylthio group of your substrate requires a sufficiently "thiophilic" (sulfur-loving) promoter to initiate the reaction. If you are using a mild promoter, it may not be strong enough.

    • Solution: Consider switching to a more potent activation system. For instance, if you are using a simple Lewis acid that shows low efficacy, you might graduate to a halogen-based system like N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6] These combinations are known to be highly effective for activating thioglycosides.[7][8]

  • "Disarmed" Nature of the Donor: The reactivity of a glycosyl donor is heavily influenced by the protecting groups on the sugar ring. Electron-withdrawing groups (e.g., esters like acetates or benzoates) close to the anomeric center decrease the electron density at the sulfur atom, making the thioglycoside less reactive (a "disarmed" donor). Conversely, electron-donating groups (e.g., ethers like benzyl or silyl ethers) create a more reactive "armed" donor.[8][9]

    • Solution: If your this compound derivative is "disarmed," a more powerful promoter system is necessary. Systems like 1-(benzenesulfinyl)piperidine (BSP) in combination with triflic anhydride (Tf₂O) are designed for such challenging substrates.[6][8] Be aware that these highly reactive systems may require lower temperatures to control side reactions.

  • Catalyst Decomposition or Inactivation: Moisture is the enemy of many catalyst systems, especially strong Lewis acids like TMSOTf or tin(IV) chloride (SnCl₄).

    • Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Solubility: If your substrate or acceptor is not fully dissolved, the reaction will be slow.

    • Solution: Choose a solvent system that fully dissolves all components. Dichloromethane (DCM) is a common choice, but for less soluble compounds, a mixture including acetonitrile (MeCN) or dichloroethane (DCE) may be beneficial.

Question 2: I am observing significant formation of side products, particularly a disulfide of the leaving group and/or glycals. How can I improve the selectivity?

Answer:

The formation of side products indicates that the reaction pathway is not exclusively leading to the desired glycosylated product.

  • Formation of Tolyl Disulfide (or similar): This is a common byproduct in thioglycoside activations and arises from the fate of the departing thiomethyl group.[7] While its presence is often unavoidable, excessive amounts might indicate a complex reaction mixture.

    • Solution: While difficult to eliminate completely, ensuring a clean and efficient forward reaction will minimize the relative amount of this byproduct. The focus should be on optimizing the conditions for the main reaction.

  • Glycal Formation: The formation of a glycal (an unsaturated sugar) suggests an elimination side reaction. This is more likely with "disarmed" donors or at elevated temperatures.

    • Solution:

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., -40 °C to -78 °C) can often suppress elimination pathways.

      • Choose a "Softer" Promoter: Highly reactive, hard Lewis acids can promote elimination. Consider a system that is more thiophilic and less oxophilic. For instance, systems based on gold(III) or palladium(II) salts have shown high efficacy with good selectivity.[9][10][11]

      • Pre-activation Protocol: A pre-activation strategy can sometimes improve selectivity.[6][8] This involves activating the thioglycoside donor before adding the acceptor. This can be particularly useful if the acceptor is sensitive to the activation conditions.

Question 3: The stereochemical outcome of my glycosylation is not what I expected. How can I control the anomeric selectivity (α vs. β)?

Answer:

Controlling stereochemistry is a central challenge in glycosylation chemistry. The outcome depends on the interplay between the substrate, solvent, temperature, and catalyst system.

  • Neighboring Group Participation: If you have a participating protecting group (like an acetate or benzoate) at the C2 position of your this compound derivative, it can direct the formation of the 1,2-trans product. In the case of lincosamides, which have an amino group at C2, a protected amine (e.g., with an N-phthaloyl or N-tetrachlorophthaloyl group) can serve this directing role.

    • Solution: To obtain the 1,2-trans product, ensure a participating group is present at C2.

  • Solvent Effects: The choice of solvent can influence the lifetime and nature of the key oxocarbenium ion intermediate.

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can sometimes favor the formation of the α-anomer.

    • Nitriles (e.g., Acetonitrile): Acetonitrile can act as a participating solvent, often leading to the formation of a β-nitrilium ion intermediate, which then results in the α-glycoside.

  • Catalyst System: The nature of the promoter can also influence stereoselectivity.

    • Solution: A systematic screen of different promoter/solvent combinations is often necessary. For example, halogen-based promoters in DCM often give different stereochemical outcomes than gold-based catalysts in a different solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts/promoters for this compound activation?

A1: The promoters for thioglycoside activation can be broadly categorized as follows:

  • Halogen-Based Promoters: These are highly effective and common. Examples include N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), often used with a catalytic acid like TfOH or TMSOTf.[5][6][7]

  • Thiophilic Metal Salts: Various metal salts can act as Lewis acids to activate the sulfur atom. These include salts of gold(III), palladium(II), copper(II), and iron(III).[9][10][11][12] These are often considered "greener" alternatives to more toxic heavy metals like mercury.

  • Organosulfur Reagents: Reagents like dimethyl(methylthio)sulfonium triflate (DMTST) or combinations like 1-(benzenesulfinyl)piperidine (BSP)/Tf₂O are powerful activators.[6][8]

  • Photoredox Catalysis: A more modern approach involves the use of visible light and a photoredox catalyst to generate a radical cation from the thioglycoside, leading to its activation.[13][14] This method offers mild reaction conditions.

Q2: How do I choose between an "armed" and a "disarmed" this compound donor?

A2: The choice depends on your synthetic strategy.

  • Armed Donors (with electron-donating protecting groups like benzyl ethers): These are more reactive and require milder activation conditions.[9] They are ideal for straightforward glycosylations where high reactivity is desired.

  • Disarmed Donors (with electron-withdrawing protecting groups like acetyl esters): These are less reactive and require stronger promoters.[8][9] Their stability makes them valuable in complex, multi-step syntheses where they might need to survive various reaction conditions before the final glycosylation step. They are also central to chemoselective glycosylation strategies where you want to selectively activate an armed donor in the presence of a disarmed acceptor.[6][8]

Q3: Can I use the same catalyst for different glycosyl acceptors (e.g., primary vs. secondary alcohols)?

A3: While the same catalyst can be used, you may need to adjust the reaction conditions. Sterically hindered secondary or tertiary alcohols are less nucleophilic than primary alcohols. For these challenging acceptors, you may need a more powerful promoter system, a higher reaction temperature, or longer reaction times to achieve a good yield. Always run a small-scale test reaction to optimize conditions for a new acceptor.

Q4: What are the safety considerations when working with these catalysts?

A4: Safety is paramount.

  • Heavy Metals: Promoters based on mercury are highly toxic and should be avoided if possible. Gold, palladium, and copper salts are less toxic but should still be handled with care in a fume hood.

  • Triflic Anhydride (Tf₂O) and Triflic Acid (TfOH): These are extremely corrosive and react violently with water. They must be handled with extreme caution under anhydrous conditions in a fume hood.

  • Halogenated Reagents (NIS, NBS, NCS): These are irritants and should be handled with appropriate personal protective equipment (PPE).

Experimental Protocols & Data

Table 1: Comparison of Common Promoter Systems for Thioglycoside Activation
Promoter SystemTypical ConditionsAdvantagesDisadvantages
NIS / cat. TfOH DCM, -40 °C to 0 °CHigh reactivity, widely usedCan be harsh, may require careful temperature control
AuCl₃ (catalytic) DCM or MeCN, rtMild, catalytic, tolerant of alkenesCost of gold catalyst, may require specific substrates
CuBr₂ DCM, rtGreener, less expensive metalMay be less reactive than other systems
BSP / Tf₂O DCM, -60 °C to -40 °CVery powerful, effective for disarmed donorsHighly reactive, requires very low temperatures
Photoredox Catalyst MeCN, rt, visible lightExtremely mild, high functional group toleranceRequires specific photoredox setup
Protocol 1: General Procedure for NIS/TfOH Activation
  • To a flame-dried round-bottom flask under an argon atmosphere, add the this compound donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add N-iodosuccinimide (NIS) (1.3 equiv.) to the mixture.

  • Slowly add a solution of trifluoromethanesulfonic acid (TfOH) (0.1 equiv.) in DCM dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through a pad of Celite, wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Activation Mechanism

The activation of a thioglycoside generally proceeds through the formation of a key oxocarbenium ion intermediate, which is then trapped by the nucleophilic acceptor.

G cluster_0 Activation cluster_1 Intermediate Formation cluster_2 Glycosylation Donor This compound Activated_Complex Activated Sulfur Complex Donor->Activated_Complex + Promoter Promoter Thiophilic Promoter (e.g., I⁺ from NIS) Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Leaving_Group MeS-Promoter Activated_Complex->Leaving_Group Product O-Glycoside Product Oxocarbenium->Product + Acceptor Acceptor Acceptor-OH

Caption: Generalized workflow for thioglycoside activation.

References

  • Wikipedia. Lincosamides. [Link]

  • Ma, M., et al. (2018). Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. PubMed. [Link]

  • Zhao, Q., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. Thioglycoside activation strategies. [Link]

  • Twitty, C. H., et al. (2012). Visible Light Mediated Activation and O-Glycosylation of Thioglycosides. American Chemical Society. [Link]

  • National Institutes of Health. Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. [Link]

  • ResearchGate. Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. [Link]

  • PubMed. Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. [Link]

  • Vibhute, A. M., et al. (2016). A versatile glycosylation strategy via Au(III) catalyzed activation of thioglycoside donors. Royal Society of Chemistry. [Link]

  • ResearchGate. Catalytic activation of thioglycosides and our work. [Link]

  • National Institutes of Health. Palladium(ii)-assisted activation of thioglycosides. [Link]

  • ResearchGate. Photochemical induced direct activation of thioglycosides. [Link]

  • ResearchGate. General mechanism of activation of thiogalactoside by hypervalent iodine. [Link]

  • National Institutes of Health. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. [Link]

  • Beilstein Journals. Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. [Link]

  • MDPI. Activation of Thioglycosides with Copper(II) Bromide. [Link]

  • Google Patents. Lincosamide antibiotics and uses thereof.
  • National Institutes of Health. Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. [Link]

  • Dr.Oracle. What is the structure of Lincosamides (Lincomycin derivatives)? [Link]

Sources

Technical Support Center: Methyl 1-thiolincosaminide Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the byproduct Methyl 1-thiolincosaminide. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of lincosamide antibiotics. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you identify, understand, and minimize the formation of this critical impurity, ensuring the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound.

Q1: What exactly is this compound?

This compound (MTL) is an eight-carbon aminosugar that forms the core structural component of lincosamide antibiotics like lincomycin and its semi-synthetic derivative, clindamycin.[1][2][3][4] Structurally, it consists of a pyranose ring linked to a propylproline moiety via an amide bond in the final antibiotic.[1][2] It is also known as Lincomycin EP Impurity F.[5][6]

Q2: Why is the presence of this compound a concern in my synthesis?

This compound is considered a process-related impurity.[7][8] Its presence in the final active pharmaceutical ingredient (API) can negatively impact the product's overall purity, safety, and efficacy.[] Regulatory bodies have stringent limits on impurities in pharmaceutical products, making the control of byproducts like MTL essential.[7]

Q3: At what stage of lincosamide synthesis is this byproduct typically formed?

The biosynthesis and chemical synthesis of lincosamides involve the condensation of two primary precursors: the propylproline moiety and the methylthiolincosamide sugar moiety.[1] this compound can appear as a byproduct if this condensation reaction is incomplete. Essentially, it represents the unreacted aminosugar starting material that fails to couple with its amino acid partner. Incomplete reactions or side reactions during the synthesis are common causes for its presence.[]

Q4: Is this compound biologically active?

While the complete lincosamide structure is required for antibacterial activity, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis, the isolated this compound precursor does not possess this therapeutic activity.[4][10] Its primary significance is as a marker of an incomplete reaction and a product impurity.

Section 2: Troubleshooting Guide: Byproduct Identification

Accurate identification is the first critical step in addressing any impurity issue. This guide provides a systematic approach to confirming the presence and quantity of this compound in your reaction mixture or final product.

Logical Workflow for Byproduct Identification

The following diagram outlines the decision-making process for identifying an unknown impurity suspected to be this compound.

G cluster_0 Phase 1: Initial Detection cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Conclusion A Unexpected peak observed in preliminary analysis (e.g., TLC, HPLC) B Does the peak's retention time precede the main product? A->B Analyze chromatogram C Perform HPLC-MS Analysis B->C Yes, polar nature suggests an unreacted precursor D Is m/z ~253.10 observed? (C9H19NO5S, [M+H]+) C->D Check mass spectrum E Spike sample with MTL reference standard D->E Positive Result H Identity Not Confirmed: Investigate other potential byproducts D->H No F Does the peak co-elute? E->F Run HPLC G Identity Confirmed: Byproduct is this compound F->G Yes F->H No

Caption: Troubleshooting workflow for identifying this compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying this compound from the main lincosamide product. Due to its higher polarity (possessing a free amine group), MTL will typically have a shorter retention time than the final coupled product on a reverse-phase column.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for polar and non-polar compounds.
Mobile Phase Isocratic or Gradient elution with Methanol:Water or Acetonitrile:Water with a buffer (e.g., phosphate buffer)The organic/aqueous ratio can be adjusted to achieve optimal separation. A higher aqueous percentage will decrease retention time.[11]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good peak shape and resolution.[11]
Detection UV at 210-220 nm or 254 nmLincosamides lack a strong chromophore, but detection at lower UV wavelengths is effective.[11]
Column Temp 25-30 °CMaintains consistent retention times.

2. Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer is the definitive method for identification. It provides molecular weight information that confirms the compound's identity.

  • Expected Mass: The molecular formula for this compound is C₉H₁₉NO₅S, with a molecular weight of 253.32 g/mol .[5][12][13]

  • Analysis: In positive ion mode ESI-MS, look for a protonated molecular ion [M+H]⁺ at an m/z of approximately 253.10.

3. Thin-Layer Chromatography (TLC)

TLC can be used for quick, qualitative checks of the reaction progress. A ninhydrin stain can be used to visualize compounds with primary amine groups, such as this compound. The unreacted MTL will appear as a distinct spot that is not present in the final, pure product.

Section 3: Troubleshooting Guide: Byproduct Minimization

Minimizing the formation of this compound is achieved by optimizing the synthetic process to drive the condensation reaction to completion.

Key Control Points in Synthesis

This diagram highlights the critical stages in the synthesis process where intervention can minimize byproduct formation.

G cluster_0 Control Strategies A Raw Material Qualification (Propylproline & MTL Precursors) B Reaction Setup: Stoichiometry & Solvent Selection A->B C Condensation Reaction (Coupling Stage) B->C S1 Optimize Reactant Molar Ratio (Slight excess of one reactant may be needed) B->S1 D In-Process Control (IPC) (e.g., HPLC, TLC) C->D S2 Control Temperature & pH (Avoid degradation or side reactions) C->S2 E Reaction Quench & Workup D->E S3 Monitor for Completion (Ensure full conversion of MTL) D->S3 F Purification (Crystallization / Chromatography) E->F G Final Product (API) F->G S4 Efficiently Remove Impurity (Optimize purification conditions) F->S4

Caption: Key control points for minimizing this compound formation.

Strategic Interventions

1. Optimization of Reaction Parameters

Improving reaction conditions is the most effective way to reduce the formation of unwanted byproducts.[]

ParameterStrategy and Rationale
Reactant Stoichiometry Carefully control the molar ratio of the propylproline derivative to the this compound precursor. A slight excess of the more stable or less expensive reactant can be used to drive the reaction to completion. An experimental design (DoE) approach can identify the optimal ratio.
Temperature Maintain the optimal reaction temperature. Excessively high temperatures can lead to degradation of reactants or products, while temperatures that are too low may result in a sluggish or incomplete reaction.
pH Control The pH of the reaction medium can be critical for activating the coupling agents and ensuring the nucleophilicity of the amine group on MTL without causing degradation. The use of buffers or non-nucleophilic bases is often required.[]
Solvent Choice The solvent system must fully dissolve the reactants and facilitate the reaction. Aprotic polar solvents like acetonitrile or DMF are often used for coupling reactions. The choice of solvent can influence reaction rate and selectivity.[]

2. High-Purity Starting Materials

Using raw materials and reagents of high purity is crucial to limit the introduction of extraneous substances that could interfere with the reaction or generate other impurities.[]

3. Post-Synthesis Purification

If this compound is still present after the reaction, it must be removed.

  • Crystallization: This is a highly effective method for purifying the final product. The solubility difference between the lincosamide product and the more polar MTL byproduct can be exploited by carefully selecting the crystallization solvent system.

  • Chromatographic Separation: For high-value products or difficult separations, column chromatography can be employed to effectively remove the byproduct.[]

Section 4: Detailed Experimental Protocols

Protocol 4.1: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing a validated analytical method.

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh an amount of your reaction mixture or final product expected to contain the analyte and dissolve it in the mobile phase to a known final concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with UV detection.

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: 90:10 (v/v) Water:Methanol.[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 254 nm.[11]

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Identify the this compound peak based on its retention time (it should be shorter than the main product).

    • Quantify the amount of the byproduct in the sample using the standard curve. The method should be validated for linearity, precision, and accuracy as per ICH guidelines.[11][14]

References
  • Wikipedia. (2023). Lincosamides. Retrieved from [Link]

  • Pang, B., et al. (2017). Natural lincosamides, pyrrolobenzodiazepines and hormaomycins... [Diagram]. ResearchGate. Retrieved from [Link]

  • Wang, S. A., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(40), 24794-24801. Retrieved from [Link]

  • Deng, Z., et al. (2018). Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. Accounts of Chemical Research, 51(7), 1713-1723. Retrieved from [Link]

  • Global Substance Registration System (gsrs). (n.d.). METHYL-1-THIOLINCOSAMINIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the structure of Lincosamides (Lincomycin derivatives)?. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL-1-THIOLINCOSAMINIDE. Retrieved from [Link]

  • Veeprho. (n.d.). Lincomycin Impurities and Related Compound. Retrieved from [Link]

  • Wang, S. A., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. PubMed. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lincomycin - Impurity F | Methyl-1-Thiolincosaminide. Retrieved from [Link]

  • Liu, M., et al. (2021). Recent development and fighting strategies for lincosamide antibiotic resistance. Frontiers in Microbiology, 12, 709935. Retrieved from [Link]

  • Kumar, A. S., et al. (2014). A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate. Retrieved from [Link]

  • Wientarsih, I., et al. (2022). Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography. Veterinary World, 15(8), 2056-2062. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis of Methyl 1-thiolincosaminide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction mixtures containing Methyl 1-thiolincosaminide (MTL). As a pivotal intermediate in the synthesis of lincosamide antibiotics like Lincomycin and Clindamycin, and a known impurity, robust analytical methods for MTL are critical for process monitoring, impurity profiling, and quality control in drug development.[1][2] This document moves beyond standard protocols to explore the fundamental challenges MTL presents and compares analytical strategies to achieve accurate and reliable separation and quantification.

The Analytical Challenge: The Physicochemical Nature of this compound

This compound is a polar, hydrophilic molecule.[1] Structurally, it is an amino sugar, lacking a significant ultraviolet (UV) chromophore, which makes it a difficult analyte for traditional reversed-phase (RP) HPLC methods coupled with UV detection. The primary challenges are:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of MTL leads to minimal interaction with non-polar stationary phases (like C18), resulting in early elution, often near the solvent front, and poor resolution from other polar starting materials or impurities.

  • Lack of UV Absorbance: The absence of a suitable chromophore renders UV detection insensitive and impractical for quantification at low levels.[3]

  • Complex Reaction Matrices: Synthesis and degradation pathways can produce a mixture of structurally similar and equally polar compounds, demanding high-resolution separation techniques for accurate profiling.

This guide will compare two primary chromatographic strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and contrast suitable detection technologies beyond UV, namely Charged Aerosol Detection (CAD) and Mass Spectrometry (MS).

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in developing a robust method for MTL. The fundamental difference between RP-HPLC and HILIC lies in their separation mechanisms, which directly impacts their suitability for polar analytes.

Strategy 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains a workhorse in many laboratories. While challenging for MTL, methods have been developed for related, slightly less polar lincosamides like Clindamycin and Lincomycin, often using cyano or C18 columns with highly aqueous mobile phases or ion-pairing reagents.[4][5] However, for a polar compound like MTL, achieving adequate retention without ion-pairing reagents (which are often incompatible with MS) is difficult.

  • Causality: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar molecules like MTL have a strong affinity for the polar mobile phase and are eluted quickly with little retention.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the separation of polar and hydrophilic compounds and represents a superior alternative for MTL analysis.[6][7] The technique uses a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9]

  • Causality: In HILIC, the aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is governed by the partitioning of the polar analyte from the less polar mobile phase into this immobilized aqueous layer.[9] As the aqueous content of the mobile phase increases during a gradient, polar analytes are eluted in order of increasing hydrophilicity.[7] This mechanism provides excellent retention and resolution for compounds like MTL.

Caption: HILIC retention mechanism for polar analytes like MTL.

Table 1: Comparison of Chromatographic Modes for MTL Analysis
FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (C18, C8, Cyano)Polar (Silica, Amide, Amino)[7]
Mobile Phase High AqueousHigh Organic (e.g., >70% Acetonitrile)[6]
Retention Mechanism Hydrophobic InteractionsPartitioning into an aqueous layer on the stationary phase surface[9]
Suitability for MTL Poor; weak retention, potential for peak distortion.Excellent; strong retention, good peak shape.[6]
Pros Widely available columns and established methods for general use.Orthogonal selectivity to RP; enhanced sensitivity with ESI-MS.[8]
Cons Poor resolution for very polar compounds; requires ion-pairing for retention, which suppresses MS signal.Longer column equilibration times; potential for sample diluent mismatch.

Comparative Analysis of Detection Technologies

Given MTL's lack of a UV chromophore, alternative detection methods are necessary for accurate quantification.

Detector 1: UV/Vis Detector

As discussed, this is not a viable primary detector. Analysis of related compounds like clindamycin is sometimes performed at very low wavelengths (210-220 nm), but this approach suffers from low sensitivity and high interference from common solvents and additives.[4][5]

Detector 2: Charged Aerosol Detector (CAD)

The CAD is a powerful, near-universal detector ideal for non-volatile and semi-volatile analytes, irrespective of their spectral properties.[10][11] It works by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, charging these particles with a corona discharge, and then measuring the aggregate charge with an electrometer.[11]

  • Causality: The response in CAD is proportional to the mass of the analyte, making it a highly effective tool for quantification when standards are available. Unlike UV, its response is largely independent of the analyte's chemical structure, providing more uniform response factors for different components in a mixture.[3][12]

CAD_Workflow Eluent HPLC Eluent Nebulizer Nebulizer Eluent->Nebulizer Forms Aerosol DryingTube Drying Tube Nebulizer->DryingTube Removes Solvent Charging Corona Charger DryingTube->Charging Charges Particles IonTrap Ion Trap Charging->IonTrap Removes Excess Ions Electrometer Electrometer IonTrap->Electrometer Measures Charge Signal Signal Output Electrometer->Signal

Caption: Principle of operation for a Charged Aerosol Detector (CAD).

Detector 3: Mass Spectrometer (MS)

MS is the gold standard for both quantification and identification. When coupled with HPLC (LC-MS), it offers unparalleled sensitivity and specificity. For reaction monitoring, LC-MS can identify MTL, starting materials, by-products, and degradation products based on their mass-to-charge ratio (m/z).[13][14]

  • Causality: The high organic content of HILIC mobile phases is advantageous for ESI-MS, as it promotes efficient desolvation and ionization, leading to enhanced signal intensity compared to the highly aqueous mobile phases of RP-HPLC.[8]

Table 2: Comparison of Detection Methods for MTL Analysis
FeatureUV/Vis DetectorCharged Aerosol Detector (CAD)Mass Spectrometer (MS)
Principle Measures light absorbance by chromophores.Measures charge of aerosolized analyte particles.[11]Measures mass-to-charge ratio of ionized analytes.[14]
Suitability for MTL Very Poor.Excellent.Excellent.
Sensitivity Low.High (low ng).[12]Very High (pg to fg).
Linearity Linear.Non-linear (can be linearized via power function or log-log plot).[11]Linear over a wide dynamic range.
Pros Simple, robust, widely available.Near-universal response for non-volatiles; gradient compatible.[10]Provides structural information; highest sensitivity and specificity.[13]
Cons Requires a chromophore; low sensitivity for MTL.[3]Requires volatile mobile phases; response can be affected by mobile phase composition.[10]Higher cost and complexity; requires volatile buffers.

Recommended Experimental Protocols

Based on the comparison, a HILIC method coupled with CAD or MS detection is the recommended approach for analyzing MTL reaction mixtures.

Protocol 1: High-Performance HILIC-CAD Method for MTL Quantification

This protocol is designed for accurate quantification of MTL in a reaction mixture containing other polar components.

  • Instrumentation:

    • HPLC or UHPLC system with a binary or quaternary pump.

    • Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™).

    • HILIC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0, in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate, pH 3.0, in 50:50 Acetonitrile:Water.

    • Rationale: Ammonium formate is a volatile buffer, making it compatible with CAD and MS detection.[10] A pH of 3.0 ensures that the primary amine of MTL is protonated, which can aid in good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 0
      8.0 50
      8.1 100
      9.0 100
      9.1 0

      | 12.0 | 0 |

    • Rationale: The gradient starts with high organic content to retain MTL and gradually increases the aqueous portion to elute it and other polar impurities.[7]

  • CAD Settings:

    • Evaporation Temperature: 50 °C.

    • Nebulizer Gas (Nitrogen): 35 psi.

    • Data Collection Rate: 10 Hz.

    • Rationale: These are typical starting parameters; optimization may be required based on mobile phase composition and flow rate to achieve a stable baseline and optimal signal-to-noise.

  • Sample Preparation:

    • Dilute the reaction mixture in a solvent that matches the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.

Protocol 2: Exploratory RP-HPLC-MS Method for Impurity Identification

While not ideal for quantification, an RP-HPLC method can sometimes be useful for providing orthogonal separation data, especially when coupled with MS for impurity identification.

  • Instrumentation:

    • HPLC or UHPLC system.

    • Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Column: Phenomenex Luna Cyano, 5 µm, 4.6 x 150 mm.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A cyano phase offers different selectivity than a C18 and can provide some retention for moderately polar compounds. Formic acid is a common MS-friendly mobile phase additive.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      15.0 40
      15.1 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

    • Rationale: A shallow gradient is used to maximize the separation of any retained components.

  • MS Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500.

    • Rationale: Positive mode is used to detect the protonated MTL molecule [M+H]⁺. These settings provide a good starting point for sensitive detection.

Conclusion and Recommendations

For the routine analysis of this compound reaction mixtures, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) is unequivocally superior to traditional Reversed-Phase HPLC due to its ability to retain and resolve highly polar analytes.

For quantification , coupling HILIC with a Charged Aerosol Detector (CAD) provides a robust, reliable, and near-universal detection platform that overcomes the challenge of MTL's poor UV absorbance.

For impurity profiling and identification , HILIC coupled with Mass Spectrometry (MS) offers the highest degree of sensitivity and specificity, enabling the characterization of unknown by-products and degradation products in the reaction matrix.

By understanding the underlying chemical principles and selecting the appropriate combination of separation and detection technologies, researchers can develop self-validating and highly effective analytical methods to support the development and quality control of lincosamide-based pharmaceuticals.

References

  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-912. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • HWI group. (2025, October 1). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • Dixon, R. B., & Peterson, D. S. (2002). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America, 20(11), 1024-1035. Retrieved from [Link]

  • da Silva, R. B., de Oliveira, A. R. M., & de Souza, V. (2015). High-throughput method for macrolides and lincosamides antibiotics residues analysis in milk and muscle using a simple liquid-liquid extraction technique and liquid chromatography-electrospray-tandem mass spectrometry analysis (LC-MS/MS). Talanta, 144, 686-695. Retrieved from [Link]

  • Al-Sabti, B., & Harps, K. (2014). Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Pharmacology & Pharmacy, 5, 819-830. Retrieved from [Link]

  • De Klerck, K. (2014). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Analytical Perspectives on Clindamycin: Review of Methods in Formulations and Biological Samples. Retrieved from [Link]

  • Platzer, D. J., & White, B. A. (2006). Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 84-88. Retrieved from [Link]

  • Al-kabban, M., & Al-assadi, F. (2016). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Journal of Analytical & Pharmaceutical Research, 2(4). Retrieved from [Link]

  • SigutLabs. (n.d.). This compound – CAS 14810-93-6. Retrieved from [Link]

  • Wang, J., Kang, J., & Liu, Y. (2006). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 624-629. Retrieved from [Link]

  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. Molecules, 22(10), 1744. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry for Methyl 1-thiolincosaminide Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Lincosamide Antibiotics

In the landscape of pharmaceutical development and quality control, the structural analysis of antibiotic molecules is paramount. Methyl 1-thiolincosaminide serves as the core glycosidic moiety of the lincosamide class of antibiotics, which includes critical drugs like Lincomycin and its semi-synthetic derivative, Clindamycin.[1][2][3] The chemical structure consists of a pyranose sugar linked to an amino acid derivative.[4][5][6] The efficacy and safety of these drugs are intrinsically linked to their chemical integrity, the profile of their related substances, and their metabolic fate.

This guide provides a comparative analysis of leading mass spectrometry (MS) platforms for the characterization and quantification of this compound derivatives. As researchers, scientists, and drug development professionals, selecting the appropriate analytical tool is a critical decision that impacts data quality, throughput, and the depth of structural insight. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, grounding our discussion in the practical application of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometry.

The Analytical Challenge: Understanding the Molecule

Lincosamides are moderately polar small molecules, making them ideal candidates for Liquid Chromatography-Mass Spectrometry (LC-MS). Their analysis, however, is not without challenges. The key analytical objectives include:

  • Targeted Quantification: Accurately measuring drug concentration in various matrices, from plasma for pharmacokinetic studies to food products like milk and meat for residue analysis.[7][8]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products in the active pharmaceutical ingredient (API) and final drug product.[9][10]

  • Metabolite Identification: Characterizing the biotransformation products of the parent drug in in vitro and in vivo systems.

Achieving these objectives requires a technology platform that can offer a combination of sensitivity, selectivity, speed, and the ability to provide high-confidence structural information.

Comparative Overview of Mass Spectrometry Platforms

The choice of a mass spectrometer is fundamentally a choice between targeted performance and comprehensive screening capabilities. Each major platform offers distinct advantages tailored to specific analytical questions.

  • Triple Quadrupole (QqQ) MS: This is the established gold standard for targeted quantification.[11] Its strength lies in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) scan mode.[12] In this mode, the first quadrupole (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional sensitivity and selectivity by filtering out matrix interferences. The primary limitation is that you must know what you are looking for; it is not designed for discovering unknown compounds.

  • Quadrupole Time-of-Flight (Q-TOF) MS: A hybrid instrument combining the selectivity of a quadrupole with the high mass accuracy and resolution of a Time-of-Flight mass analyzer.[11][13] A Q-TOF instrument measures the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a known distance.[11] This allows for the determination of an ion's elemental composition, a critical feature for identifying unknown impurities or metabolites.[9][10] Its ability to acquire full-scan, high-resolution data makes it a powerful tool for profiling and identification.

  • Orbitrap-based MS: This technology represents a paradigm shift, merging high-performance quantitative and qualitative analysis into a single platform.[14][15] The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their orbital motion, which is directly related to their m/z ratio.[16] This technique delivers exceptionally high resolution (>70,000 FWHM) and sub-ppm mass accuracy, enabling confident compound identification and the ability to resolve target analytes from complex matrix interferences without relying solely on chromatographic separation.[14][16] A key advantage is the ability to perform retrospective data analysis; since full-scan data is collected, one can re-interrogate the data for newly discovered compounds of interest without re-injecting the sample.[14]

Experimental Design & Protocols

A robust analytical method is a self-validating system, where each step is optimized to ensure accuracy and reproducibility. The following sections detail proven methodologies for the analysis of lincosamide derivatives.

Core Workflow: From Sample to Signal

The general workflow for analyzing this compound derivatives is a multi-step process. The choice of specific techniques within this workflow is dictated by the sample matrix and the analytical goal.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Matrix (e.g., Plasma, API, Tissue) Extract Extraction (SPE, LLE, PPT) Prep->Extract LC LC Separation (C18 Column) Extract->LC Clean Extract MS Mass Spectrometry (Ionization & Detection) LC->MS Process Data Acquisition (Quant/Qual) MS->Process Raw Data Report Interpretation & Reporting Process->Report

General LC-MS/MS workflow for lincosamide analysis.
Step 1: Sample Preparation - The Foundation of Quality Data

The goal of sample preparation is to extract the analytes of interest from the sample matrix while removing interfering substances.

  • For Biological Fluids (Plasma, Synovial Fluid): Protein precipitation is a rapid and effective method.

    • Protocol: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[17] Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS analysis.

    • Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates proteins. Using a 3:1 solvent-to-sample ratio ensures complete precipitation.[17]

  • For Food Matrices (Milk, Meat, Honey): A combination of extraction and Solid-Phase Extraction (SPE) cleanup is often required.

    • Protocol: Homogenize 5g of tissue with an appropriate extraction buffer (e.g., Tris buffer at pH 10.5).[18] After centrifugation, the supernatant is loaded onto an SPE cartridge (e.g., Oasis HLB).[18] The cartridge is washed to remove interferences, and the analytes are then eluted with a small volume of organic solvent like methanol. The eluate is evaporated and reconstituted for analysis.

    • Causality: The SPE step provides critical cleanup, removing fats, sugars, and other matrix components that can cause ion suppression in the MS source. The choice of an HLB (Hydrophilic-Lipophilic Balanced) sorbent is effective for retaining moderately polar compounds like lincosamides.[18]

Step 2: Liquid Chromatography - Achieving Separation

Effective chromatographic separation is key to resolving isomers and reducing matrix effects.

  • Protocol: Universal Gradient Method

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[17]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.[8]

    • Causality: A C18 column provides excellent hydrophobic retention for lincosamides. The acidic mobile phase (0.1% formic acid) is crucial as it provides a source of protons, promoting efficient ionization of the basic amine group on the molecule in positive electrospray ionization (ESI+) mode, leading to a strong [M+H]⁺ signal.[8] A gradient elution ensures that compounds with varying polarities can be eluted with good peak shape in a reasonable run time.

Step 3: Mass Spectrometry - Detection and Characterization

The following are starting-point protocols for each major platform. Instrument-specific optimization is always necessary.

Protocol 1: Targeted Quantification via Triple Quadrupole (QqQ) MS

  • Application: Pharmacokinetic studies, residue monitoring.

  • Ionization Mode: ESI, Positive.

  • Key Settings:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas Temperature: 450 °C

  • Analyzer Settings:

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]⁺) is selected in Q1, and a specific product ion is monitored in Q3. For Lincomycin (MW 406.5), a common transition is m/z 407.2 → 126.1.

    • Collision Energy: This must be optimized for each compound to maximize the intensity of the product ion. A typical starting point is 20-40 eV.

  • Rationale: This method is configured for maximum sensitivity and specificity for a pre-defined list of analytes. The MRM transitions act as a highly specific mass filter, ensuring that only the compound of interest is quantified.[10]

Protocol 2: Unknown Identification via Q-TOF MS

  • Application: Impurity profiling, initial metabolite screening.

  • Ionization Mode: ESI, Positive.

  • Key Settings: Same as QqQ.

  • Analyzer Settings:

    • Scan Mode: Full Scan MS and auto MS/MS (or data-dependent acquisition).

    • Mass Range: m/z 50 - 1000.

    • Acquisition Rate: 2-5 spectra/sec.

    • Collision Energy: Use a collision energy ramp (e.g., 15-45 eV) to generate rich fragmentation spectra for any ion exceeding a set intensity threshold.

  • Rationale: This approach collects high-resolution, accurate mass data for all ions within a specified range.[9] When an ion's intensity rises above a threshold, the instrument automatically isolates it and performs an MS/MS scan. The accurate mass of both the precursor and fragment ions allows for the generation of elemental formulas, which is the first and most critical step in identifying an unknown compound.

Protocol 3: Comprehensive Profiling via Orbitrap MS

  • Application: Metabolomics, discovery workflows, simultaneous quant/qual analysis.

  • Ionization Mode: ESI, Positive.

  • Key Settings: Same as QqQ.

  • Analyzer Settings:

    • Scan Mode: Full Scan followed by data-dependent MS/MS (dd-MS2).

    • Resolution (Full Scan): 70,000.

    • Resolution (MS/MS): 17,500.

    • Mass Range: m/z 100 - 900.

    • HCD Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40).

  • Rationale: This method leverages the Orbitrap's high resolution to separate analytes from matrix interferences in the mass domain, providing enhanced selectivity.[14][16] Collecting high-resolution full scan data allows for both quantification (using the precursor ion) and qualification (using the MS/MS data). This "Qual/Quan" approach is highly efficient, and the full scan data can be retrospectively analyzed for compounds not initially targeted.[14]

Data Analysis & Interpretation

Fragmentation Pathways: The Structural Fingerprint

Understanding the fragmentation of lincosamides is key to their identification. In collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) undergoes cleavage at its weakest bonds. For lincosamides like Lincomycin, the most characteristic fragmentation involves the cleavage of the glycosidic bond connecting the pyranose (this compound moiety) and the proline moiety.

Fragmentation cluster_parent Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_fragments Product Ions (Q3) Parent Lincomycin [M+H]⁺ m/z 407.2 Collision Collision-Induced Dissociation (CID) Parent->Collision Fragment1 Proline Moiety m/z 126.1 Collision->Fragment1 Glycosidic Cleavage Fragment2 Sugar Moiety (Methylthiolincosaminide) m/z 282.1 Collision->Fragment2

Characteristic fragmentation of Lincomycin in MS/MS.

This cleavage results in a highly abundant and specific product ion corresponding to the proline derivative at m/z 126.1, which is an excellent choice for SRM-based quantification.[10] The other major fragment corresponds to the this compound portion. High-resolution instruments can confirm the elemental composition of these fragments, providing unequivocal identification.[9][19]

Performance Comparison: Selecting the Right Tool for the Job

The choice of instrument should be guided by the specific needs of the application. The table below summarizes the typical performance characteristics of each platform for lincosamide analysis.

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap (Q Exactive)Rationale & Justification
Primary Application Targeted QuantificationUnknown Screening, ProfilingComprehensive Qual/QuanEach instrument is optimized for a different analytical goal.
Sensitivity (LOQ) Low pg/mLMid-to-high pg/mLLow-to-mid pg/mLQqQ in SRM mode offers the highest sensitivity for known targets.[16]
Mass Accuracy N/A (Unit Resolution)< 5 ppm< 3 ppmHigh mass accuracy is critical for determining elemental composition and identifying unknowns.[14]
Mass Resolution Low (~0.7 Da)Medium (20k-40k FWHM)Very High (70k-140k FWHM)High resolution separates analytes from matrix interferences, increasing selectivity.[14][16]
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude4-5 orders of magnitudeWide dynamic range is essential for analyzing samples with varying concentrations.
Throughput HighMediumMedium-HighQqQ methods are typically faster due to shorter dwell times in SRM mode.
Retrospective Analysis NoYesYesFull scan acquisition on Q-TOF and Orbitrap allows for re-interrogation of data.[14]

Method Validation: Ensuring Trustworthy Data

A fully developed method must be validated to demonstrate its fitness for purpose.[20] According to international guidelines, key validation parameters include:[21][22]

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Linearity: The demonstration of a proportional relationship between instrument response and analyte concentration over a defined range.

  • Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The alteration of ionization efficiency due to co-eluting matrix components.

  • Stability: The stability of the analyte in the matrix and in processed samples under various storage conditions.[20]

Conclusion and Future Perspectives

The analysis of this compound derivatives is a multifaceted task that benefits from the diverse capabilities of modern mass spectrometry.

  • For routine quality control and regulated bioanalysis where target analytes are known and maximum sensitivity is required, the Triple Quadrupole MS remains the undisputed workhorse. Its robustness and speed are ideal for high-throughput quantitative applications.

  • For discovery-oriented work, such as impurity identification and metabolite profiling, the Q-TOF MS provides an excellent balance of speed, sensitivity, and the high mass accuracy required for structural elucidation of unknowns.

  • The Orbitrap-based MS platform offers the ultimate in flexibility and analytical depth. It provides a powerful "all-in-one" solution, capable of performing high-sensitivity quantification while simultaneously collecting high-resolution, accurate-mass data for comprehensive screening and retrospective analysis. This makes it an ideal choice for research and development environments where the analytical questions are diverse and evolving.

The continued evolution of mass spectrometry, particularly in the areas of ion mobility and data processing software, will undoubtedly provide even deeper insights into the complex world of pharmaceutical analysis, further ensuring the safety and efficacy of critical medicines like the lincosamides.

References

  • Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. (n.d.). NIH.
  • Cross-Validation of Analytical Methods for Antibiotic Residues: A Comparative Guide. (n.d.). Benchchem.
  • This compound | C9H19NO5S | CID 22294670. (n.d.). PubChem - NIH.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Regional Representation for the Americas - WOAH.
  • Wang, S. M., Bu, S. S., Liu, H. M., Li, H. Y., Liu, W., & Wang, Y. D. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. PubMed.
  • Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods. (n.d.). Hindawi.
  • METHYL-1-THIOLINCOSAMINIDE. (n.d.). precisionFDA.
  • Validation of a quantitative and confirmatory method for residue analysis of aminoglycoside antibiotics in poultry, bovine, equine and swine kidney through liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. (n.d.). ResearchGate.
  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. (n.d.). Polish Academy of Sciences.
  • Determination of macrolide and lincosamide antibiotics by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in meat and milk. (n.d.). ResearchGate.
  • METHYL-1-THIOLINCOSAMINIDE. (n.d.). gsrs.
  • Confirmation of Macrolide/Lincosamide Antibiotics by Ion Trap HPLC/MS. (n.d.). USDA Food Safety and Inspection Service.
  • Recent development and fighting strategies for lincosamide antibiotic resistance. (n.d.). PMC.
  • Quantification of vancomycin and clindamycin in human plasma and synovial fluid applying ultra-performance liquid chromatography tandem mass spectrometry. (2022). Erasmus University Rotterdam.
  • Comparison of Orbitrap, Quarupore and QTOF. (n.d.). Scribd.
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. (2020). Thermo Fisher Scientific.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). Bocsci.
  • Determination of clindamycin in animal plasma by high-performance liquid chromatography combined with electrospray ionization mass spectrometry. (n.d.). ResearchGate.
  • A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. (2022). NIH.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • This compound. (n.d.). LGC Standards.
  • METHYL-1-THIOLINCOSAMINIDE. (n.d.). NMPA.
  • Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS). (2006). PubMed.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Lincosamides – Knowledge and References. (n.d.). Taylor & Francis.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • [M + H]⁺ isotope pattern of lincomycin (A) and magnification of the +1,... (n.d.). ResearchGate.
  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). MDPI.

Sources

A Comparative Guide for Synthetic Chemists: Methyl 1-thiolincosaminide vs. Other Thioglycoside Donors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a glycosyl donor is a critical determinant of success in the complex art of oligosaccharide synthesis. The reactivity, stability, and stereodirecting properties of the donor dictate the efficiency and outcome of glycosylation reactions. Among the diverse arsenal of glycosyl donors, thioglycosides have carved out a significant niche due to their stability and versatile activation methods. This guide provides an in-depth comparison of Methyl 1-thiolincosaminide, a key component of lincosamide antibiotics, with other commonly employed thioglycoside donors, supported by experimental data and mechanistic insights.

The Thioglycoside Donor: A Pillar of Modern Glycochemistry

Thioglycosides are a class of glycosyl donors where the anomeric hydroxyl group is replaced by a thiol moiety. Their popularity stems from a favorable balance of stability under a wide range of reaction conditions and their susceptibility to activation by thiophilic promoters, allowing for the formation of glycosidic bonds.[1][2] Common activation systems include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST).[3][4]

The reactivity of a thioglycoside donor is not an intrinsic constant but is influenced by a combination of factors:

  • The Aglycon Group (R in S-R): The electronic properties of the thiol substituent significantly impact the donor's reactivity. Electron-donating alkyl groups generally lead to more reactive donors compared to electron-withdrawing aryl groups.

  • Protecting Groups on the Carbohydrate Scaffold: The nature of the protecting groups on the sugar ring plays a crucial role, famously articulated in the "armed-disarmed" principle.[5] Donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are more reactive. Conversely, those with electron-withdrawing protecting groups (e.g., acyl esters) are "disarmed" and less reactive.[5] This difference in reactivity is the foundation for chemoselective and one-pot glycosylation strategies.[2]

This compound: A Specialized Donor

This compound (MTL) is a unique amino sugar and the northern-half component of the antibiotic lincomycin.[6] Its primary role in the literature is as a building block for the synthesis of lincosamide antibiotics and their analogues.[7][8] While not a universally employed donor for general oligosaccharide synthesis, its behavior in glycosylation reactions provides valuable insights.

The methylthio group (-SMe) places it within the family of alkyl thioglycosides. Based on general reactivity principles, it is expected to be more reactive than aryl thioglycosides (e.g., phenyl or tolyl) but less reactive than bulkier alkyl thioglycosides like ethyl or cyclohexyl derivatives.

Comparative Reactivity: Experimental Evidence

Direct, head-to-head comparative studies of a fully elaborated this compound with other common thioglycoside donors in a standardized glycosylation reaction are scarce in the literature. However, foundational studies on model systems provide a clear and quantitative picture of the influence of the aglycon on reactivity.

A key study by Pinto and co-workers quantified the relative reactivity of various perbenzoylated thioglycoside donors through competitive glycosylation experiments using dimethyl(methylthio)sulfonium triflate (DMTST) as the promoter.[3] Their findings established a clear reactivity trend:

Cyclohexyl > Ethyl > Methyl > Phenyl

This trend is directly attributable to the electron-donating ability of the aglycon, which stabilizes the developing positive charge at the anomeric center during the activation process.

Table 1: Relative Reactivity of Perbenzoylated Thioglycoside Donors
Thioglycoside DonorAglycon (R in S-R)Relative Reactivity
Cyclohexyl thioglycosideCyclohexylMost Reactive
Ethyl thioglycosideEthylIntermediate
Methyl thioglycoside Methyl Intermediate
Phenyl thioglycosidePhenylLeast Reactive

Data adapted from competitive glycosylation experiments.[3]

The study demonstrated that the cyclohexyl thioglycoside is approximately three times more reactive than the ethyl thioglycoside, which in turn is about twice as reactive as the methyl thioglycoside.[3] The phenyl thioglycoside was found to be even less reactive.[3]

This established hierarchy allows us to position this compound within the broader context of thioglycoside donor reactivity. Its methylthio group renders it a moderately reactive donor, suitable for many synthetic applications.

Mechanistic Considerations and Activation Pathways

The activation of thioglycosides typically proceeds through a thiophilic promoter that coordinates to the sulfur atom, making it a better leaving group. The subsequent departure of the thiolate generates a reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.

G Thioglycoside Thioglycoside (Donor) Activated_Complex Activated Complex Thioglycoside->Activated_Complex Coordination Promoter Thiophilic Promoter (e.g., NIS/TfOH) Promoter->Activated_Complex Oxocarbenium Oxocarbenium Ion (Intermediate) Activated_Complex->Oxocarbenium Departure of Leaving Group Leaving_Group Thiolate Leaving Group Activated_Complex->Leaving_Group Product Glycosidic Product Oxocarbenium->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (Nu:) Acceptor->Product

Caption: Generalized mechanism of thioglycoside activation.

The choice of activator can be tailored to the reactivity of the thioglycoside donor. For less reactive donors, such as phenyl thioglycosides, stronger activation conditions like NIS/TfOH are often necessary.[3] More reactive donors, including methyl thioglycosides, can often be effectively activated under milder conditions, for instance, with DMTST.

Experimental Protocols: A Practical Perspective

To provide a tangible comparison, let's examine typical experimental protocols for glycosylation reactions involving methyl and phenyl thioglycosides.

Protocol 1: Glycosylation using a Methyl Thioglycoside Donor

This protocol is adapted from the synthesis of a precursor to this compound.[7]

Objective: Introduction of the methylthio group via glycosylation.

Workflow:

  • Preparation of the Glycosyl Donor: A glycal epoxide intermediate is prepared in situ.

  • Glycosylation Reaction:

    • To a solution of the glycal epoxide in an appropriate solvent (e.g., tetrahydrofuran), add trimethyl(methylthio)silane as the glycosyl acceptor.

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Add a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.

    • Stir the reaction at low temperature and allow it to warm to room temperature gradually.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine).

    • Perform an aqueous workup and purify the product by column chromatography.

G Start Glycal Epoxide + Trimethyl(methylthio)silane Cooling Cool to -78 °C Start->Cooling Addition Add TMSOTf Cooling->Addition Reaction Stir and warm to RT Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product Methyl Thioglycoside Product Purification->Product

Caption: Experimental workflow for methyl thioglycosylation.

Protocol 2: General Glycosylation using a Phenyl Thioglycoside Donor

This is a general protocol for the activation of a less reactive aryl thioglycoside.

Objective: Formation of a disaccharide using a phenyl thioglycoside donor.

Workflow:

  • Preparation of Reactants:

    • To a flask containing activated molecular sieves (4Å), add the phenyl thioglycoside donor and the glycosyl acceptor.

    • Dissolve the reactants in a dry, non-participating solvent (e.g., dichloromethane).

  • Glycosylation Reaction:

    • Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).

    • Add N-iodosuccinimide (NIS) to the reaction mixture.

    • After a short period of stirring, add a catalytic amount of trifluoromethanesulfonic acid (TfOH).

    • Maintain the reaction at low temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Filter the reaction mixture, perform an aqueous workup, and purify the product by column chromatography.

G Start Phenyl Thioglycoside Donor + Acceptor + Molecular Sieves Cooling Cool to low temperature Start->Cooling Add_NIS Add NIS Cooling->Add_NIS Add_TfOH Add catalytic TfOH Add_NIS->Add_TfOH Reaction Stir at low temperature Add_TfOH->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with base Monitoring->Quench Workup Filter and Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product Disaccharide Product Purification->Product

Caption: Experimental workflow for glycosylation with a phenyl thioglycoside.

Summary and Recommendations

The choice between this compound (as a representative methyl thioglycoside) and other thioglycoside donors is a strategic decision that should be guided by the specific requirements of the synthetic route.

This compound (and methyl thioglycosides in general):

  • Advantages:

    • Moderate reactivity, allowing for activation under relatively mild conditions.

    • Good balance of stability and reactivity.

    • Less prone to anomerization compared to more reactive donors.

  • Disadvantages:

    • May not be reactive enough for challenging glycosylations with highly hindered or deactivated acceptors.

    • Less commonly available as a generic donor compared to phenyl or ethyl thioglycosides.

Other Common Thioglycoside Donors:

  • Ethyl/Cyclohexyl Thioglycosides (More Reactive):

    • Advantages: Higher reactivity makes them suitable for difficult glycosylations.

    • Disadvantages: Increased reactivity can sometimes lead to side reactions or difficulties in controlling stereoselectivity.

  • Phenyl/Tolyl Thioglycosides (Less Reactive):

    • Advantages: High stability, making them excellent for use as "disarmed" acceptors in chemoselective glycosylation strategies. They can be activated when needed with stronger promoters.

    • Disadvantages: Require harsher activation conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.

  • For the synthesis of lincosamide antibiotics and their analogues, This compound or its precursors are the donors of choice, dictated by the target molecule.

  • For general oligosaccharide synthesis, methyl thioglycosides represent a solid, moderately reactive option.

  • When higher reactivity is required, consider ethyl or cyclohexyl thioglycosides .

  • For applications requiring a stable building block that can be selectively activated later in a synthetic sequence (e.g., in one-pot strategies), phenyl or tolyl thioglycosides are often superior.

Ultimately, the optimal thioglycoside donor is the one that provides the desired product in the highest yield and with the correct stereochemistry, while being compatible with the overall synthetic strategy. A thorough understanding of the principles of thioglycoside reactivity, as outlined in this guide, is paramount to making an informed and successful choice.

References

  • Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
  • Demchenko, A. V., & Stine, K. J. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis.
  • Garegg, P. J. (1997). Thioglycosides as glycosyl donors in oligosaccharide synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205. [Link]

  • Guo, J., & Ye, X. S. (2013). ortho-Methylphenylthioglycosides as glycosyl building blocks for preactivation-based oligosaccharide synthesis. Carbohydrate Research, 384, 47-55. [Link]

  • Kelemen, V., Bege, M., Eszenyi, D., Debreczeni, N., Bényei, A., Stürzer, T., ... & Borbás, A. (2019). Stereoselective Thioconjugation by Photoinduced Thiol‐ene Coupling Reactions of Hexo‐and Pentopyranosyl D‐and L‐Glycals at Low‐Temperature—Reactivity and Stereoselectivity Study. Chemistry–A European Journal, 25(65), 14868-14877. [Link]

  • Kumar, R., & Demchenko, A. V. (2020). A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. The Journal of Organic Chemistry, 85(15), 9879-9891. [Link]

  • Lee, Y. J., & Lee, H. K. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5984. [Link]

  • Li, Z., & Gildersleeve, J. C. (2006). Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. Journal of the American Chemical Society, 128(35), 11612-11619. [Link]

  • Mitcheltree, M. J., Stevenson, J. W., Pisipati, A., & Myers, A. G. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Journal of the American Chemical Society, 143(18), 6829-6835. [Link]

  • Mori, T., & Abe, I. (2024). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. ChemBioChem, e202300840. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22294670, this compound. Retrieved from [Link].

  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (Doctoral dissertation, University of Missouri-St. Louis). [Link]

  • Zamyatina, A., & Schwardt, O. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry, 80(8), 1011-1024. [Link]

Sources

A Comparative Guide to the Glycosylation Reactivity of Methyl 1-thiolincosaminide and Ethyl Thioglycosides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Thioglycoside Donors

In the intricate field of synthetic carbohydrate chemistry, thioglycosides stand out as exceptionally versatile glycosyl donors. Their stability across a wide range of reaction conditions, coupled with the numerous methods available for their activation, makes them indispensable tools for the assembly of complex oligosaccharides and glycoconjugates[1][2][3]. However, not all thioglycosides are created equal. Their reactivity is a delicate interplay of their structural and electronic properties. This guide provides an in-depth comparison of the glycosylation reactivity between a complex, biologically significant aminothiosugar, Methyl 1-thiolincosaminide (MTL), and the widely used class of ethyl thioglycosides.

For researchers in drug development, particularly those working on antibiotics like lincomycin and its derivatives, understanding the reactivity of MTL is paramount[4][5]. For synthetic chemists, a comparison with a benchmark donor class like ethyl thioglycosides provides a crucial frame of reference. This document will dissect the underlying principles governing their reactivity, present supporting data from literature, and offer detailed experimental protocols for their evaluation.

Section 1: Structural Determinants of Reactivity

The reactivity of a glycosyl donor is not an intrinsic constant but is profoundly influenced by its molecular architecture. The key to understanding the comparative reactivity of MTL and ethyl thioglycosides lies in dissecting their structural differences.

This compound (MTL) is the core carbohydrate scaffold of the antibiotic lincomycin[4]. Its structure is characterized by:

  • An eight-carbon aminothiosugar backbone.

  • A C1-methylthio (-SMe) anomeric group.

  • Multiple free hydroxyl groups and a free amino group, rendering it a highly polar and unprotected molecule in its native state.

Ethyl Thioglycosides are a general class of glycosyl donors widely employed in oligosaccharide synthesis[1][2]. A representative example, such as ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside, typically features:

  • A standard hexopyranose core (e.g., glucose, galactose).

  • A C1-ethylthio (-SEt) anomeric group.

  • Hydroxyl groups that are typically protected with electron-withdrawing groups (e.g., acetyl, benzoyl) to modulate reactivity and solubility.

FeatureThis compound (MTL)Representative Ethyl Thioglycoside
Aglycone Methylthio (-SMe)Ethylthio (-SEt)
Sugar Core 6-amino-6,8-dideoxy-D-erythro-D-galacto-octopyranoseCommon Hexopyranose (e.g., Glucose)
Protecting Groups Typically unprotected (multiple free -OH, -NH2)Typically per-acylated (e.g., -OBz, -OAc)
Key Functionality Free amino and hydroxyl groupsEster protecting groups

These structural distinctions are the primary drivers of the observed differences in their chemical behavior during glycosylation reactions.

Section 2: The Mechanism and Energetics of Activation

The activation of a thioglycoside is the critical first step in glycosylation. It involves the conversion of the stable anomeric C-S bond into a more labile species that can be attacked by a glycosyl acceptor.

The General Activation Pathway

Most thioglycoside activation protocols rely on a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST)[6][7][8]. The generally accepted mechanism proceeds as follows:

  • Electrophilic Attack: The promoter (E+) attacks the electron-rich anomeric sulfur atom.

  • Sulfonium Ion Formation: This forms a glycosyl sulfonium ion intermediate.

  • Intermediate Formation: The sulfonium ion is unstable and collapses, expelling the thiol aglycone and generating a highly reactive glycosyl intermediate. This intermediate can exist as a spectrum of species, including a contact ion pair (CIP), a solvent-separated ion pair (SSIP) featuring an oxocarbenium ion, or a covalent glycosyl triflate[9].

  • Nucleophilic Attack: A glycosyl acceptor (-OH) attacks this reactive intermediate to form the desired glycosidic bond.

G cluster_0 Thioglycoside Activation Donor Thioglycoside (R-S-Aglycone) Sulfonium Glycosyl Sulfonium Ion [R-S+(E)-Aglycone] Donor->Sulfonium Electrophilic Attack on Sulfur Promoter Promoter (E+) e.g., NIS/TfOH Promoter->Sulfonium Intermediate Reactive Intermediate (e.g., Oxocarbenium Ion) Sulfonium->Intermediate Leaving Group Departure Product Glycoside Product (R-Nu) Intermediate->Product Nucleophilic Attack Acceptor Acceptor (Nu-H) Acceptor->Product

Caption: General mechanism of thioglycoside activation.

Factors Governing Reactivity

The rate and efficiency of this process are governed by several key factors:

  • The Aglycone (-SR): The nature of the R group is critical. Electron-donating alkyl groups enhance the nucleophilicity of the sulfur atom, making it more susceptible to electrophilic attack and facilitating activation. Conversely, electron-withdrawing groups (like an aryl group) decrease the sulfur's nucleophilicity, rendering the donor less reactive[10][11].

  • Protecting Groups on the Glycan: The electronic nature of the protecting groups on the sugar ring has a profound impact. Electron-withdrawing protecting groups, such as esters (acetyl, benzoyl), pull electron density away from the anomeric center. This destabilizes the developing positive charge of the oxocarbenium intermediate, slowing down the reaction. Such donors are termed "disarmed ". In contrast, electron-donating protecting groups like benzyl ethers ("armed " donors) accelerate the reaction[11].

  • The Promoter System: The choice of promoter and its stoichiometry dictates the activation conditions. Harsher promoters can activate even highly disarmed donors, while milder systems allow for selective activation of armed donors in the presence of disarmed ones[12][13].

Section 3: A Head-to-Head Reactivity Comparison

Based on the principles outlined above, we can now draw a detailed comparison between MTL and a standard ethyl thioglycoside.

Electronic and Steric Effects of the Aglycone

The primary point of comparison is the anomeric leaving group: methylthio (-SMe) for MTL versus ethylthio (-SEt) for the comparator. Both are small, electron-donating alkyl groups. However, the ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation and inductive effects. This increased electron-donating ability makes the sulfur of an ethyl thioglycoside more nucleophilic and thus more readily activated by an electrophilic promoter.

The Dominant Influence of Protecting Groups

While the aglycone effect provides a baseline difference, the most dramatic divergence in reactivity comes from the state of the sugar backbone.

  • Ethyl Thioglycosides (Per-acylated): A typical synthetic ethyl thioglycoside is protected with electron-withdrawing ester groups. These groups significantly reduce the donor's reactivity, classifying it as a "disarmed " donor[11]. This is a deliberate synthetic strategy to enhance stability and allow for controlled, stepwise oligosaccharide assembly.

  • This compound (MTL): MTL, in its native form, is unprotected. The multiple free hydroxyl groups and the C6-amino group are not electron-withdrawing. However, their ability to coordinate with Lewis acidic promoters or form hydrogen bonds can significantly influence the reaction environment. More importantly, without electron-donating benzyl ethers, MTL does not fit the classic definition of an "armed" donor. Its reactivity is considered modest and is often further attenuated by the need to protect the amino group (e.g., as an N-trifluoroacetyl derivative) prior to glycosylation to prevent side reactions, which itself is an electron-withdrawing modification.

Donor TypeAglycone Effect (vs. -SMe)Protecting Group EffectOverall Expected Reactivity
Ethyl Thioglycoside (Per-acylated) ~2x more reactive[14][15]Strongly DisarmedLow
This compound (Unprotected) BaselineNeither Armed nor DisarmedModerate (but complex)
Ethyl Thioglycoside (Per-benzylated) ~2x more reactiveStrongly ArmedVery High

Section 4: Experimental Protocol for Reactivity Assessment

To empirically determine the relative reactivity of two glycosyl donors, a competitive glycosylation experiment is the gold standard. This protocol is designed to provide a robust, self-validating system for comparing the reactivity of a protected MTL derivative against a standard ethyl thioglycoside.

Objective

To quantify the relative reactivity value (RRV) of Methyl N-trifluoroacetyl-1-thiolincosaminide versus Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside by reacting them competitively with a limiting amount of promoter in the presence of an excess of a simple alcohol acceptor.

Workflow Diagram

G prep 1. Prepare Reagent Stock Solutions mix 2. Mix Donors & Acceptor (Donor A, Donor B, Acceptor, Sieves) prep->mix equil 3. Equilibrate Mixture (Stir at -40°C, 30 min) mix->equil t0 4. Take t=0 Sample (Quench with Et3N) equil->t0 init 5. Initiate Reaction (Add Promoter) equil->init react 6. Monitor & Sample (Take aliquots at t=5, 15, 30 min) init->react quench 7. Quench Reaction (Add Et3N) react->quench workup 8. Workup (Filter, Concentrate) quench->workup analyze 9. Analyze by HPLC (Quantify consumption of Donor A vs Donor B) workup->analyze

Caption: Workflow for a competitive glycosylation experiment.

Materials
  • Donor A: Methyl N-trifluoroacetyl-1-thiolincosaminide

  • Donor B: Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside

  • Acceptor: 1-Hexanol (excess)

  • Promoter: N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching Agent: Triethylamine (Et3N)

  • Internal Standard: Dodecane (for HPLC analysis)

  • Activated Molecular Sieves (4 Å)

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add Donor A (0.1 mmol), Donor B (0.1 mmol), 1-Hexanol (0.5 mmol), and activated molecular sieves (200 mg) to a flame-dried flask.

  • Dissolution & Equilibration: Add anhydrous DCM (5 mL) and the internal standard. Cool the stirred mixture to the desired temperature (e.g., -40 °C). Allow the mixture to stir for 30 minutes to ensure dryness and thermal equilibrium.

  • Time Zero Sample (t=0): Withdraw a small aliquot (~0.2 mL) and immediately quench it in a vial containing a solution of Et3N in DCM. This sample represents the initial concentration ratio of the donors.

  • Reaction Initiation: Prepare a solution of NIS (0.1 mmol) in anhydrous DCM (1 mL). Add catalytic TfOH (0.01 mmol, typically as a dilute solution in DCM) to the NIS solution, then immediately add this promoter mixture to the reaction flask in one portion.

  • Monitoring: Withdraw aliquots at specific time intervals (e.g., 5, 15, 30, and 60 minutes), quenching each immediately as described in step 3. The goal is to achieve partial consumption of the donors, ideally between 20-80% for the more reactive donor.

  • Final Quench: After the final time point, quench the entire reaction mixture by adding Et3N.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM, filter through celite to remove sieves, and concentrate the filtrate under reduced pressure.

  • Analysis: Dissolve the crude residue in a suitable solvent and analyze each timed sample by HPLC. Monitor the disappearance of the starting donors relative to the internal standard. The relative reactivity is calculated from the relative rates of consumption.

Section 5: Practical Implications and Strategic Choices

The choice between MTL and a standard ethyl thioglycoside is dictated entirely by the synthetic goal.

  • Ethyl Thioglycosides are workhorses for general oligosaccharide synthesis. Their reactivity can be precisely tuned through the choice of protecting groups (armed vs. disarmed), allowing for complex, convergent synthetic strategies like one-pot sequential glycosylations[11][16]. A researcher would choose a disarmed ethyl thioglycoside when it needs to function as a stable acceptor in one step and a donor in a subsequent step.

  • This compound (MTL) is not a general-purpose glycosyl donor. It is a specialized building block used almost exclusively for the synthesis and modification of lincosamide antibiotics[17][18][19]. Its use in glycosylation is typically to couple it with a derivative of 4-propyl-L-proline to form the lincomycin scaffold[4]. The challenges in using MTL lie in managing the functionality of its unprotected hydroxyl and amino groups, often requiring specific protection/deprotection steps and carefully optimized coupling conditions.

Conclusion

The reactivity of thioglycoside donors is a multifactorial property, with the aglycone and protecting groups playing the most significant roles. While ethyl thioglycosides are slightly more reactive than methyl thioglycosides due to the greater electron-donating nature of the ethyl group, this effect is often overshadowed by the powerful influence of protecting groups.

A standard, per-acylated ethyl thioglycoside is a "disarmed" donor of low reactivity, designed for stability and strategic use in synthesis. This compound, a specialized and largely unprotected building block, exhibits a more moderate but complex reactivity profile. Understanding these differences is not merely an academic exercise; it is fundamental to the strategic design of efficient and successful synthetic routes, whether for the creation of novel oligosaccharides or for the development of next-generation antibiotics.

References

  • New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

  • Visible Light Mediated Activation and O-Glycosylation of Thioglycosides. American Chemical Society. [Link]

  • Lincomycin. Wikipedia. [Link]

  • Thioglycoside activation strategies. ResearchGate. [Link]

  • Comparison of thioglycoside glycosyl donor relative reactivity values... ResearchGate. [Link]

  • Activation of thioglycosides under mild alkylation conditions. PMC - PubMed Central. [Link]

  • Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journals. [Link]

  • Comparison of glycosyl donors: a supramer approach. PMC - PubMed Central. [Link]

  • General mechanism of activation of thiogalactoside by hypervalent iodine. ResearchGate. [Link]

  • Differential reactivity of alpha- and beta-anomers of glycosyl acceptors in glycosylations. A remote consequence of the endo-anomeric effect?. PubMed. [Link]

  • Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. ResearchGate. [Link]

  • Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Science Publishing. [Link]

  • New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

  • Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. ACS Publications. [Link]

  • Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Semantic Scholar. [Link]

  • Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions. NIH. [Link]

  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC - NIH. [Link]

  • Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC - PubMed Central. [Link]

  • Lincomycin. XII. Preparation of methyl N-methyl-.alpha.-thiolincosaminide. ACS Publications. [Link]

  • Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. IRL @ UMSL. [Link]

  • Lincomycin. XII. The Preparation of Methyl N-Methyl-a-thiolincosaminide. ACS Publications. [Link]

  • Investigation of the reactivity of different thioglycosides and protecting groups. ResearchGate. [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

  • Advances in Supported Synthesis of Oligosaccharides Using Thioglycoside Donors. Peer-reviewed publisher. [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Cambridge Open Engage. [Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. PubMed. [Link]

  • Reactions of the anomeric centre Part I. ResearchGate. [Link]

  • This compound – CAS 14810-93-6. SigutLabs. [Link]

  • One pot synthesis of thio-glycosides via aziridine opening reactions. RSC Publishing. [Link]

  • Glycosylation Reaction of Thioglycosides by Using Hypervalent Iodine(III) Reagent as an Excellent Promoter. ResearchGate. [Link]

  • Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. NIH. [Link]

  • Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism. PubMed Central. [Link]

  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC - NIH. [Link]

  • Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews (RSC Publishing). [Link]

Sources

Biological activity comparison of "Methyl 1-thiolincosaminide" derived antibiotics

The evolution from Lincomycin to Clindamycin exemplifies a successful semi-synthetic modification program, where a targeted chemical change to the core this compound scaffold resulted in a derivative with superior pharmacokinetic properties and enhanced biological activity. Clindamycin's improved oral absorption, greater potency, and superior efficacy against anaerobic pathogens have led to its widespread clinical use, largely replacing its natural predecessor in human medicine. [7][8]However, the rise of resistance, particularly through target-site modification via erm genes, poses a significant challenge to their continued efficacy. Future research is focused on developing novel lincosamide derivatives that can overcome these resistance mechanisms, ensuring this important class of antibiotics remains a viable therapeutic option. [22][23]

References

  • Leclercq, R. (2002). Mechanisms of resistance to macrolides and lincosamides: nature of the resistance elements and their clinical implications. Clinical Infectious Diseases, 34(4), 482-492. [Link]

  • Leclercq, R., & Courvalin, P. (1991). Bacterial resistance to macrolide, lincosamide, and streptogramin antibiotics by target modification. Antimicrobial Agents and Chemotherapy, 35(7), 1267-1272. [Link]

  • Wikipedia contributors. (2023). Lincosamides. Wikipedia, The Free Encyclopedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Lincomycin Hydrochloride vs. Clindamycin: A Comparative Analysis for Healthcare Professionals. [Link]

  • Fujisawa Pharmaceutical Co., Ltd. (1975). Novel mechanisms of resistance to lincosamides in Staphylococcus and Arthrobacter spp. Antimicrobial Agents and Chemotherapy, 7(4), 420-425. [Link]

  • Lecturio. Lincosamides. Lecturio Medical Knowledge Library. [Link]

  • Leclercq, R. (2023). Mechanisms of Resistance to Macrolides and Lincosamides – A review. International Journal of Pharmaceutical Research and Applications, 8(5), 1349-1355. [Link]

  • ResearchGate. Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. [Link]

  • Pharmacy 180. Lincosamide Antibiotics - Clindamycin, Lincomycin | Pharmacology. [Link]

  • GPnotebook. (2024). Clindamycin and lincomycin. [Link]

  • ResearchGate. (2019). Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. [Link]

  • Cleveland Clinic. (2023). Lincosamides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22294670, this compound. [Link]

  • Spížek, J., & Řezanka, T. (2004). Lincomycin, clindamycin and their applications. Applied Microbiology and Biotechnology, 64(4), 455-464. [Link]

  • precisionFDA. METHYL-1-THIOLINCOSAMINIDE. [Link]

  • Mitcheltree, M. J., Stevenson, J. W., Pisipati, A., & Myers, A. G. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Journal of the American Chemical Society, 143(18), 6829–6835. [Link]

  • Mitcheltree, M. J., Stevenson, J. W., Pisipati, A., & Myers, A. G. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. ChemRxiv. [Link]

  • Global Substance Registration System. METHYL-1-THIOLINCOSAMINIDE. [Link]

  • Dr.Oracle. (2025). What is the structure of Lincosamides (Lincomycin derivatives)? [Link]

  • Wikipedia contributors. (2023). Lincomycin. Wikipedia, The Free Encyclopedia. [Link]

  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28. [Link]

  • National Institutes of Health. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(38), 23537-23544. [Link]

  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • FDA Global Substance Registration System. METHYL-1-THIOLINCOSAMINIDE. [Link]

  • ResearchGate. (2020). A Twist to the Kirby-Bauer Disk Diffusion Susceptibility Test: an Accessible Laboratory Experiment Comparing Haloferax volcanii and Escherichia coli Antibiotic Susceptibility to Highlight the Unique Cell Biology of Archaea. [Link]

  • Li, S., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Pharmacology, 15. [Link]

  • MDPI. (2020). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

  • Wuest, W. M., et al. (2018). Synthesis and Biological Evaluation of the Antimicrobial Natural Product Lipoxazolidinone A. Angewandte Chemie International Edition, 57(31), 9788-9792. [Link]

  • Ajito, K., et al. (2012). Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions. The Journal of Antibiotics, 65, 447-457. [Link]

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized Methyl 1-thiolincosaminide

The synthesis of specialized carbohydrate molecules like this compound (MTL) is a cornerstone of advanced pharmaceutical research. As a key building block in the synthesis of lincosamide antibiotics and a known degradation product of Lincomycin, the purity of synthesized MTL is not merely a quality metric; it is a critical determinant of downstream reaction success, biological activity, and ultimately, the safety and efficacy of potential drug candidates.[1][2][3] This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of MTL, grounded in the principles of scientific integrity and supported by actionable experimental protocols.

Our approach moves beyond simple procedural lists to explain the causality behind methodological choices. The goal is to equip researchers with a self-validating framework for purity assessment, ensuring that the data generated is both accurate and reliable.

Physicochemical Profile of this compound

A foundational understanding of the target molecule's properties is essential before selecting an analytical method.

PropertyValueReference
IUPAC Name (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol[1][4]
Synonyms Methyl α-Thiolincosaminide, MTL, Lincomycin EP Impurity F[1][2][5]
CAS Number 14810-93-6[1][6]
Molecular Formula C₉H₁₉NO₅S[1][6][7]
Molecular Weight 253.32 g/mol [4][6][7]
Monoisotopic Mass 253.09839388 Da[4]
Appearance White powder[6]

Core Methodologies for Purity Determination: A Comparative Analysis

No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the strategic combination of orthogonal methods—techniques that measure purity based on different chemical and physical principles. We will compare three indispensable techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of purity assessment in the pharmaceutical industry. Its primary strength lies in its ability to separate the target compound from impurities, providing a quantitative measure of purity based on the relative peak areas. For a polar molecule like MTL, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.[8]

Trustworthiness: The validity of an HPLC method is established through rigorous validation, including assessments of linearity, precision, accuracy, and specificity. The protocol below is a standard starting point for method development.

Experimental Protocol: RP-HPLC for MTL Purity
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[9] C18 columns are preferred for their versatility and robust separation of a wide range of polar and non-polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amine group on MTL, leading to sharper, more symmetrical peaks.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and potential non-polar impurities.

    • Start with a low percentage of Solvent B (e.g., 5%) to retain MTL on the column.

    • Gradually increase the concentration of Solvent B over 20-30 minutes to elute impurities with increasing hydrophobicity.

    • A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: As MTL lacks a strong chromophore, detection can be challenging. Low UV wavelengths (e.g., 200-210 nm) are typically used. A PDA detector is advantageous as it can help distinguish between impurities and the main peak based on their UV spectra.

  • Sample Preparation: Dissolve the synthesized MTL in the initial mobile phase (e.g., 95:5 Solvent A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is calculated as the percentage of the main MTL peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized MTL Powder Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Injector Filter->Injector Inject Column C18 Column (Separation) Injector->Column Elute with Gradient Detector UV/PDA Detector Column->Detector Detect Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity: (Area_MTL / Area_Total) * 100 Integration->Calculation

Caption: Workflow for MTL purity assessment using RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC quantifies purity based on separation, NMR provides definitive structural confirmation.[10] A ¹H NMR spectrum is a unique fingerprint of a molecule. For purity assessment, its value is twofold: it confirms that the primary component is indeed this compound and reveals the presence of structurally distinct impurities through extraneous signals.[6]

Trustworthiness: NMR is an inherently quantitative technique (qNMR) if an internal standard of known purity is used. For routine purity checks, a simple comparison of the integral of impurity peaks to the main compound's peaks provides a semi-quantitative estimate. A clean spectrum, matching the expected structure, is a high-confidence indicator of purity.

Experimental Protocol: ¹H NMR for MTL Structural Confirmation
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and sensitivity.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized MTL in ~0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred as the labile -OH and -NH protons will exchange with deuterium, simplifying the spectrum.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

  • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with established data for MTL or with spectra predicted from its known structure.

  • Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the MTL structure. Integrate these impurity peaks and compare their area to the integrals of well-resolved MTL signals to estimate the impurity level.

NMR_Logic cluster_input Input cluster_process Analysis cluster_output Interpretation Sample Synthesized MTL NMR_Spec Acquire ¹H NMR Spectrum Sample->NMR_Spec Decision1 Spectrum matches reference? NMR_Spec->Decision1 Decision2 Extraneous peaks present? NMR_Spec->Decision2 Result1 Structure Confirmed Decision1->Result1 Yes Result2 Structure Incorrect Decision1->Result2 No Result3 High Purity Decision2->Result3 No Result4 Impurities Detected Decision2->Result4 Yes

Caption: Decision logic for purity assessment using NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.[9][11] This hyphenated technique is unparalleled for detecting and identifying trace-level impurities. For MTL, an Electrospray Ionization (ESI) source is ideal, as it is a soft ionization technique suitable for polar, non-volatile molecules.[9]

Trustworthiness: The mass-to-charge ratio (m/z) is a fundamental property of an ion. High-Resolution Mass Spectrometry (HRMS) can determine this value with extreme accuracy (to within a few parts per million), allowing for the unambiguous confirmation of a compound's elemental composition. This provides an exceptionally high degree of confidence in the identity of both the main peak and any impurities.

Experimental Protocol: LC-MS for MTL Purity and Impurity ID
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) equipped with an ESI source.

  • Chromatographic Conditions: Use the same RP-HPLC conditions as described previously. It is critical to use volatile mobile phase additives like formic acid instead of non-volatile buffers (e.g., phosphate) which are incompatible with MS.

  • Mass Spectrometry Parameters (ESI-Positive Mode):

    • Ionization Mode: ESI positive is preferred as the primary amine on MTL will readily accept a proton to form the [M+H]⁺ ion.

    • Scan Range: Set a wide scan range (e.g., m/z 100-1000) to detect a broad range of potential impurities.

    • Expected Ion: For MTL (C₉H₁₉NO₅S), the expected protonated molecule [M+H]⁺ will be at m/z 254.1057.

  • Data Analysis:

    • Purity Assessment: Extract the ion chromatogram for m/z 254.1057. The peak area of this chromatogram relative to the Total Ion Chromatogram (TIC) provides an estimate of purity.

    • Impurity Identification: Examine the mass spectra of other peaks in the chromatogram. An accurate mass measurement of an impurity can suggest its elemental formula. Further structural information can be obtained by performing tandem MS (MS/MS) experiments, which fragment the impurity ion and provide clues to its structure.

LCMS_Workflow Sample Prepared MTL Sample LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI Source) LC->ESI Eluent MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Ions Detector Ion Detector MS->Detector Data Data System Detector->Data TIC Total Ion Chromatogram (TIC) Data->TIC EIC Extracted Ion Chromatogram (EIC) for MTL (m/z 254.1057) Data->EIC MassSpec Mass Spectra of All Peaks Data->MassSpec Purity Purity Assessment TIC->Purity EIC->Purity ID Impurity ID (via HRMS & MS/MS) MassSpec->ID

Caption: Integrated workflow for LC-MS analysis of MTL.

Quantitative Performance Comparison

The selection of an analytical technique is a balance between performance and practical considerations. The following table summarizes the key attributes of the discussed methods for the purity assessment of this compound.

ParameterHPLC-UV¹H NMRLC-MS
Primary Purpose Quantitative PurityStructural ConfirmationImpurity Identification
Sensitivity Moderate (~0.1 µg/mL)[9]Low (mg required)Very High (<1 ng/mL)[9]
Specificity Low (Retention Time)High (Chemical Structure)Very High (m/z ratio)
Information Provided Purity %, Retention TimeFull Molecular StructureMolecular Weight, Formula
Throughput High (15-30 min/sample)[9]LowModerate (Follows LC)
Cost & Complexity Low-ModerateHighHigh

Conclusion and Authoritative Recommendation

  • Initial Screening & Quantification (HPLC): Use RP-HPLC with UV detection for rapid, routine analysis of batch purity and for monitoring reaction progress. It is cost-effective and provides reliable quantitative data, with most commercial standards specifying purity by HPLC as >95%.[12][13]

  • Definitive Structural Confirmation (NMR): For every newly synthesized batch, a ¹H NMR spectrum is non-negotiable. This analysis provides unequivocal proof that the target molecule has been successfully synthesized and its structure is correct, a claim often made in certificates of analysis.[6]

  • Impurity Profiling & Identification (LC-MS): Employ high-resolution LC-MS to create a detailed impurity profile. This is crucial for understanding the side products of the synthesis and for ensuring that no significant, unknown impurities are carried forward into subsequent research, especially in drug development pathways.

By integrating these three pillars of analysis—separation, structural confirmation, and mass identification—researchers can build a self-validating system that ensures the highest degree of confidence in the quality and purity of their synthesized this compound.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Flavonoid Glycoside Quantification. Benchchem.
  • Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks.
  • Glycosides Analysis. Creative Proteomics.
  • Certificate of Analysis: this compound. Santiago Lab.
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Institutes of Health (NIH).
  • METHYL-1-THIOLINCOSAMINIDE. gsrs.
  • Synthesis of Lincosamide Analogues via Oxime Resin Aminolysis. Thieme Chemistry.
  • This compound – CAS 14810-93-6. SigutLabs.
  • Lincomycin EP Impurity F | CAS 14810-93-6. Veeprho.
  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine. ChemRxiv.
  • This compound. LGC Standards.
  • This compound | C9H19NO5S | CID 22294670. PubChem.
  • This compound | CAS No. 14810-93-6. Clearsynth.
  • Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. PubMed.
  • LINCOMYCIN EP IMPURITY F. Allmpus.
  • This compound. LGC Standards.
  • Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments.
  • Antibiotics Analysis by HPLC. Nacalai Tesque.
  • A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate.

Sources

A Comparative Guide to the Stereochemical Validation of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of Methyl 1-thiolincosaminide

This compound (MTL) is a critical synthetic building block and the core aminosugar component of lincosamide antibiotics, most notably lincomycin.[1][2] These antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][3] The precise three-dimensional arrangement of the hydroxyl and amino groups on the pyranose ring of MTL is fundamental to its interaction with the ribosomal target.[4] Even minor variations in stereochemistry can drastically reduce or eliminate antibacterial activity.

MTL, with its IUPAC name (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol, possesses seven distinct stereocenters, leading to a significant number of potential stereoisomers.[5][6] Consequently, for researchers in drug development and synthetic chemistry, the unambiguous validation of the stereochemistry of synthesized MTL and its derivatives is not merely a quality control step but a prerequisite for advancing any potential therapeutic candidate. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering field-proven insights into their application, causality behind experimental choices, and detailed protocols for implementation.

Comparative Analysis of Stereochemical Validation Techniques

The validation of MTL's complex stereostructure necessitates a robust analytical strategy. The three cornerstone techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC)—each offer unique advantages and limitations. The choice of method, or combination of methods, depends on the specific requirements of the analysis, such as the need for absolute versus relative configuration, sample availability, and desired throughput.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure, including the relative stereochemistry, of molecules in solution.[7] For a carbohydrate derivative like MTL, specific NMR experiments can map out the connectivity and spatial relationships of every atom.

Causality Behind Experimental Choices: The primary structure and stereochemistry of carbohydrates are elucidated by analyzing three key NMR parameters: chemical shifts, scalar (J) coupling constants, and Nuclear Overhauser Effects (NOEs).[7][8]

  • Chemical Shifts: The chemical shift of an anomeric proton (H1) can often distinguish between α and β configurations. Similarly, the shifts of ring protons are highly sensitive to the orientation of adjacent substituents.[9]

  • Coupling Constants (J-coupling): The magnitude of the coupling constant between two adjacent protons (³JHH) is dictated by the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation (axial vs. equatorial) of protons on the pyranose ring, thereby defining the stereochemistry of the substituents.[10]

  • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically <5 Å). This is indispensable for confirming stereochemical assignments, for instance, by observing an NOE between protons on opposite sides of the glycosidic bond or between axial protons on the same face of the pyranose ring.

Advantages:

  • Non-destructive technique, allowing for sample recovery.

  • Provides comprehensive structural information in the solution state, which is often more biologically relevant than the solid state.

  • Can be used to analyze mixtures and determine the ratio of different stereoisomers.[7]

Limitations:

  • Primarily determines relative stereochemistry. Assigning the absolute configuration often requires comparison to a known standard or the use of chiral derivatizing agents.[11][12]

  • Complex spectra for larger molecules can lead to signal overlap, requiring advanced multi-dimensional (2D, 3D) experiments for full assignment.[8]

  • Requires relatively pure samples in milligram quantities for detailed 2D analysis.

Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[13][14] It is considered the definitive method for establishing absolute stereochemistry.

Causality Behind Experimental Choices: This technique is chosen when absolute, irrefutable proof of stereochemistry is required. The method generates an electron density map from the diffraction data, into which a precise atomic model of the molecule, including the exact spatial arrangement of all atoms, can be fitted.[13] The ability to solve the phase problem using anomalous dispersion, particularly if heavier atoms like sulfur (present in MTL) are in the structure, allows for the determination of the absolute configuration without reference to any other compound. For lincosamide-related compounds, X-ray crystallography has been used to unambiguously establish the structure of key intermediates and analogs, providing a solid foundation for subsequent research.[4][15]

Advantages:

  • Provides the absolute configuration of all stereocenters in a single experiment.

  • Delivers highly precise bond lengths, bond angles, and torsional angles.

  • Serves as the ultimate reference standard against which other methods can be validated.

Limitations:

  • The primary and most significant hurdle is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.[13]

  • The determined structure represents the molecule in a solid, crystalline state, which may not perfectly reflect its conformation in solution.

  • The technique is destructive in the sense that the crystal is consumed during data collection.

Chiral High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Quantification

Chiral HPLC is a powerful analytical technique used to separate stereoisomers.[16] While it does not provide structural information on its own, it is an invaluable tool for determining the stereochemical purity of a sample and for separating different diastereomers.

Causality Behind Experimental Choices: The separation of diastereomers, such as those that might be formed during the synthesis of MTL, is possible on standard achiral stationary phases (like C18) because diastereomers have different physical properties.[16] However, for more challenging separations or for separating enantiomers (which requires derivatization to create diastereomers), chiral stationary phases (CSPs) are employed.[17][18] The choice of a specific CSP is based on its ability to form transient, diastereomeric complexes with the analytes, leading to differential retention times. This method is the industry standard for quality control, allowing for the precise quantification of isomeric impurities.

Advantages:

  • Excellent sensitivity and quantitative accuracy, ideal for determining enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

  • High throughput compared to NMR or X-ray crystallography, making it suitable for routine analysis.

  • Requires only small amounts of sample.

Limitations:

  • It is a separative technique, not an identificative one. It cannot determine the absolute or relative stereochemistry of an unknown peak without a characterized reference standard.

  • Method development, including the screening of different columns and mobile phases, can be resource-intensive.[16]

  • The elution order of stereoisomers can change with different columns or conditions, requiring careful validation.

Data Summary: A Head-to-Head Comparison

FeatureNMR SpectroscopyX-ray CrystallographyChiral HPLC
Information Provided Relative stereochemistry, connectivity, solution conformationAbsolute stereochemistry, solid-state conformationStereoisomeric purity, separation of diastereomers/enantiomers
Sample Requirement 1-10 mg, high purity, solubleSingle, high-quality crystal<1 mg, soluble, can be a mixture
Nature of Technique Non-destructiveDestructiveDestructive
Primary Use Case De novo structure elucidation of novel compoundsDefinitive proof of absolute configurationQuality control, purity assessment, preparative separation
Key Strength Detailed structural information in a biologically relevant stateUnambiguous and definitive resultsHigh sensitivity, quantitative accuracy, and throughput
Key Limitation Does not directly provide absolute configurationCrystal growth can be a major bottleneckRequires reference standards for peak identification

Experimental Protocols and Workflows

Workflow for Stereochemical Validation

The following diagram illustrates a logical workflow for validating the stereochemistry of a newly synthesized batch of this compound.

G cluster_start Start: New MTL Batch cluster_analysis Analytical Methods cluster_decision Decision & Outcome start Synthesized MTL Product nmr 1. NMR Spectroscopy (1H, 13C, COSY, NOESY) start->nmr Primary structural check check_nmr Structure consistent with expected relative stereochemistry? nmr->check_nmr hplc 2. Chiral HPLC Analysis check_hplc Single major peak? (High d.r.) hplc->check_hplc xray 3. X-ray Crystallography final Stereochemistry Validated: Absolute & Relative Config. and Purity Confirmed xray->final Structure Confirmed check_nmr->hplc Yes revisit Revisit Synthesis or Purification Strategy check_nmr->revisit No crystal Can a single crystal be grown? check_hplc->crystal Yes check_hplc->revisit No crystal->xray Yes, for definitive proof crystal->final No, but relative config & purity are high

Sources

A Comparative Guide to the Synthesis of Methyl 1-thiolincosaminide: A Modern Versus Classical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-thiolincosaminide (MTL) is the glycosidic core of lincosamide antibiotics, a critical class of antibacterial agents that includes lincomycin and its semi-synthetic derivative, clindamycin. The unique structure of this aminosugar, an α-methylthio-substituted 6-amino-6,8-dideoxy-D-erythro-D-galacto-octopyranoside, has presented a formidable challenge for synthetic chemists for decades.[1] The stereoselective construction of its multiple chiral centers, particularly the C6 amino group and the C7 hydroxyl group, is a key hurdle in the total synthesis of lincosamides and their analogues. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing MTL: a modern, component-based approach developed by Mitcheltree, Myers, and colleagues, and a classical, linear synthesis starting from D-galactose.

Route 1: The Modern Component-Based Synthesis via Nitroaldol (Henry) Reaction

A recent and highly efficient approach to MTL, reported by Mitcheltree et al. in 2021, employs a convergent and flexible strategy.[2] This route is characterized by the strategic use of a diastereoselective nitroaldol (Henry) reaction to construct the carbon backbone and a glycal epoxide intermediate for the stereoselective introduction of the anomeric methylthio group.

Retrosynthetic Analysis and Strategy

The key to this modern approach is the disconnection of MTL into simpler, readily available building blocks. The retrosynthetic analysis envisions the protected glycal as a crucial intermediate, which allows for the late-stage and stereoselective installation of the C1 substituent.

Modern_Retrosynthesis MTL This compound (Protected) Glycal_Epoxide Glycal Epoxide MTL->Glycal_Epoxide cis-α-thioglycosylation Protected_Glycal Protected Glycal Glycal_Epoxide->Protected_Glycal Epoxidation Isoxazoline_N_oxide Isoxazoline N-oxide Protected_Glycal->Isoxazoline_N_oxide Tungsten(0)-catalyzed glycal formation Epoxy_Aldehyde Epoxy Aldehyde Isoxazoline_N_oxide->Epoxy_Aldehyde Nitroaldol-cyclization Nitro_Ether Nitro Ether Isoxazoline_N_oxide->Nitro_Ether Nitroaldol-cyclization

Caption: Retrosynthetic analysis of the modern component-based route.

Key Experimental Stages and Mechanistic Insights

1. Diastereoselective Nitroaldol-Cyclization: The synthesis commences with a highly diastereoselective Henry reaction between an epoxy aldehyde and a nitro ether. This reaction is followed by a smooth cyclization to form an isoxazoline N-oxide. This key step establishes the stereochemistry at C5 and C6 with high control (98:2 diastereomeric ratio). The cyclic nature of the isoxazoline N-oxide intermediate provides conformational rigidity, which is crucial for subsequent stereocontrolled transformations.

2. Glycal Formation and Epoxidation: The isoxazoline is then converted to a protected glycal via a tungsten(0)-catalyzed reaction. This transformation is scalable and provides the key glycal intermediate in good yield. Subsequent epoxidation of the glycal from the less hindered face sets the stage for the introduction of the anomeric substituent.

3. Stereoselective cis-α-Thioglycosylation: The final key transformation is the cis-α-thioglycosylation of the glycal epoxide. Using trimethyl(methylthio)silane as the nucleophile and a Lewis acid promoter, the methylthio group is installed with high α-selectivity (91:9 dr). The choice of solvent is critical in this step, with ethereal solvents like tetrahydrofuran favoring the desired α-anomer through a double-displacement mechanism involving solvent participation.[2]

Experimental Protocol: Key Steps

Step 1: Isoxazoline N-oxide formation

  • To a solution of the epoxy aldehyde in a suitable solvent, the nitro ether and a base (e.g., a mild organic base) are added at low temperature.

  • The reaction mixture is stirred until the Henry reaction is complete.

  • A tertiary amine (e.g., triethylamine) is then added, and the mixture is warmed to effect cyclization to the isoxazoline N-oxide.

Step 2: Glycal formation

  • The isoxazoline N-oxide is protected (e.g., as a Teoc derivative).

  • The protected isoxazoline is then treated with a tungsten(0) catalyst to induce glycal formation.

Step 3: cis-α-Thioglycosylation

  • The glycal is epoxidized using an oxidizing agent (e.g., dimethyldioxirane).

  • The resulting glycal epoxide is dissolved in tetrahydrofuran and treated with trimethyl(methylthio)silane in the presence of trimethylsilyl trifluoromethanesulfonate at low temperature.

Route 2: The Classical Linear Synthesis from D-Galactose

One of the earliest successful total syntheses of the carbohydrate portion of lincomycin was reported by Howarth, Szarek, and Jones in 1970.[1] This approach is a linear synthesis that begins with the readily available starting material, D-galactose, and involves a series of protecting group manipulations and stereochemical inversions to construct the target molecule.

Retrosynthetic Analysis and Strategy

The classical approach relies on a more linear sequence of transformations, where the stereocenters of the starting D-galactose are systematically modified to match those of this compound.

Classical_Retrosynthesis MTL This compound Protected_Aminooctoside Protected Aminooctoside MTL->Protected_Aminooctoside Deprotection Epoxide_Intermediate Epoxide Intermediate Protected_Aminooctoside->Epoxide_Intermediate Azide opening Galacto_hexodialdopyranose 1,2:3,4-di-O-isopropylidene- α-D-galacto-hexodialdopyranose Epoxide_Intermediate->Galacto_hexodialdopyranose Chain extension and epoxidation D_Galactose D-Galactose Galacto_hexodialdopyranose->D_Galactose Protection and Oxidation

Caption: Retrosynthetic analysis of the classical linear route.

Key Experimental Stages and Mechanistic Insights

1. Preparation of the Aldehyde: The synthesis begins with the protection of D-galactose as its 1,2:3,4-di-O-isopropylidene derivative. The primary alcohol at C6 is then selectively oxidized to an aldehyde, providing a key intermediate for chain extension.

2. Chain Extension and Stereocontrol: The amino-alcohol side chain is introduced by reacting the aldehyde with a suitable nucleophile, such as a nitroalkane in a Henry reaction or a Grignard reagent, followed by functional group transformations. The stereocontrol at the newly formed C6 and C7 centers is a significant challenge in this approach and often leads to mixtures of diastereomers, requiring careful separation.

3. Introduction of the Amino Group and Thiol Glycoside: The amino group at C6 is typically introduced via an azide intermediate, which is subsequently reduced. The anomeric methylthio group is installed in the final stages of the synthesis, often by converting an anomeric acetate or bromide to the desired thioglycoside. This multi-step process involves deprotection and reprotection strategies to differentiate the various hydroxyl groups.[1]

Experimental Protocol: Key Steps

Step 1: Preparation of 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdopyranose-(1,5)

  • D-galactose is treated with acetone in the presence of an acid catalyst to form the di-isopropylidene acetal.

  • The primary hydroxyl group at C6 is then oxidized to an aldehyde using a mild oxidizing agent (e.g., pyridinium chlorochromate).

Step 2: Chain extension

  • The aldehyde is reacted with a nitromethane in the presence of a base to form a nitro alcohol.

Step 3: Introduction of the amino group

  • The hydroxyl group at C6 is converted to a leaving group (e.g., a tosylate).

  • The tosylate is displaced with sodium azide to introduce the azide functionality with inversion of configuration.

  • The azide is then reduced to the amine using a reducing agent like lithium aluminum hydride or by catalytic hydrogenation.

Step 4: Introduction of the methylthio group

  • The isopropylidene protecting groups are removed by acid hydrolysis.

  • The resulting free sugar is acetylated.

  • The anomeric acetate is then converted to an anomeric bromide.

  • Finally, the bromide is displaced with sodium thiomethoxide to install the α-methylthio glycoside.

Comparative Analysis

FeatureModern Component-Based Route (Mitcheltree et al.)Classical Linear Route (Howarth et al.)
Overall Strategy Convergent, component-basedLinear
Starting Materials Simple, readily available building blocksD-Galactose
Key Reactions Diastereoselective Nitroaldol-Cyclization, Tungsten(0)-catalyzed glycal formation, cis-α-ThioglycosylationProtection/deprotection, Oxidation, Chain extension (e.g., Henry reaction), Azide displacement, Thioglycosylation
Stereocontrol High diastereoselectivity in key bond-forming stepsChallenging, often requires separation of diastereomers
Flexibility for Analogue Synthesis High, allows for late-stage diversificationLow, requires de novo synthesis for significant modifications
Overall Yield 21% over 9 steps for a key intermediate[2]Typically lower due to the number of steps and potential for side reactions
Scalability Demonstrated to be scalableCan be challenging due to the multi-step nature and purification requirements

Conclusion

The synthesis of this compound has evolved significantly from the early linear approaches to the more recent convergent and flexible strategies. The classical synthesis, while foundational in establishing the structure and providing initial access to this important molecule, is hampered by its length and challenges in stereocontrol.

The modern component-based route developed by Mitcheltree and Myers represents a significant advancement in the field. Its convergent nature, high stereoselectivity, and modularity not only provide a more efficient route to MTL itself but also open up avenues for the rapid synthesis of diverse lincosamide analogues. This flexibility is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance. For researchers and drug development professionals, the modern approach offers a powerful platform for exploring the chemical space around the lincosamide scaffold, facilitating the discovery of next-generation antibacterial agents.

References

  • Mitcheltree, M. J., Stevenson, J. W., Pisipati, A., & Myers, A. G. (2021). A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics. Journal of the American Chemical Society, 143(18), 6829–6835. [Link]

  • Howarth, G. B., Szarek, W. A., & Jones, J. K. N. (1970). The synthesis of lincomycin. Journal of the Chemical Society C: Organic, 2218–2224. [Link]

  • Hoeksema, H., Bannister, B., Birkenmeyer, R. D., Kagan, F., Magerlein, B. J., MacKellar, F. A., ... & Herr, R. R. (1964). Chemical Studies on Lincomycin. I. The Structure of Lincomycin. Journal of the American Chemical Society, 86(19), 4223–4224. [Link]

  • Magerlein, B. J. (1970). Lincomycin. X. The chemical synthesis of lincomycin. Tetrahedron Letters, 11(1), 33-36. [Link]

  • Knapp, S., & Kukkola, P. J. (1990). Stereocontrolled lincomycin synthesis. The Journal of Organic Chemistry, 55(5), 1632–1635. [Link]

  • Saeki, H., & Ohki, E. (1970). Synthesis of lincosamine derivatives. Chemical and Pharmaceutical Bulletin, 18(4), 789-802. [Link]

  • Bannister, B. (1972). Modifications of lincomycin involving the carbohydrate portion. Part I. The 2-O-methyl and 2-deoxy-analogues. Journal of the Chemical Society, Perkin Transactions 1, 3025-3030. [Link]

  • Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical pharmacology, 133, 20-28. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1-thiolincosaminide (CAS 14810-93-6). As a derivative of the lincosamide antibiotic family, this compound requires meticulous handling not only to ensure laboratory safety but also to mitigate significant environmental risks, primarily the propagation of antimicrobial resistance.[1][2] Adherence to these procedures is essential for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and environmental stewardship.

Section 1: Hazard Assessment & Personal Protective Equipment (PPE)

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or sensitization.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved N95 respirator may be necessary.To prevent inhalation of the powder, which may cause respiratory irritation.

Section 2: The Core Disposal Directive: Prevent Environmental Release

The primary directive for the disposal of any antibiotic or its derivatives is the prevention of its release into the environment. Improper disposal, such as flushing down the sanitary sewer or discarding in regular trash, can introduce the compound into waterways, contributing to the development of antibiotic-resistant bacteria and posing a threat to aquatic ecosystems.[1][2][5]

Therefore, all forms of this compound waste are classified as hazardous chemical waste .[6] The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) program for collection and subsequent destruction by a licensed waste management facility, typically via high-temperature incineration.

Section 3: Step-by-Step Disposal Protocols

The overriding principle for managing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste streams.[7] Segregate waste scrupulously; never mix incompatible waste types.[7]

Protocol 3.1: Disposal of Unused or Expired Neat Compound
  • Do Not Open: If the compound is in its original, sealed manufacturer's container, do not open it.

  • Label as Waste: Affix a hazardous waste tag, as provided by your institution's EHS department, directly to the container.

  • Identify Contents: Clearly write the full chemical name, "this compound," and the CAS number, "14810-93-6," on the tag.

  • Segregate for Pickup: Store the container in your laboratory's designated hazardous waste accumulation area, segregated with other solid chemical waste. Await scheduled pickup by EHS personnel.

Protocol 3.2: Disposal of Concentrated Stock Solutions
  • Select a Waste Container: Use a dedicated, chemically compatible container for "Non-Halogenated Organic Waste" or a specific "Aqueous Antibiotic Waste" container if available. The container must be in good condition, have a secure screw-top cap, and be properly vented if required by EHS.

  • Label the Container: Pre-label the waste container with a hazardous waste tag. List "this compound" and the solvent (e.g., Water, DMSO) as constituents. Maintain a running log of all contents added.

  • Transfer the Waste: Carefully pour the stock solution into the designated waste container inside a chemical fume hood.

  • Secure and Store: Securely cap the container. Do not fill beyond 90% capacity to allow for vapor expansion. Store in the designated hazardous waste accumulation area.

Protocol 3.3: Disposal of Dilute Aqueous Solutions and Media

Even dilute solutions from experiments or unused media containing this compound must be treated as hazardous waste.[6]

  • Collect All Solutions: Collect all aqueous waste containing the compound in a designated "Hazardous Aqueous Waste" container.

  • Do Not Autoclave for Disposal: While autoclaving is used to sterilize biohazardous media, it is not an approved method for destroying many chemical antibiotics and should not be used as a disposal method for stock solutions or chemically contaminated media.[6]

  • Label and Store: Label the container with the chemical name and approximate concentration. Store for EHS pickup.

Protocol 3.4: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing paper, pipette tips, and any other disposable materials that have come into direct contact with this compound.

  • Designate a Container: Use a dedicated, sealable plastic bag or a labeled, lined container for "Contaminated Solid Waste."

  • Collect Items: Place all contaminated disposable items directly into this container immediately after use.

  • Seal and Label: Once the bag is full, seal it securely. Attach a hazardous waste tag, listing the contaminant as "Solid waste contaminated with this compound."

  • Store for Pickup: Place the sealed bag or container in the designated hazardous waste accumulation area.

Section 4: Decontamination of Surfaces and Glassware

  • Prepare Cleaning Solution: Use a standard laboratory detergent and water.

  • Decontaminate: Thoroughly wipe down all work surfaces (benchtops, fume hood sash, etc.) where the compound was handled. The disposable wipes or paper towels used for cleaning must be discarded as contaminated solid waste as per Protocol 3.4.[8]

  • Wash Glassware: Reusable glassware should be washed thoroughly with soap and water and rinsed multiple times. The initial rinsate, if it is expected to contain a significant amount of the compound, should be collected as hazardous aqueous waste (Protocol 3.3). Subsequent rinses can typically be disposed of down the sanitary sewer, but consult your local EHS guidelines.

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for segregating different forms of this compound waste.

G cluster_0 Waste Generation Source cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling Protocol cluster_3 Final Disposal Pathway start This compound Waste solid Neat (Solid) Compound start->solid liquid Aqueous / Stock Solutions start->liquid consumables Contaminated Consumables (Gloves, Tips, Wipes) start->consumables solid_proc Original Container or Labeled Jar + Hazardous Waste Tag solid->solid_proc liquid_proc Sealed, Compatible Waste Bottle + Hazardous Waste Tag liquid->liquid_proc consumables_proc Sealed, Labeled Bag or Pail + Hazardous Waste Tag consumables->consumables_proc end_node Dispose via Institutional EHS for Licensed Incineration solid_proc->end_node liquid_proc->end_node consumables_proc->end_node

Caption: Waste segregation workflow for this compound.

References

  • This compound – CAS 14810-93-6 . SigutLabs. [Link]

  • This compound | C9H19NO5S | CID 22294670 . PubChem - NIH. [Link]

  • METHYL-1-THIOLINCOSAMINIDE . precisionFDA. [Link]

  • Proper Disposal of Antimicrobials . Antimicrobial Resistance. [Link]

  • Antibiotic Disposal . Society of Infectious Diseases Pharmacists. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right . Bitesize Bio. [Link]

  • Lincomycin - Impurity F | Methyl-1-Thiolincosaminide . Pharmaffiliates. [Link]

  • Quantifying Antimicrobial Disposals at Six Community Pharmacies With Longitudinal Medication Disposal Programs . Oxford Academic, Open Forum Infectious Diseases. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Protect IU - Indiana University. [Link]

  • Handling and Disposal of Laboratory Generated Wastes Work Instruction . Saint Mary's University. [Link]

  • Disposal of Unused Medicines: What You Should Know . U.S. Food & Drug Administration (FDA). [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Decontamination/Waste Disposal Procedure . University of Georgia Office of Research. [Link]

  • Laboratory Waste Disposal Handbook . University of Essex. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 1-thiolincosaminide

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 1-thiolincosaminide, an important intermediate and impurity in the synthesis of lincosamide antibiotics like Lincomycin and Clindamycin, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Risks: A Proactive Approach to Safety

While specific toxicity data for this compound is not extensively documented, its structural relationship to the lincosamide class of antibiotics necessitates a cautious approach.[4][5][6] Lincosamides can cause skin and eye irritation, and some individuals may develop allergic reactions upon exposure.[7][8] Therefore, the primary safety objective is to prevent direct contact and inhalation.

This guide is built on the principle of "as low as reasonably achievable" (ALARA) exposure. By implementing the following engineering controls, personal protective equipment (PPE), and handling procedures, researchers can create a multi-layered defense against potential hazards.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound.[9][10] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or goggles.[11]Nitrile or neoprene gloves.[11][12]Disposable gown or lab coat.[11][12]N95 or N100 NIOSH-approved mask if not handled in a chemical fume hood.[12]
Dissolving and Solution Preparation Chemical safety goggles. A face shield is recommended if there is a splash hazard.[9][12]Chemical-resistant gloves (nitrile or neoprene).Chemical-resistant apron over a lab coat or a disposable gown.Work in a certified chemical fume hood.
Running Reactions and Analyses Chemical safety goggles.Chemical-resistant gloves.Lab coat.Work in a well-ventilated area or a chemical fume hood.[7]
Waste Disposal Chemical safety goggles and face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron and disposable gown.Work in a well-ventilated area.
The "Why" Behind the PPE Choices:
  • Eye and Face Protection: this compound can cause serious eye irritation.[7] Safety glasses with side shields provide basic protection from dust particles. However, when handling solutions, chemical safety goggles are essential to protect against splashes. A face shield offers an additional layer of protection for the entire face during operations with a higher risk of splashing, such as when dissolving the compound or handling larger volumes.[9][12]

  • Hand Protection: The use of powder-free nitrile or neoprene gloves is recommended to prevent skin contact and potential irritation or sensitization.[8][11][12] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if they become contaminated.[13]

  • Body Protection: A lab coat or disposable gown protects your skin and personal clothing from contamination.[11] When handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: To avoid inhalation of the powdered compound, which may cause respiratory irritation, it is crucial to handle solid this compound in a certified chemical fume hood.[7] If a fume hood is not available for low-volume weighing, a fit-tested N95 or N100 NIOSH-approved respirator should be worn.[12]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

This section outlines a systematic approach to handling this compound from receipt to use.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a refrigerator, as recommended.[3]

  • The storage area should be well-ventilated and clearly labeled.

Preparation and Handling:

A visual representation of the handling workflow is provided below to ensure clarity and adherence to safety protocols.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh Solid or Aliquot Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Experimental workflow for handling this compound.

Decontamination Procedures:
  • Minor Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid generating dust.

    • Dampen the paper towels with water.

    • Carefully wipe up the spill, working from the outside in.

    • Place the used paper towels in a sealed bag for disposal as chemical waste.

    • Clean the spill area with a 10% bleach solution, followed by a water rinse.[14][15]

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a container for chemical waste disposal.

    • Decontaminate the area with a 10% bleach solution, followed by a water rinse.[14][15]

III. Disposal Plan: Ensuring Environmental and Personnel Safety

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Labeling:

The following diagram illustrates the decision-making process for proper waste segregation.

Waste_Disposal Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Solid Chemical Waste Container IsSolid->SolidWaste Yes IsContaminated Contaminated PPE/Materials? IsLiquid->IsContaminated No LiquidWaste Liquid Chemical Waste Container IsLiquid->LiquidWaste Yes ContaminatedWaste Solid Chemical Waste Container IsContaminated->ContaminatedWaste Yes

Caption: Decision tree for the disposal of this compound waste.

Disposal Procedures:
  • Solid Waste: Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for hazardous solid waste.[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Contaminated PPE: Dispose of all contaminated gloves, gowns, and other disposable PPE as solid chemical waste.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][13]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the advancement of their scientific endeavors.

References

  • Contamination Prevention and Decontamination. bioMerieux. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Decontamination methods. Research Starters - EBSCO. [Link]

  • Chemical PPE. Trihydro Corporation. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Lincosamide Antibiotics Uses & Side Effects. Cleveland Clinic. [Link]

  • Lincosamide antibiotics and uses thereof.
  • Recent development and fighting strategies for lincosamide antibiotic resistance. PMC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-thiolincosaminide
Reactant of Route 2
Methyl 1-thiolincosaminide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.